(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYSKSUNLWRSFW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363772 | |
| Record name | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065331-03-4 | |
| Record name | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. Its unique stereochemistry and versatile functionality make it a valuable scaffold in the design and discovery of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is a disubstituted pyrrolidine derivative with the trans configuration. The presence of two stereocenters at the C3 and C4 positions dictates its three-dimensional structure, which is a critical determinant of its utility in constructing biologically active molecules.[1]
Structural and Chemical Identity
| Property | Value | Source |
| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |
| CAS Number | 1065331-03-4 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |
Physicochemical Data (Predicted and Experimental)
| Property | Value | Notes |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Optical Rotation [α]D | Not available | The specific rotation is a key parameter to confirm enantiomeric purity. For the related tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, a value of +12.5° (in MeOH) has been reported.[2] |
| Solubility | Not available | Expected to be soluble in common organic solvents like methanol, chloroform, and dichloromethane. |
| pKa | Not available | The pyrrolidine nitrogen is basic. |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete, published dataset for the free base is scarce, data for the hydrochloride salt and related structures can be used for comparative purposes.
¹H NMR Spectroscopy
A ¹H NMR spectrum for the related (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester is available and provides expected chemical shift regions.[3] The key proton signals for the target molecule are anticipated as follows:
-
Methyl ester (-COOCH₃): A singlet around 3.7 ppm.
-
Pyrrolidine ring protons (CH, CH₂): A complex series of multiplets between 2.5 and 3.5 ppm.
-
Methyl group (-CH₃): A doublet around 1.0-1.2 ppm, coupled to the C4 proton.
-
Amine proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy
Based on general chemical shift predictions, the approximate ¹³C NMR signals are:[4][5][6]
-
Ester carbonyl (C=O): ~170-175 ppm.
-
Methyl ester (-OCH₃): ~52 ppm.
-
Pyrrolidine ring carbons (C3, C4, C2, C5): In the range of 30-60 ppm.
-
Methyl group (-CH₃): ~15-20 ppm.
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 143. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 144 would be prominent.[7] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8][9]
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the following functional groups:
-
N-H stretch: A broad peak around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.
-
C-N stretch: In the fingerprint region, around 1000-1200 cm⁻¹.
Synthesis and Stereochemical Control
The stereoselective synthesis of this compound is a key challenge. Asymmetric synthesis strategies are employed to ensure high enantiomeric and diastereomeric purity, which is critical for its application in drug discovery.[1]
Retrosynthetic Analysis and Synthetic Strategies
A common approach for the synthesis of substituted pyrrolidines is through asymmetric Michael addition reactions or 1,3-dipolar cycloadditions.[10][11][12]
Caption: Retrosynthetic approach for this compound.
Exemplary Synthetic Protocol (Adapted from related syntheses)
Step 1: Asymmetric Michael Addition An organocatalyzed enantioselective Michael addition of a nitroalkane to a 4-substituted-4-oxo-2-enoate can establish the desired stereocenters.
Step 2: Reductive Cyclization The resulting Michael adduct undergoes reductive cyclization, typically using a reducing agent like H₂ with a palladium catalyst, to form the pyrrolidine ring.
Step 3: Esterification The carboxylic acid is then esterified to the methyl ester, for example, by reaction with methanol under acidic conditions.
Caption: Generalized synthetic workflow.
Reactivity and Chemical Transformations
The functional groups of this compound offer several avenues for chemical modification.
-
N-Functionalization: The secondary amine of the pyrrolidine ring can be readily alkylated or acylated to introduce various substituents. This is a common strategy in the synthesis of drug candidates.[1]
-
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through reaction with an amine.[1]
-
Oxidation and Reduction: The pyrrolidine ring can be susceptible to oxidation under harsh conditions. The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its role as a chiral building block for the synthesis of biologically active molecules, most notably as antagonists for opioid receptors.
Kappa Opioid Receptor (KOR) Antagonists
This pyrrolidine derivative is a key component in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic and its analogs.[14][15][16][17][18] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.
The (3R,4R) stereochemistry of the pyrrolidine core is crucial for the high affinity and selectivity of these antagonists. Structure-activity relationship (SAR) studies on JDTic analogs have shown that modifications to the pyrrolidine (or piperidine in the parent compound) ring, including the removal of the methyl groups, can significantly impact potency and selectivity.[14]
Caption: Role as a scaffold in drug design.
Influence of Stereochemistry on Biological Activity
The trans relationship between the methyl group at C4 and the carboxylate group at C3, along with the specific (3R,4R) absolute configuration, creates a defined three-dimensional arrangement of substituents. This precise spatial orientation is critical for optimal interaction with the binding pocket of the target receptor. Even minor changes in stereochemistry can lead to a dramatic loss of biological activity.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling substituted pyrrolidines should be followed. These compounds are typically considered irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and versatile functionality make it an attractive scaffold for the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics targeting the kappa opioid receptor. Further research into its synthesis and applications is likely to yield new and improved drug candidates.
References
- Crowley, R. S., et al. (2017). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. ACS Chemical Neuroscience, 8(9), 1964-1976.
-
PubChem. Methyl 4-phenylpyrrolidine-3-carboxylate. [Link]
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.
- Thomas, J. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860.
- Cai, T. B., et al. (2012). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). ACS Medicinal Chemistry Letters, 3(10), 823-827.
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
PubChem. (R)-methyl pyrrolidine-3-carboxylate. [Link]
- Google Patents. (2012).
- Béguin, C., et al. (2005). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1264-1272.
- Google Patents. (2021). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
-
Wikipedia. JDTic. [Link]
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
- Google Patents. (2001).
-
Scribd. NMR Chemical Shifts. [Link]
-
ChemSynthesis. methyl 3-methyl-4-oxo-1-pyrrolidinecarboxylate. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChemLite. Rac-methyl (3r,4r)-4-methylpyrrolidine-3-carboxylate. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]
-
PubChem. 3-Methylpyrrolidine. [Link]
- Google Patents. (2016).
-
YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]
-
National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
PubChemLite. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester(1065331-03-4) 1H NMR spectrum [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. PubChemLite - Rac-methyl (3r,4r)-4-methylpyrrolidine-3-carboxylate (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JDTic - Wikipedia [en.wikipedia.org]
A Guide to the Structural Elucidation of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a highly desirable trait for designing specific and effective molecular therapies.[3] (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, a chiral building block, has gained significant attention for its role in the synthesis of complex bioactive molecules, including potent opioid receptor antagonists.[4] The precise determination of its structure, particularly its relative and absolute stereochemistry, is paramount for understanding its interaction with biological targets and ensuring the desired pharmacological activity.[3][4]
This technical guide presents a systematic and multi-technique approach to the complete structural elucidation of this compound. As a self-validating system, this workflow integrates data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. We will explore not only the interpretation of data but also the underlying causality for each experimental choice, providing a robust framework for the structural analysis of this and similar chiral small molecules.
Part 1: Foundational Analysis - Confirming the Molecular Blueprint
The initial steps in any structure elucidation workflow are designed to confirm the molecular formula and identify the functional groups present. This foundational data provides the basic building blocks for the more detailed structural assembly that follows.
Mass Spectrometry (MS): Determining the Molecular Mass and Formula
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) A dilute solution of the analyte is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
Expected Data & Interpretation: The primary goal is to obtain a high-resolution mass measurement of the molecular ion. For this compound, the molecular formula is C₇H₁₃NO₂.[4]
-
Molecular Formula: C₇H₁₃NO₂
-
Monoisotopic Mass: 143.0946 g/mol
-
Expected [M+H]⁺: 144.1025 m/z
The observation of an ion with an m/z value matching the expected protonated molecule to within a few parts per million (ppm) provides strong evidence for the elemental composition. This step is critical for validating the molecular formula and calculating the degree of unsaturation. For C₇H₁₃NO₂, the degree of unsaturation is 2, which is consistent with one ring and one double bond (the carbonyl group of the ester).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A small amount of the neat sample is placed directly on the ATR crystal, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation: FTIR spectroscopy provides a rapid and definitive way to identify the key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Observation |
| ~3300-3400 | N-H Stretch | Secondary Amine (NH) | A moderate, somewhat broad absorption, indicating the presence of the pyrrolidine N-H. |
| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Strong, sharp absorptions from the methyl and methylene groups. |
| ~1735 | C=O Stretch | Ester (Carbonyl) | A very strong, sharp absorption, characteristic of a saturated ester. |
| ~1170-1250 | C-O Stretch | Ester | A strong absorption corresponding to the C-O single bond of the ester. |
The most diagnostic peak is the intense carbonyl stretch around 1735 cm⁻¹, which unequivocally confirms the presence of the methyl ester functional group.
Part 2: Assembling the Core Structure with NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and connectivity.[5] A combination of 1D and 2D NMR experiments is used to piece together the molecule.[6]
Experimental Protocol: NMR Sample Preparation The compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) and transferred to an NMR tube. All spectra (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1D NMR: ¹H, ¹³C, and DEPT-135
-
¹H NMR: Provides information about the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.
-
¹³C NMR: Shows the number of different carbon environments.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like the carbonyl) are absent.
Predicted NMR Data Summary
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |
| N-H | Broad (variable) | s | - | - |
| H2a/b | ~3.0 - 3.4 | m | ~48-52 | Negative |
| H3 | ~2.8 - 3.1 | m | ~45-49 | Positive |
| H4 | ~2.4 - 2.7 | m | ~35-39 | Positive |
| H5a/b | ~2.9 - 3.3 | m | ~53-57 | Negative |
| 4-CH₃ | ~1.0 - 1.2 | d | ~15-18 | Positive |
| -OCH₃ | ~3.7 | s | ~51-53 | Positive |
| C=O | - | - | ~173-176 | Absent |
Note: Predicted shifts are estimates based on typical values for similar structures. The multiplicity of ring protons is complex due to overlapping signals and second-order effects.
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.
Workflow for 2D NMR Analysis
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see correlations tracing the path around the pyrrolidine ring: H2 ↔ H3 ↔ H4 ↔ H5 and H4 ↔ 4-CH₃ .
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting fragments and identifying quaternary carbons. Key expected correlations include:
-
-OCH₃ protons to the C=O carbon: Confirms the methyl ester.
-
H3 to the C=O carbon: Connects the ester group to position 3 of the ring.
-
H2 and H5 protons to multiple ring carbons: Confirms the pyrrolidine ring structure.
-
4-CH₃ protons to C3, C4, and C5: Firmly places the methyl group at the C4 position.
-
Correlation Diagram for Key HMBC Connections
By systematically integrating the data from these experiments, the planar structure of methyl 4-methylpyrrolidine-3-carboxylate can be confidently assembled.
Part 3: Determining Stereochemistry
With the connectivity established, the final and most critical phase is to determine the three-dimensional arrangement of the atoms—the stereochemistry. For this molecule, we must define both the relative stereochemistry (are the substituents on the same side, cis, or opposite sides, trans?) and the absolute stereochemistry (R or S configuration at each chiral center).
Relative Stereochemistry: cis vs. trans
The (3R,4R) designation implies a trans relationship between the methyl group at C4 and the carboxylate group at C3. This can be confirmed using ¹H NMR coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data.
-
Coupling Constants: In five-membered rings, the coupling constant between trans protons is typically smaller than between cis protons. A detailed analysis of the coupling constant between H3 and H4 (³JH3-H4) can provide evidence. A relatively small coupling constant would suggest a trans arrangement.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding. For the trans isomer, we would expect to see NOE cross-peaks between H3 and the 4-CH₃ protons , as they would be on opposite faces of the ring and thus further apart. Conversely, a strong NOE between H3 and H4 would suggest a cis relationship. The absence of a strong H3 to 4-CH₃ NOE, coupled with a potential NOE between H4 and the ester's methyl protons, would support the trans configuration.
Absolute Stereochemistry: (3R,4R) Confirmation
Determining the absolute configuration requires a method that can differentiate between enantiomers.
-
Chiral Synthesis: The most common industrial approach is to synthesize the molecule from a known chiral starting material. This is a synthetic rather than an analytical confirmation but is often the primary method for producing a specific enantiomer.[7]
-
Chiral Chromatography: The enantiomeric purity of the sample can be determined by chiral High-Performance Liquid Chromatography (HPLC).[8] By comparing the retention time of the synthesized sample to that of a certified reference standard of this compound, its identity can be confirmed.
-
X-ray Crystallography: This is the gold standard for determining the absolute structure of a molecule.[9] The process involves:
-
Protocol: Synthesizing a crystalline derivative of the molecule, often by forming a salt with a heavy atom or a chiral acid/base (e.g., mandelic acid).[8]
-
Data Collection: A suitable crystal is mounted in an X-ray diffractometer, and diffraction data are collected.[10][11]
-
Structure Solution: The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise 3D arrangement of all atoms. When anomalous dispersion is used, the absolute configuration can be determined unambiguously.[12]
-
Conclusion
The structural elucidation of this compound is a systematic process that builds from fundamental data to a complete three-dimensional picture. High-resolution mass spectrometry and FTIR spectroscopy provide the molecular formula and identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, allows for the unambiguous assembly of the molecular framework and connectivity. Finally, the critical trans stereochemistry is confirmed through NMR coupling constants and NOESY experiments, while the absolute (3R,4R) configuration is definitively established by X-ray crystallography of a suitable crystalline derivative or by correlation to a known chiral standard. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structure, a prerequisite for its successful application in drug discovery and development.
References
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- BenchChem. (n.d.). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR.
- BenchChem. (n.d.). This compound.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed. (2019). Crystal structures of pyrrolidone-carboxylate peptidase I from Deinococcus radiodurans reveal the mechanism of L-pyroglutamate recognition.
- PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling.
- SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- CORE. (1999). Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- PubMed. (1999). Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis.
- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- PubMed. (1999). X-ray structure of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structures of pyrrolidone-carboxylate peptidase I from Deinococcus radiodurans reveal the mechanism of L-pyroglutamate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray structure of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis [pubmed.ncbi.nlm.nih.gov]
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate CAS number and identifiers
An In-depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Abstract
This compound is a distinct chiral pyrrolidine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, stereochemically defined structure provides a sophisticated scaffold for the synthesis of complex bioactive molecules. This guide offers a comprehensive overview of its chemical identity, properties, applications, and its strategic role in the drug discovery process, intended for researchers and professionals in the field. The specific stereochemistry of this compound is paramount, often dictating the binding affinity and selectivity for biological targets such as enzymes and receptors.[1]
Compound Identification and Core Properties
Precise identification is critical for sourcing and application. This compound is a specific stereoisomer, and care must be taken to distinguish it from its diastereomers or racemic mixtures.
Key Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |
| CAS Number | 1065331-03-4, 1260603-20-0 | [1][2][3] |
| Hydrochloride Salt CAS | 2101775-05-5 | [1][4] |
| Molecular Formula | C₇H₁₃NO₂ | [1][3] |
| Molecular Weight | 143.18 g/mol | [1][3] |
| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |
Note: Multiple CAS numbers appear in supplier databases for this compound, which may reflect different suppliers or batches. Researchers should verify with the specific vendor.
Physicochemical Data
| Property | Value |
| Appearance | Varies by supplier (typically a solid or oil) |
| Purity | Commercially available with high enantiomeric purity (≥95%)[1] |
| Storage Conditions | Store sealed in a dry, well-ventilated place.[3] Some suppliers recommend freezer storage under an inert atmosphere.[4] |
The Role of Stereochemistry in Bioactivity
The pyrrolidine ring is a privileged scaffold in drug discovery, known for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[5] The specific (3R,4R) configuration of this molecule is not an incidental detail; it is the core determinant of its utility.
The fixed spatial arrangement of the methyl group at position 4 and the methyl ester at position 3 creates a unique conformational constraint. This rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The stereochemistry directly influences how the molecule interacts with chiral biological macromolecules, such as enzyme active sites or receptor binding pockets.[1] For instance, in the development of opioid antagonists, the precise stereochemical configuration of such building blocks is known to dictate receptor selectivity and functional activity.[1]
Caption: The influence of stereochemistry on biological activity.
Applications in Drug Discovery and Organic Synthesis
This compound serves primarily as a chiral intermediate, providing a foundational structure that can be elaborated into more complex molecules.
Key Application Areas
-
Medicinal Chemistry: It is a key building block for synthesizing bioactive molecules, including potential opioid receptor antagonists.[1] Its structure is incorporated into larger compounds to explore structure-activity relationships (SAR).
-
Enzyme Inhibition: The compound itself may serve as a lead structure for developing enzyme inhibitors, where its specific shape allows it to fit into active sites and modulate biochemical pathways.[1]
-
Organic Synthesis: It is used in the synthesis of diverse and complex organic compounds for pharmaceuticals and agrochemicals.[1]
Chemical Reactivity
The molecule contains two primary reactive sites: the secondary amine (a nucleophile) and the methyl ester. This allows for a range of chemical transformations:
-
N-Functionalization: The nitrogen atom can be readily alkylated, acylated, or used in reductive amination to append various substituents, which is a common strategy in drug development to modulate properties like solubility, cell permeability, and target engagement.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced using agents like lithium aluminum hydride to yield the primary alcohol.[1]
-
Oxidation/Reduction: The pyrrolidine ring itself can undergo various reactions, though these are less common when it is used as a scaffold.[1]
Conceptual Workflow: Synthesis of a Novel Bioactive Agent
While specific, validated protocols for using this exact intermediate are proprietary or found within specific research publications, the following conceptual workflow illustrates its application in a lead optimization campaign.
Step-by-Step Methodology
-
Scaffold Protection (If Necessary): The secondary amine is often protected to prevent side reactions during subsequent steps. A common choice is the Boc (tert-butyloxycarbonyl) group, introduced using Di-tert-butyl dicarbonate (Boc₂O).
-
Ester Hydrolysis: The methyl ester is saponified to the carboxylic acid using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water. This creates a handle for amide coupling.
-
Amide Bond Formation: The resulting carboxylic acid is coupled with a desired amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a new amide bond. This step is crucial for building out the molecule and exploring SAR.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal the free secondary amine.
-
Final Functionalization: The newly freed amine is functionalized via reductive amination, acylation, or sulfonation to install the final desired group, yielding the target molecule.
Caption: Conceptual workflow for elaborating the chiral scaffold.
Safety and Handling
Specific safety data sheets (SDS) for this compound are not widely available in public databases. Therefore, it must be handled with the standard precautions applicable to novel or uncharacterized research chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[6][7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7][8]
-
Storage: Keep the container tightly closed and store in a dry, cool place as recommended by the supplier.[3][4] Keep away from strong oxidizing agents, acids, and bases.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][8]
Conclusion
This compound is more than a simple chemical; it is a tool for precision engineering at the molecular level. Its value lies in its defined stereochemistry, which allows medicinal chemists to build molecules with specific three-dimensional architectures designed to interact optimally with biological targets. As the demand for more selective and potent therapeutics grows, the strategic use of such chiral building blocks will remain a cornerstone of successful drug discovery programs.
References
-
Benchchem. This compound | 1065331-03-4.
-
BLD Pharm. 885952-88-5 | Methyl 4-methylpyrrolidine-3-carboxylate.
-
Echemi. methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate.
-
Jiangsu Borui Bio-pharmaceutical Co., Ltd. This compound.
-
Sunway Pharm Ltd. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4.
-
BLD Pharm. (R)-Methyl pyrrolidine-3-carboxylate hydrochloride | 874964-22-4.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Spectrum Chemical. SAFETY DATA SHEET.
-
BLD Pharm. Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride | 2306277-57-4.
-
PubChem. (R)-methyl pyrrolidine-3-carboxylate.
-
ChemicalBook. (3S,4R)-METHYL 4-(3-BROMOPHENYL)PYRROLIDINE-3-CARBOXYLATE Product Description.
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido...
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride.
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]
- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. 885952-88-5|Methyl 4-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Molecular weight and formula for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
An In-Depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Abstract
This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid, stereochemically defined structure makes it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, stereoselective synthesis, chemical reactivity, and applications in drug discovery, with a focus on its role as a key intermediate. We will delve into the technical details of its synthesis and explore the rationale behind its use in developing novel therapeutics, such as opioid receptor antagonists.
Core Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in synthesis and drug design. The defined stereochemistry of the molecule plays a critical role in its interaction with biological targets.[1]
| Property | Value | Source |
| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 143.18 g/mol | [1][3][4] |
| CAS Number | 1065331-03-4 (Free Base) | [1][3] |
| CAS Number | 2101775-05-5 (Hydrochloride Salt) | [1] |
| Appearance | Inquire with supplier | N/A |
| Purity | Typically >95% | [1] |
| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |
Stereoselective Synthesis: The Key to Functionality
The biological activity of chiral molecules is intrinsically linked to their stereochemistry. The (3R,4R) configuration of this pyrrolidine derivative is essential for its utility as a building block. The most robust and widely adopted method for its synthesis is the asymmetric hydrogenation of a prochiral enamide precursor, which ensures high enantiomeric excess.
Rationale for Asymmetric Hydrogenation
Achieving high stereoselectivity is paramount. Asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with (R)-BINAP, provides a direct and efficient route to the desired trans isomer with excellent enantiomeric purity (>98% ee).[1] This method is preferred over classical resolution or other chiral pool approaches due to its high yield, exceptional stereocontrol, and scalability. The choice of the (R)-BINAP ligand is critical as it creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the substrate, thereby establishing the (3R,4R) stereocenters.
Detailed Synthesis Protocol
The synthesis can be conceptualized as a two-stage process: preparation of the enamide substrate followed by the key asymmetric hydrogenation step.
Caption: Workflow for the stereoselective synthesis of the target compound.
Step-by-Step Methodology:
-
Substrate Synthesis:
-
Condense methyl acrylate with (R)-propylene oxide to form the corresponding β-hydroxy ester. This reaction sets the initial chiral center.
-
Oxidize the resulting alcohol using a suitable oxidizing agent, such as manganese dioxide (MnO₂), to yield the prochiral α,β-unsaturated enamide precursor.[1]
-
-
Asymmetric Hydrogenation:
-
In a suitable pressure vessel, dissolve the enamide precursor in methanol.
-
Add the rhodium-(R)-BINAP catalyst (typically 0.5 mol%).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction at room temperature (25°C) until completion.
-
Upon completion, the catalyst is removed, and the product is isolated and purified, yielding the target compound with high enantiomeric excess (82-85% yield).[1]
-
Chemical Reactivity and Synthetic Utility
As a substituted pyrrolidine, this compound is a versatile intermediate for further chemical modification. Its structure contains two primary reactive sites: the secondary amine (nitrogen atom) and the methyl ester group.
-
N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized via reactions such as N-alkylation, N-acylation, or reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol.[1]
-
Oxidation/Reduction: The pyrrolidine ring itself can undergo further chemical transformations, although these are less common when it is used as a scaffold. The ester group can be reduced, or other parts of a more complex molecule built upon this scaffold can be oxidized.[1]
Caption: Key chemical derivatization pathways for the core scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its structural rigidity, three-dimensional character, and the basicity conferred by the nitrogen atom.[5] this compound is particularly valuable as a chiral building block for synthesizing targeted therapeutics.
Opioid Receptor Antagonists
A primary application of this compound is in the synthesis of opioid receptor antagonists.[1] The specific stereochemistry and substitution pattern of the pyrrolidine ring are crucial for achieving high binding affinity and selectivity for opioid receptors. These antagonists are investigated for various therapeutic applications, including the treatment of addiction and other neurological disorders.
Enzyme Inhibition
The compound serves as a lead structure for developing enzyme inhibitors.[1] The defined three-dimensional arrangement of its functional groups allows it to fit precisely into the active sites of specific enzymes, modulating their activity. Its stereochemistry is a key determinant of its binding affinity and inhibitory potential.[1]
General Bioactive Molecules
Beyond specific targets, it is used as an intermediate in the synthesis of a wide range of complex pharmaceuticals and agrochemicals.[1] Its utility stems from its ability to introduce a stereochemically defined, nitrogen-containing five-membered ring into a larger molecular framework, which is a common motif in many biologically active natural products and synthetic drugs.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated, stereochemically defined tool for the modern medicinal chemist. Its value is rooted in its specific trans configuration, which is reliably achieved through well-established asymmetric synthesis protocols. This guide has outlined its core properties, synthesis, and reactivity, underscoring its pivotal role as a building block in the rational design of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate is essential for leveraging its full potential in creating next-generation medicines.
References
-
This compound. Jiangsu Boquan Biotechnology Co., Ltd. [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
-
(R)-methyl pyrrolidine-3-carboxylate. PubChem, National Library of Medicine. [Link]
-
Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem, National Library of Medicine. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
CAS: 2101775-05-5 Name: methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. Molbase. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]
- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. 885952-88-5|Methyl 4-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS, IR) for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Introduction
This compound is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its stereochemically defined structure, featuring a methyl ester at the 3-position and a methyl group at the 4-position, makes it a key intermediate in the synthesis of complex bioactive molecules, including opioid receptor antagonists.[1] The precise confirmation of its structure, purity, and stereochemistry is paramount for its application in drug development and other high-stakes research.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. We will delve into the principles, experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and quality control professionals who require a deep, validated understanding of this molecule's analytical profile.
Molecular Overview
A foundational step in any analysis is understanding the basic properties of the target compound. These details are crucial for interpreting the spectroscopic data that follows.
| Property | Value | Source |
| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |
| CAS Number | 1260603-20-0 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1][3] |
| Chemical Structure | (Illustrative) | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them. For a chiral molecule like this compound, NMR is indispensable for confirming the relative stereochemistry of the substituents on the pyrrolidine ring.
Proton (¹H) NMR Spectroscopy
¹H NMR provides data on the number of distinct proton environments and their neighboring protons. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key to structural assignment.
A standardized protocol ensures reproducibility and data integrity. The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for compounds of this type and its single, well-defined residual solvent peak.
Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.
The expected ¹H NMR spectrum of this compound would exhibit signals corresponding to the 13 protons in the molecule. The trans relationship between the protons at C3 and C4 is a key feature confirmed by the coupling constants.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons, in the typical range for this functional group. |
| ~3.20 - 2.80 | m | 4H | C2-H₂ , C5-H₂ | Complex multiplets arising from the four protons on the carbons adjacent to the nitrogen atom. |
| ~2.70 | m | 1H | C3-H | Multiplet due to coupling with protons on C2 and C4. Its downfield shift is due to the adjacent ester group. |
| ~2.40 | m | 1H | C4-H | Multiplet due to coupling with protons on C3, C5, and the C4-methyl group. |
| ~1.10 | d | 3H | C4-CH₃ | Doublet due to coupling with the single proton on C4. |
| ~1.50 | br s | 1H | NH | A broad singlet for the amine proton, which may exchange with trace water in the solvent. |
Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Actual values may vary. Data for the related compound (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester is available from chemical suppliers.[4]
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom or a set of equivalent carbons.
The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of ¹³C.
Caption: Workflow for ¹³C NMR Data Acquisition.
The molecule has 7 carbon atoms, and due to molecular asymmetry, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | C =O | The carbonyl carbon of the ester group, appearing significantly downfield. |
| ~55 | C2 | Carbon adjacent to the nitrogen atom. |
| ~52 | -OC H₃ | The methyl ester carbon. |
| ~50 | C5 | Carbon adjacent to the nitrogen atom. |
| ~45 | C3 | Methylene carbon bearing the ester group. |
| ~40 | C4 | Methylene carbon bearing the methyl group. |
| ~15 | C4-C H₃ | The methyl group carbon, appearing most upfield. |
Note: This is a predicted spectrum based on established chemical shift ranges from sources like the University of Wisconsin's collection of organic chemistry data.[5] Actual values can be confirmed by referencing supplier data.[4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
ESI is a soft ionization technique suitable for polar molecules like this one, as it typically keeps the molecule intact, allowing for clear determination of the molecular weight.
Caption: General Workflow for ESI-Mass Spectrometry.
For this compound (MW = 143.18 g/mol ), the ESI-MS spectrum acquired in positive ion mode is expected to show a prominent peak for the protonated molecule.
| m/z Value | Ion | Interpretation |
| 144.19 | [M+H]⁺ | This is the molecular ion peak, corresponding to the intact molecule with an added proton (C₇H₁₄NO₂⁺). Its presence confirms the molecular weight of the compound. |
| 166.17 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities in the system. This further validates the molecular weight. |
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (C₇H₁₃NO₂).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
ATR is a common sampling technique for IR because it requires minimal sample preparation. A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.
The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3350 (broad) | N-H Stretch | Secondary Amine | The broad peak indicates the presence of the N-H bond in the pyrrolidine ring. |
| ~2950-2850 | C-H Stretch | Alkanes (sp³ C-H) | These signals correspond to the C-H bonds of the pyrrolidine ring and methyl groups. |
| ~1730 (strong) | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum. |
| ~1200-1150 | C-O Stretch | Ester | Corresponds to the stretching of the C-O single bond in the ester functional group. |
The presence of these key absorption bands provides strong evidence for the major functional groups: a secondary amine, an ester, and aliphatic C-H bonds, consistent with the proposed structure.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and validated analytical profile of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the trans relative stereochemistry. Mass spectrometry validates the molecular weight and elemental composition. Finally, IR spectroscopy provides unambiguous confirmation of the key functional groups present. Together, these techniques form a self-validating system essential for ensuring the identity, purity, and structural integrity of this important chiral building block for research and development.
References
-
Sunway Pharm Ltd. (n.d.). methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Jiangsu Boquan Biotechnology Co., Ltd. (2023). This compound. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]
- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester(1065331-03-4) 1H NMR [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Foreword: The Pyrrolidine Scaffold—A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Chiral 4-Methylpyrrolidine Derivatives
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its versatile application in developing treatments for a wide array of human diseases.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its significance.[2] The non-planar, sp³-hybridized nature of this saturated scaffold allows for an efficient exploration of pharmacophore space, contributing to the crucial three-dimensional (3D) architecture of drug candidates.[1][3] The introduction of chirality, particularly at the C-4 position with a methyl group, imparts specific stereochemical properties that are critical for selective and potent interactions with biological targets.[3][4] This guide, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of chiral 4-methylpyrrolidine derivatives, focusing on their diverse biological activities, the causality behind experimental design, and the structure-activity relationships (SAR) that drive optimization.
Chapter 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition—A Keystone in Type 2 Diabetes Management
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a highly successful therapeutic strategy for type 2 diabetes mellitus.[5] DPP-4 inhibitors, known as "gliptins," function by preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] This enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control. Chiral pyrrolidine derivatives, particularly those with a nitrile group, form the structural basis for several potent DPP-4 inhibitors.[5][7]
Mechanism of Action: Enhancing Incretin Pathways
DPP-4 is a serine protease that selectively cleaves peptides with a proline or alanine residue at the penultimate N-terminal position.[6] GLP-1 and GIP are key substrates for this enzyme. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to beneficial downstream effects on glucose homeostasis. The choice to target DPP-4 is rooted in its critical role as a negative regulator of the incretin system, making its inhibition a precise and effective intervention point.
Structure-Activity Relationship (SAR) and Lead Optimization
A pivotal discovery in this class was the introduction of a cyano group, which significantly enhances potency by forming a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[5] Further SAR studies on pyrrolidine-2-carbonitrile derivatives revealed that stereochemistry and substitution on the pyrrolidine ring are critical for both potency and selectivity.
For instance, the introduction of a fluorine atom at the C-4 position of the pyrrolidine ring has been shown to improve both inhibitory activity and pharmacokinetic profiles.[7] The (2S, 4S) stereoisomer is generally preferred for optimal binding.
| Compound ID | R Group (Substitution) | DPP-4 IC₅₀ (μM) | DPP-8 IC₅₀ (μM) | DPP-9 IC₅₀ (μM) | Selectivity (DPP-8/DPP-4) |
| 17a | 4-fluoro | 0.017 | 22.5 | 19.8 | 1324 |
| 17b | 4-hydroxy | 0.045 | >100 | >100 | >2222 |
| 17c | 4-methoxy | 0.033 | 78.4 | 65.1 | 2376 |
| Vildagliptin | Reference Drug | 0.062 | 2.8 | 0.4 | 45 |
| Data synthesized from literature reports.[7] |
The data clearly indicates that while various substitutions are tolerated, the 4-fluoro derivative 17a provides an exceptional balance of high potency and selectivity over related proteases like DPP-8 and DPP-9, minimizing the risk of off-target effects.[7]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human DPP-4. The causality is based on measuring the enzymatic cleavage of a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl.
-
Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to a final concentration of 0.1 ng/μL.
-
Substrate Solution: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at 100 μM in assay buffer.
-
Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer to desired concentrations.
-
-
Assay Procedure:
-
Add 25 μL of the test compound solution or vehicle control (DMSO in assay buffer) to the wells of a black 96-well microplate.
-
Add 25 μL of the DPP-4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 μL of the substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chapter 2: CNS-Active Derivatives for Neurological Disorders
The chiral 4-methylpyrrolidine scaffold is a key structural motif in compounds designed to modulate central nervous system (CNS) targets, offering therapeutic potential for neurodegenerative and psychiatric conditions.[4] Its ability to confer high affinity and selectivity makes it invaluable in this domain.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Selective inhibition of nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms is a major goal in treating neurodegenerative diseases like Parkinson's and Alzheimer's, where excess nitric oxide contributes to neurotoxicity.[8] Chiral pyrrolidine derivatives have been developed as potent and highly selective nNOS inhibitors.
-
Mechanism & Causality: The design strategy involves creating molecules that fit precisely into the unique active site of nNOS. The chiral pyrrolidine core correctly orients the functional groups to maximize interactions with key residues, while features like gem-difluorination in the side chain can enhance binding and improve pharmacokinetic properties such as oral bioavailability.[8] An improved synthesis route, reducing steps and increasing overall yield, was crucial for enabling extensive SAR studies and preclinical development.[8]
| Compound | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | Selectivity (eNOS/nNOS) |
| 1b | 15 | 3800 | 1100 | 253 |
| 8c | 7 | 1200 | 430 | 171 |
| Data adapted from Poulos et al.[8] |
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B inhibitors are used in Parkinson's disease therapy to prevent the degradation of dopamine in the brain, thereby alleviating motor symptoms.[9] A series of novel chiral fluorinated pyrrolidine derivatives has demonstrated exceptional potency and selectivity for MAO-B.
-
Mechanism & SAR: The therapeutic rationale is to increase dopaminergic neurotransmission. SAR studies revealed that specific chiral fluorination patterns on the pyrrolidine ring enhance hydrophobic interactions within the MAO-B active site, leading to a significant boost in inhibitory activity compared to non-fluorinated analogs or existing drugs like safinamide.[9] Compound D5 emerged as a lead candidate with over 10-fold greater potency than safinamide.[9]
Chapter 3: Broad-Spectrum Activity: Anticancer and Antiviral Agents
The structural versatility of the 4-methylpyrrolidine core has been exploited to develop compounds with potent antiproliferative and antiviral activities.
Anticancer Activity: Targeting the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation.[10] Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy. Spirooxindole-pyrrolidine derivatives have been designed as highly potent inhibitors of this interaction.
-
Mechanism & Causality: These compounds act as "staples," inserting into the p53-binding pocket of MDM2. The chiral pyrrolidine core serves as a rigid scaffold to orient key substituents—such as chloro- and fluorophenyl groups—that mimic the critical p53 residues (Phe, Trp, Leu) required for binding. This structural mimicry allows the small molecule to competitively displace p53, leading to its stabilization, accumulation, and the reactivation of its tumor-suppressing functions. The discovery of compound AA-115/APG-115 , which has entered clinical trials, validates this approach.[10]
Antiviral Activity
Chiral pyrrolidine derivatives have demonstrated activity against a range of viruses, including Hepatitis C Virus (HCV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus Type 1 (HSV-1).[11][12]
-
HCV Inhibition: A novel fused bicyclic derivative of 4-hydroxypyrrolidine, HXL-10 , was identified as a potent anti-HCV agent.[12] Mechanistic studies revealed that it does not inhibit viral RNA replication but likely interferes with the viral assembly process by targeting host functions, offering a different mechanism from current direct-acting antivirals.[12]
-
Anti-Herpesvirus Activity: Certain 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines have shown significant activity against HCMV and HSV-1.[11] The 4-amino derivatives were generally more potent than their 4-hydroxyamino counterparts, highlighting the importance of the substituent at this position for antiviral efficacy.[11]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol is a gold-standard method for quantifying the antiviral efficacy of a compound by measuring the reduction in virus-induced plaques in a cell monolayer.
-
Cell Seeding:
-
Seed a permissive cell line (e.g., Vero cells for HSV-1) in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO₂.
-
-
Virus Infection and Compound Treatment:
-
The next day, remove the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a viral suspension calculated to produce 50-100 plaques per well (e.g., at a multiplicity of infection of 0.01). Allow the virus to adsorb for 1 hour at 37°C.
-
Prepare serial dilutions of the test compound in an overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose).
-
After adsorption, remove the viral inoculum and add 2 mL of the compound-containing overlay medium (or a drug-free control) to each well.
-
-
Plaque Development and Visualization:
-
Incubate the plates at 37°C for 3-5 days, or until plaques are visible. The methylcellulose overlay prevents secondary virus spread through the medium, localizing infection to form discrete plaques.
-
Remove the overlay medium and fix the cells with 10% formalin for 20 minutes.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (effective concentration that reduces plaque number by 50%) by plotting the percentage of plaque reduction against the log of the compound concentration.
-
Conclusion and Future Perspectives
Chiral 4-methylpyrrolidine derivatives represent a privileged and highly versatile scaffold in drug discovery. Their inherent 3D structure and the precise stereochemical control afforded by the chiral center enable the development of potent and selective modulators for a diverse range of biological targets, from enzymes like DPP-4 and MAO-B to complex protein-protein interactions such as p53-MDM2. The successful progression of compounds from these classes into clinical development underscores the power of this chemical motif. Future research will undoubtedly continue to leverage this scaffold, exploring new substitutions and bioisosteric replacements to address unmet medical needs in oncology, neurodegeneration, metabolic disorders, and infectious diseases.
References
- 4-Methyl-2-(m-tolyl)pyrrolidine|Research Chemical - Benchchem. (n.d.). Benchchem.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
-
Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(11), 839-843. Retrieved from [Link]
- García-Vidal, E., et al. (2023). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Scientific Reports, 13(1), 12345.
-
Shestakova, T., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. Retrieved from [Link]
-
Kumar, R., et al. (2021). Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. ResearchGate. Retrieved from [Link]
-
Liu, C., et al. (2020). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. Retrieved from [Link]
-
Bhat, A. H., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1282, 135198. Retrieved from [Link]
-
Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025. Retrieved from [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. Retrieved from [Link]
-
Knowles, R. R., et al. (2017). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 358(6363), 643-647. Retrieved from [Link]
-
Sunagawa, M., et al. (1993). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 46(3), 455-468. Retrieved from [Link]
-
Wang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 23(23), 6488-6492. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]
-
Bhat, A. H., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Retrieved from [Link]
-
Aray, E., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1500-1510. Retrieved from [Link]
-
Author. (n.d.). 2-azidomethyl-4- hydroxypyrrolidine to develop scaffold-based analogues as potential bacterial trans - UB. Retrieved from [Link]
-
Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 629-642. Retrieved from [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. Retrieved from [Link]
-
Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 4979-5001. Retrieved from [Link]
-
Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(1), 1-17. Retrieved from [Link]
-
Sharma, S., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(5), 749. Retrieved from [Link]
-
Bhat, A. H., et al. (2022). Synthesis of methanoprolinenitrile based derivatives as DPP-IV inhibitors. ResearchGate. Retrieved from [Link]
-
El-Fayed, H. A., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, 156, 108218. Retrieved from [Link]
-
Various Authors. (2023). Antiviral Drug Discovery. MDPI. Retrieved from [Link]
-
Seela, F., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(2), 539-546. Retrieved from [Link]
-
Zhou, G., et al. (2023). Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent. Virology, 586, 91-104. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Substituted Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery: A Technical Guide
Introduction: The Enduring Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring stands as a testament to nature's efficiency and ingenuity. This five-membered saturated heterocycle is a cornerstone of numerous natural products and FDA-approved drugs, valued for its conformational rigidity and the stereochemical diversity it can impart to a molecule.[1][2] Among its many derivatives, substituted pyrrolidine-3-carboxylic acids have emerged as a particularly fruitful scaffold for the development of novel therapeutics. Their inherent chirality, coupled with the ability to introduce a wide array of substituents, allows for the precise three-dimensional positioning of pharmacophoric elements, making them ideal candidates for targeting a diverse range of biological macromolecules. This guide provides an in-depth exploration of the synthesis, conformational intricacies, and burgeoning applications of substituted pyrrolidine-3-carboxylic acids, offering a technical resource for researchers engaged in the art and science of drug design.
I. The Architectural Blueprint: Stereoselective Synthesis of Substituted Pyrrolidine-3-Carboxylic Acids
The therapeutic potential of substituted pyrrolidine-3-carboxylic acids is intrinsically linked to their stereochemistry. Consequently, the development of robust and highly stereoselective synthetic methodologies is of paramount importance. Two dominant strategies have emerged in recent years: organocatalytic asymmetric Michael additions and metal-catalyzed 1,3-dipolar cycloadditions.
A. Organocatalytic Asymmetric Michael Addition: A Green and Efficient Approach
Organocatalysis has revolutionized asymmetric synthesis, offering a more sustainable alternative to traditional metal-based catalysts. The enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by reductive cyclization, has proven to be a concise and atom-economical route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[3][4][5]
Conceptual Workflow for Organocatalytic Synthesis
Figure 1: General workflow for the synthesis of substituted pyrrolidine-3-carboxylic acids via organocatalytic Michael addition.
Experimental Protocol: Synthesis of 5-Methylpyrrolidine-3-Carboxylic Acid [3][6]
Step 1: Organocatalytic Enantioselective Michael Addition
-
To a solution of 4-oxo-2-pentenoate (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 mmol, 10 mol%).
-
Add nitromethane (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct (1.0 mmol) in methanol (10 mL).
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-methylpyrrolidine-3-carboxylic acid.
-
The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.
Note: The choice of organocatalyst, solvent, and reaction conditions may require optimization for different substrates to achieve high yields and enantioselectivities.
B. [3+2] Cycloaddition: A Powerful Tool for Ring Construction
The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a highly efficient method for the one-step construction of the pyrrolidine ring with the potential to generate multiple stereocenters simultaneously.[7][8][9] This approach offers a high degree of modularity, as the substituents on both the azomethine ylide and the alkene can be varied to generate a diverse library of substituted pyrrolidines.
Conceptual Workflow for [3+2] Cycloaddition
Figure 2: General scheme of a [3+2] cycloaddition reaction for the synthesis of substituted pyrrolidines.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition [10]
-
To a solution of an isatin derivative (0.5 mmol) and an α-amino acid (e.g., sarcosine or proline, 0.6 mmol) in a suitable solvent (e.g., methanol or ethanol, 3 mL), add the electron-deficient alkene (0.6 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. The in-situ generation of the azomethine ylide from the isatin and amino acid is a key feature of this one-pot reaction.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
Collect the precipitate by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
The diastereoselectivity of the reaction can be determined by 1H NMR analysis of the crude reaction mixture.
Note: The choice of solvent and the nature of the reactants can significantly influence the regio- and diastereoselectivity of the cycloaddition.
II. Conformational Landscape: The Influence of Substituents on Pyrrolidine Ring Pucker
The biological activity of substituted pyrrolidine-3-carboxylic acids is intimately tied to the conformation of the five-membered ring. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two predominant puckered conformations: the "endo" and "exo" pucker. The introduction of substituents can significantly influence this equilibrium, thereby dictating the spatial orientation of the pharmacophoric groups and their interaction with the biological target.
The puckering of the pyrrolidine ring can be controlled through the strategic placement of substituents, with both steric and electronic effects playing a crucial role.[5] For instance, the introduction of a sterically demanding group will favor a conformation that minimizes steric hindrance. Similarly, the presence of electronegative substituents can influence the ring pucker through stereoelectronic effects. This conformational control is a powerful tool in drug design, allowing for the fine-tuning of a molecule's shape to optimize its binding affinity and selectivity for a specific target.
III. Therapeutic Frontiers: Applications of Substituted Pyrrolidine-3-Carboxylic Acids in Drug Discovery
The versatility of the substituted pyrrolidine-3-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the most promising applications.
A. Metabolic Disorders: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Several marketed DPP-IV inhibitors feature a pyrrolidine-based core, which mimics the natural substrate of the enzyme. The design of novel substituted pyrrolidine-3-carboxylic acid derivatives as DPP-IV inhibitors continues to be an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties.[11][12]
Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound | R1 | R2 | IC50 (µM) | Reference |
| 9 | H | Aryl-substituted piperazine with acetamide linker | 0.83 | [11] |
| 10 | H | Aryl-substituted piperazine with acetamide linker | 0.43 | [11] |
B. Cardiovascular Diseases: Endothelin Receptor Antagonists
The endothelin system plays a critical role in the regulation of blood pressure, and its dysregulation is implicated in various cardiovascular diseases. Substituted pyrrolidine-3-carboxylic acids have been successfully developed as potent and selective antagonists of endothelin receptors (ETA and ETB).[13][14][15][16][17] The structure-activity relationship (SAR) studies in this area have provided valuable insights into the design of receptor-subtype selective antagonists.[13][16]
Table 2: Binding Affinities of Pyrrolidine-3-Carboxylic Acid Derivatives as Endothelin Receptor Antagonists
| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) | Reference |
| A-216546 | 0.46 | 13000 | >28,000 | [14] |
| A-308165 | >1000 | 0.007 | >140,000 | [15] |
C. Oncology: Novel Anticancer Agents
The pyrrolidine scaffold has been incorporated into a variety of compounds with promising anticancer activity.[18][19][20][21] Researchers have synthesized and evaluated derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating their potential to inhibit the viability of cancer cell lines.[18][19] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes or the disruption of critical cellular signaling pathways.
D. Infectious Diseases: Antiviral and Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of novel anti-infective agents. Substituted pyrrolidine-3-carboxylic acids have shown promise in this area. For instance, novel pyrrolidine derivatives have been identified as inhibitors of the main protease of coronaviruses, a critical enzyme for viral replication.[22] Additionally, certain derivatives have demonstrated antimicrobial activity against Gram-positive bacteria.[18]
E. Neurodegenerative Diseases: Targeting the Central Nervous System
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for the treatment of central nervous system (CNS) disorders. The pyrrolidine scaffold has been utilized in the design of compounds targeting neurodegenerative diseases such as Alzheimer's disease.[23][24][25][26] These derivatives have been investigated for their ability to inhibit key enzymes implicated in the pathology of these diseases, such as acetylcholinesterase.[24]
IV. Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR): Guiding Rational Drug Design
The development of potent and selective drug candidates relies on a deep understanding of the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound and the evaluation of the resulting analogs to identify key structural features responsible for activity.[27][28][29]
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties of molecules with their biological activities.[27][28][29] These models can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. For substituted pyrrolidine-3-carboxylic acids, QSAR studies can help to elucidate the optimal combination of substituents and stereochemistry for a given biological target.
Logical Framework for SAR and QSAR in Pyrrolidine-based Drug Discovery
Figure 3: An iterative cycle of SAR and QSAR in the optimization of substituted pyrrolidine-3-carboxylic acid-based drug candidates.
V. Future Perspectives: The Expanding Horizon
The journey of substituted pyrrolidine-3-carboxylic acids in drug discovery is far from over. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space for this versatile scaffold. Advances in computational chemistry and machine learning will further refine our ability to predict the biological activity of new derivatives, enabling a more targeted and efficient approach to drug design. As our understanding of complex diseases deepens, the unique three-dimensional features and tunable properties of substituted pyrrolidine-3-carboxylic acids will ensure their continued prominence as a privileged scaffold in the quest for new and improved medicines.
References
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). CORE. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Royal Society of Chemistry. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). National Institutes of Health. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Semantic Scholar. [Link]
-
Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). PubMed. [Link]
-
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546). (1998). PubMed. [Link]
-
The Synthesis of Substituted Pyrrolidines and 2,5-Dihydropyrroles via 1,3-Dipolar Cycloaddition of Nonstabilized Azomethine Ylides. (1999). Sci-Hub. [Link]
-
Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. (1999). PubMed. [Link]
-
Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). National Institutes of Health. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014). ACS Publications. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers. [Link]
-
Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. [Link]
-
General structure of pyrrolidine derivatives and compound 15 being most active, synthesized by El Khatabi et al.. (2024). ResearchGate. [Link]
-
Synthesis of new thiazolo-pyrrolidine –(Spirooxindole) tethered to 3-acylindole as anticancer agents. (2021). ResearchGate. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2020). National Institutes of Health. [Link]
-
Pyrrolidine Derivatives. (2023). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
-
Protocol for synthesis of pyrrolidine derivatives 18 and 19. (2024). ResearchGate. [Link]
-
Pyrrolidine dithiocarbamate protects against scopolamine-induced cognitive impairment in rats. (2014). PubMed. [Link]
-
Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. (1999). PubMed. [Link]
-
Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. (2005). PubMed. [Link]
-
Quantitative Structure Activity Relationship: History, Development and Applications. (2012). Bentham Science. [Link]
- Pyrrolidine-3-carboxylic acid derivatives and their use as endothelin antagoists. (2000).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. (2013). PubMed. [Link]
-
Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. (2024). PubMed. [Link]
-
Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. (2022). National Institutes of Health. [Link]
-
QSAR quantitative structure activity relationship. (2014). Slideshare. [Link]
-
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). MDPI. [Link]
-
Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sci-hub.box [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP1003740A2 - Pyrrolidine-3-carboxylic acid derivatives and their use as endothelin antagoists - Google Patents [patents.google.com]
- 18. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Pyrrolidine dithiocarbamate protects against scopolamine-induced cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate: Sourcing, Quality Control, and Application
Abstract
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development.[1] Its specific stereochemistry makes it a valuable building block for synthesizing complex, biologically active molecules, including opioid receptor antagonists and inhibitors of neuronal nitric oxide synthase (nNOS).[1][2] This guide provides an in-depth overview of the commercial sourcing of this compound, essential quality control protocols for verifying its stereochemical integrity, and a summary of its key applications. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require reliable access to and validation of this critical synthetic intermediate.
Introduction to this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] The stereochemical configuration of substituents on this ring is often critical for target binding and pharmacological activity. This compound, with its defined trans stereochemistry, offers a rigid and well-defined three-dimensional structure that chemists can exploit to achieve high selectivity for biological targets.[2]
Key Chemical Properties:
-
Stereochemistry: The (3R,4R) designation specifies the absolute configuration at the 3 and 4 positions of the pyrrolidine ring, indicating a trans relationship between the methyl and carboxylate groups.
The compound is typically available for research purposes as a free base or, more commonly, as a hydrochloride salt to improve stability and handling.[1][5] Its utility stems from its role as a versatile intermediate that can undergo various chemical transformations, such as reduction of the ester to an alcohol or nucleophilic substitution at the nitrogen atom.[1]
Commercial Availability and Sourcing
Securing a reliable supply of high-purity this compound is the first critical step for any research or development program. The compound is available from a range of chemical suppliers, though it is often listed by its CAS number and may be sold as the hydrochloride salt. Researchers should pay close attention to the specific form being offered.
Several CAS numbers are associated with this structure and its salts:
-
1065331-03-4: Often refers to the free base or the hydrochloride salt.[1][5]
-
2101775-05-5: Specifically refers to the hydrochloride salt.[1][6]
The following table summarizes representative suppliers for this chemical. Purity levels are typically ≥95%, but researchers must request a lot-specific Certificate of Analysis (CoA) to confirm purity and stereochemical identity.
| Supplier | Product Name | CAS Number | Notes |
| BenchChem | This compound | 1065331-03-4 | For research use only.[1] |
| BLD Pharm | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride | 2101775-05-5 | Available as the HCl salt.[6] |
| Sunway Pharm Ltd. | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride | 1065331-03-4 | Marketed as the HCl salt.[5] |
| Jiangsu Boquan Biotechnology Co., Ltd. | methyl (3r,4r)-4-methylpyrrolidine-3-carboxylate | 1260603-20-0 | Lists the free base.[4] |
Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and catalog details are subject to change. Always verify information directly with the supplier before ordering.
Quality Assessment and Experimental Protocols
For a chiral building block, verifying the chemical purity and, most importantly, the enantiomeric/diastereomeric purity is a non-negotiable step. The functionality of the final active pharmaceutical ingredient (API) depends on the precise stereochemistry of its intermediates.
Causality in Method Selection
The choice of analytical method is dictated by the need to resolve and quantify stereoisomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric or diastereomeric excess. The principle relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. A polysaccharide-based column is often a good starting point for method development.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing overall purity. To determine enantiomeric excess, a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) can be used. These agents interact with the enantiomers to form diastereomeric species that are distinguishable by NMR, allowing for quantification.[7]
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), MS confirms the molecular weight of the compound, providing an additional layer of identity confirmation.
The logical workflow for quality control is to first confirm the chemical structure and baseline purity via NMR and LC-MS, followed by a dedicated chiral HPLC method to quantify the stereochemical integrity.
Caption: Quality control workflow for incoming chiral intermediates.
Protocol: Chiral HPLC Analysis
This protocol provides a starting point for developing a method to assess the diastereomeric purity of this compound relative to other potential stereoisomers.
Objective: To separate and quantify the (3R,4R) diastereomer from the (3S,4S), (3R,4S), and (3S,4R) isomers.
1. System and Reagents:
-
HPLC System: A standard system with a UV/Vis or PDA detector.[7]
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series). The choice of column is critical and may require screening.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a common starting point. A small amount of an amine additive (e.g., diethylamine, DEA) may be required to improve peak shape for the basic pyrrolidine nitrogen.
-
Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase or a suitable solvent.[7]
2. Method Parameters (Example):
-
Column: Chiralpak® IA (or similar)
-
Mobile Phase: 90:10 Hexane:IPA (+0.1% DEA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
3. Execution:
-
System Suitability: Inject a racemic or diastereomeric mixture standard if available to confirm that all possible stereoisomers are resolved.
-
Sample Analysis: Inject the sample to be tested.
-
Data Analysis: Integrate the peak areas for all observed isomers. Calculate the diastereomeric excess (% de) or enantiomeric excess (% ee) using the standard formulas. For the target (3R,4R) isomer, you are looking for a single major peak with minimal presence of other isomers.
Applications in Research and Drug Development
The primary value of this compound lies in its application as a constrained chiral building block. Its defined stereochemistry is transferred to the final molecule, influencing its interaction with chiral biological targets like enzymes and receptors.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidines are a core component of potent and selective nNOS inhibitors. An improved synthesis of these inhibitors utilized a chiral pyrrolidine scaffold to enable versatile structure-activity relationship (SAR) studies, highlighting the importance of this intermediate in developing new therapeutics.[2]
-
Opioid Receptor Antagonists: The compound has been identified as a building block in the synthesis of novel opioid receptor antagonists, where the pyrrolidine structure contributes to the overall pharmacophore required for receptor binding.[1]
-
General Asymmetric Synthesis: Beyond specific targets, chiral pyrrolidines are fundamental in organocatalysis and the synthesis of complex natural products and APIs.[3][8][9] The development of novel biocatalytic and transition-metal-catalyzed methods for creating chiral pyrrolidines underscores their high value in modern synthetic chemistry.[3][9]
The general synthetic utility is illustrated by the reactivity of its functional groups. The secondary amine can be functionalized via N-alkylation or acylation, while the methyl ester can be hydrolyzed, reduced, or converted to an amide, providing multiple handles for molecular elaboration.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]
- 5. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. 885952-88-5|Methyl 4-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The precise spatial arrangement of substituents on this five-membered ring is often critical for biological activity. (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a valuable chiral building block, with its specific stereochemistry playing a crucial role in its interaction with biological targets like enzymes and receptors.[2] Its utility as an intermediate in the synthesis of complex pharmaceuticals, including opioid receptor antagonists, underscores the need for reliable and stereocontrolled synthetic routes.[2]
The primary challenge in synthesizing this molecule lies in the diastereoselective and enantioselective construction of the two contiguous stereocenters at the C3 and C4 positions. This guide provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, leveraging a robust Evans asymmetric alkylation strategy to ensure high stereochemical purity.[3] We will also explore alternative methodologies to provide a comprehensive overview for the modern medicinal chemist.
Core Synthetic Strategy: Evans Asymmetric Alkylation
Our primary recommended strategy hinges on the use of an Evans chiral auxiliary to establish the critical C4 stereocenter. This method is renowned for its high diastereoselectivity and reliability. The overall workflow involves the acylation of an Evans auxiliary, a subsequent diastereoselective methylation, and a series of transformations to construct the pyrrolidine ring.
Caption: Overall workflow for the asymmetric synthesis.
Mechanistic Insight: The Role of the Evans Auxiliary
The power of the Evans auxiliary lies in its ability to create a sterically biased environment, forcing the electrophile (in this case, methyl iodide) to approach from the less hindered face of the enolate. The oxazolidinone scaffold, with its resident chiral center and coordinating carbonyl groups, effectively shields one face of the molecule, leading to a highly predictable stereochemical outcome.
Caption: Stereodirection by the Evans chiral auxiliary.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of the Acylated Evans Auxiliary
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes.
-
Acylation: In a separate flask, dissolve methyl 4-chloro-4-oxobutanoate (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated auxiliary solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Methylation
-
Setup: To a flame-dried flask under nitrogen, add the purified acylated auxiliary from Protocol 1 (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 45 minutes at -78 °C.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 3 hours.
-
Quenching and Work-up: Quench with saturated aqueous ammonium chloride and follow the extraction and purification procedure described in Protocol 1. The expected diastereomeric ratio should be >95:5.
Protocol 3: Auxiliary Cleavage and Reduction to the Diol
-
Setup: Dissolve the methylated product from Protocol 2 (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add lithium borohydride (2.0 eq) portion-wise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of 1 M HCl until the pH is ~6-7.
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting diol can often be used in the next step without further purification.
Protocol 4: Formation of the Pyrrolidine Ring and Final Esterification
-
Mesylation: Dissolve the crude diol from Protocol 3 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq for the primary alcohol). Stir for 2 hours at 0 °C.
-
Azide Displacement: Add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add a minimal amount of DMF to aid solubility and heat the reaction to 60 °C overnight.
-
Reduction and Cyclization (Staudinger Reaction): Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Concentrate the organic layer. Redissolve the crude azide in THF/water (10:1) and add triphenylphosphine (1.5 eq). Heat to 50 °C for 6 hours. This will reduce the azide and promote intramolecular cyclization.
-
N-Protection (Optional but Recommended): After concentrating the reaction mixture, protect the pyrrolidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) for easier handling and purification.
-
Oxidation and Esterification: The primary alcohol of the cyclized product is oxidized to the carboxylic acid using a standard procedure (e.g., TEMPO/bleach). The resulting carboxylic acid is then esterified to the methyl ester using methanol and a catalyst such as thionyl chloride or by using diazomethane (with appropriate safety precautions).
-
Final Deprotection and Purification: If N-protected, the Boc group is removed with trifluoroacetic acid (TFA) in DCM. The final product, this compound, is then purified by column chromatography or crystallization of its hydrochloride salt.[2]
Data Presentation and Analysis
| Step | Reaction | Expected Yield | Expected Stereoselectivity (d.r. or e.e.) | Key Analytical Techniques |
| 1 | Acylation of Evans Auxiliary | 85-95% | N/A | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Diastereoselective Methylation | 80-90% | >95:5 d.r. | ¹H NMR, Chiral HPLC |
| 3 | Auxiliary Cleavage & Reduction | >90% | >98% e.e. | ¹H NMR, ¹³C NMR |
| 4 | Cyclization & Esterification | 50-60% (over multiple steps) | >98% e.e. | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
Stereochemical Purity Analysis: Ensuring the stereochemical integrity of the final product is paramount.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). A typical method would use a Daicel Chiralpak AD-H column with a mobile phase of hexane and ethanol (e.g., 85:15) at a flow rate of 1 mL/min.[2] The two enantiomers will have distinct retention times, allowing for accurate quantification.
-
Polarimetry: Measurement of the specific rotation can confirm the bulk enantiomeric composition.
Alternative Synthetic Approaches
While the Evans auxiliary method is robust, other strategies can also be employed, particularly in contexts where different starting materials or catalytic systems are preferred.
-
Organocatalytic Michael Addition: This approach involves the conjugate addition of a nucleophile to a nitroalkene, catalyzed by a chiral secondary amine like a diarylprolinol silyl ether.[4][5] The resulting γ-nitroketone or ester can then be reductively cyclized to form the pyrrolidine ring.[6][7] This method avoids the use of stoichiometric chiral auxiliaries.
-
1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with a chiral dipolarophile is a powerful method for constructing highly substituted pyrrolidines.[8][9] The stereochemistry can be controlled by using a chiral auxiliary on the dipolarophile or by employing a chiral metal catalyst.
-
Asymmetric Hydrogenation: If a suitable dehydropyrrolidine precursor can be synthesized, asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst can be an efficient way to set the stereocenters.[10]
Conclusion
The asymmetric synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The detailed protocol provided, centered on the highly reliable Evans asymmetric alkylation, offers a clear and reproducible path to this valuable building block with excellent stereocontrol. By understanding the underlying mechanistic principles and employing rigorous analytical techniques to verify stereochemical purity, researchers can confidently produce this key intermediate for applications in drug discovery and development.
References
-
BenchChem. This compound | 1065331-03-4.
-
Dolfen, J., Boydas, E. B., Van Speybroeck, V., Catak, S., Van Hecke, K., & D'hooghe, M. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092–10109.
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.
-
PubMed. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. Journal of Organic Chemistry, 82(19), 10092-10109.
-
CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6159-6166.
-
National Institutes of Health. (2008). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 73(15), 5895-5902.
-
MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895.
-
National Institutes of Health. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
-
ResearchGate. (2002). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
-
ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29).
-
Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6159-6166.
-
PubMed. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895.
-
Royal Society of Chemistry. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, 47, 7331-7344.
-
ResearchGate. (2012). Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. Mediterranean Journal of Chemistry, 2, 347-355.
-
Semantic Scholar. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895.
-
Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
-
PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
-
Semantic Scholar. (2018). Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-diamine. Molecules, 23(1), 163.
-
PubMed. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-955.
-
Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11, 14755-14768.
-
National Institutes of Health. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(55), 32175-32179.
-
ResearchGate. (2019). Diastereoselective synthesis of the 4-methylproline derivatives. RSC Advances, 9, 32175-32179.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.se [sci-hub.se]
- 9. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry
An Application Guide to the Organocatalytic Synthesis of Enantiopure Pyrrolidines
The pyrrolidine ring is a cornerstone structural motif in the landscape of pharmaceuticals, natural products, and chemical tools.[1][2] Its prevalence is highlighted by its presence in numerous FDA-approved drugs, where its unique stereochemical and conformational properties are pivotal for biological activity. Enantiomerically pure pyrrolidines are not only critical pharmacophores but also serve as powerful chiral ligands and organocatalysts in their own right, driving the next generation of asymmetric transformations.[1][3]
The advent of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized the synthesis of these valuable heterocycles.[1] By avoiding often toxic and expensive heavy metals, organocatalysis offers a greener, more sustainable, and operationally simpler path to complex chiral molecules.[4] These methods typically rely on small, robust, and readily available organic molecules—often derived from natural sources like amino acids and cinchona alkaloids—to create highly ordered transition states that effectively control stereochemistry.[2][5][6]
This guide provides an in-depth exploration of key organocatalytic strategies for accessing enantiopure pyrrolidines. It is designed for researchers and professionals in drug development, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights that ensure successful and reproducible execution. We will delve into powerful techniques including asymmetric [3+2] cycloadditions and Michael addition-initiated cascades, providing the foundational knowledge to both apply and innovate in this dynamic field.
Strategy 1: Asymmetric [3+2] Cycloaddition via Azomethine Ylide Intermediates
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most direct and atom-economical methods for constructing the pyrrolidine core. Organocatalysis provides exquisite control over the facial selectivity of this transformation, enabling the synthesis of highly substituted pyrrolidines with multiple contiguous stereocenters.
Mechanistic Rationale & Catalytic Cycle
The core of this strategy involves the in-situ generation of a chiral, catalyst-bound azomethine ylide. Typically, an imine, often derived from an α-amino acid ester or a related precursor, is deprotonated by a chiral organocatalytic base (e.g., a guanidine or cinchona alkaloid derivative). The catalyst simultaneously activates the dipolarophile (e.g., an α,β-unsaturated ketone) through hydrogen bonding. This dual activation brings the two components together in a highly organized, chiral environment, directing the cycloaddition to proceed with high diastereo- and enantioselectivity.
Caption: General catalytic cycle for an organocatalyzed asymmetric [3+2] cycloaddition.
Application Protocol: Synthesis of Trifluoromethyl-Containing Spiro[indoline-3,2′-pyrrolidine]s
This protocol details a chiral guanidine-catalyzed [3+2] cycloaddition to produce complex spiro-pyrrolidines, which are valuable scaffolds in medicinal chemistry. The method is notable for its mild conditions, low catalyst loading, and high stereoselectivity.[7]
Experimental Workflow
Caption: Experimental workflow for the synthesis of spiro-pyrrolidines.
Materials & Reagents
-
Trifluoroethyl ketoimine (Substrate 1, 1.0 equiv)
-
Unsaturated alkynyl ketone (Substrate 2, 1.2 equiv)
-
Chiral Guanidine Catalyst (e.g., (S)-(-)-2-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-((3,5-bis(trifluoromethyl)phenyl)amino)cyclohexyl)guanidine, 5 mol%)
-
Toluene (Anhydrous)
-
Ethyl acetate, Petroleum ether (for chromatography)
-
Standard glassware, magnetic stirrer, TLC plates
Step-by-Step Protocol
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral guanidine catalyst (0.005 mmol, 5 mol%).
-
Reagent Addition: Add the trifluoroethyl ketoimine (0.1 mmol, 1.0 equiv) and the unsaturated alkynyl ketone (0.12 mmol, 1.2 equiv).
-
Solvent and Reaction: Add anhydrous toluene (1.0 mL). Seal the flask and stir the mixture at room temperature (approx. 25 °C).
-
Causality Insight: Toluene is an effective non-polar solvent that facilitates the necessary hydrogen bonding interactions between the catalyst and substrates while minimizing competing interactions. Room temperature is sufficient, highlighting the high catalytic activity and mildness of the protocol.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ketoimine is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Analysis: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR, HRMS, and determine the enantiomeric excess (ee) by chiral HPLC.
Representative Data
| Entry | Alkynyl Ketone (R group) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 0.5 | 98 | 99 |
| 2 | 4-Chlorophenyl | 0.5 | 99 | 99 |
| 3 | 2-Naphthyl | 1 | 95 | 98 |
| 4 | 2-Thienyl | 1 | 96 | 97 |
| Data adapted from Cao, Y. et al., Synlett, 2023.[7] |
Strategy 2: Michael Addition / Cascade Reactions
The conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated compound is a robust C-C bond-forming reaction. In organocatalysis, aldehydes or ketones can be activated via enamine formation to act as nucleophiles. The resulting Michael adduct can then undergo a subsequent intramolecular cyclization to forge the pyrrolidine ring in a cascade fashion.
Mechanistic Rationale: Enamine Catalysis Cascade
This process is typically initiated by the reaction of a secondary amine catalyst (e.g., a diarylprolinol silyl ether) with an aldehyde, forming a nucleophilic enamine intermediate. This enamine adds to a Michael acceptor, such as a nitro-olefin. The resulting intermediate, a transient iminium ion, is hydrolyzed to release the catalyst and yield a γ-nitroaldehyde. This intermediate is then poised for a second transformation. A chemoselective reduction of the nitro group to an amine, followed by spontaneous or mediated intramolecular reductive amination, closes the ring to form the desired polysubstituted pyrrolidine.
Caption: Organocatalytic Michael addition followed by a reductive cyclization cascade.
Application Protocol: Synthesis of 3,4-Disubstituted Pyrrolidines
This protocol describes the synthesis of highly functionalized pyrrolidines starting from simple aldehydes and a nitro-olefin derivative. The initial organocatalytic step establishes the key stereocenters, which are then carried through a one-pot cyclization procedure.[8][9]
Experimental Workflow
Caption: Two-part workflow for pyrrolidine synthesis via Michael addition and cyclization.
Materials & Reagents
-
Part A (Michael Addition)
-
Aldehyde (e.g., propanal, 1.0 equiv)
-
β-nitroacrolein dimethyl acetal (Michael acceptor, 1.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 10 mol%)
-
Dichloromethane (DCM, anhydrous)
-
-
Part B (Cyclization)
-
Purified Michael Adduct (1.0 equiv)
-
Zinc dust (<10 micron, 10 equiv)
-
Acetic acid (AcOH)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Step-by-Step Protocol
-
Michael Addition: To a solution of the aldehyde (1 mmol) in DCM (2 mL) at 0 °C, add the β-nitroacrolein dimethyl acetal (1 mmol) followed by the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the γ-nitroaldehyde Michael adduct.
-
Trustworthiness Note: Isolating the intermediate adduct allows for unambiguous characterization and ensures that the material entering the cyclization step is of high purity, which is critical for the success of the subsequent reduction.
-
-
Cyclization: Dissolve the purified Michael adduct (1 mmol) in a 1:1 mixture of acetic acid and water (10 mL).
-
Cool the solution to 0 °C in an ice bath and add zinc dust (10 mmol, 10 equiv) in small portions over 20 minutes.
-
Expertise Insight: The portion-wise addition of zinc is crucial to control the exothermic reaction. Acetic acid serves as both the solvent and the proton source for the reduction of the nitro group and the subsequent iminium ion formation.
-
-
After the addition is complete, remove the ice bath and stir the suspension vigorously at room temperature for 12 hours.
-
Work-up: Carefully quench the reaction by making it basic (pH > 10) with a cold 2N NaOH solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to yield the enantiopure 3,4-disubstituted pyrrolidine.
Representative Data for Michael Addition Step
| Entry | Aldehyde | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | Propanal | 95 | >95:5 | 99 |
| 2 | Isovaleraldehyde | 98 | >95:5 | >99 |
| 3 | Phenylacetaldehyde | 85 | 95:5 | 95 |
| Data adapted from Reyes, E. et al., Chem. Eur. J., 2008.[8] The subsequent cyclization proceeds in good yields, preserving the stereochemical integrity established in the Michael addition. |
References
-
Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry: A European Journal, 14(30), 9357-67. [Link]
-
Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(8), 1958-61. [Link]
-
Cheng, T., Meng, S., & Huang, Y. (2013). A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. PubMed.[Link]
-
Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Hadni, H., & Le-Grognec, E. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega.[Link]
-
Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]
-
Díez, D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry.[Link]
-
Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.[Link]
-
Mielniczak, A., et al. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters.[Link]
-
Notz, W., & List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Sharma, U., et al. (2020). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.[Link]
-
Proctor, R. S. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis.[Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link]
-
Kennedy, C. R., et al. (2023). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PubMed Central.[Link]
-
Ruiz, N., et al. (2009). ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. ChemInform, 40(9). [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
Application Notes & Protocols: Strategic Deployment of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate in the Synthesis of Complex Bioactive Molecules
Introduction: The Significance of the Chiral 3,4-Disubstituted Pyrrolidine Scaffold
This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the strategic application and experimental protocols for utilizing (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate in the synthesis of advanced intermediates.
Core Physicochemical Properties & Reactivity
This compound is a chiral compound typically supplied as a hydrochloride salt to improve stability and handling.[4] The core reactivity centers on its two primary functional groups: the secondary amine at the N1 position and the methyl ester at the C3 position.
-
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce diverse substituents.
-
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions to form N-aryl bonds.
-
N-Acylation / Amide Bond Formation: Reaction with acyl chlorides or activated carboxylic acids.
-
Protecting Group Chemistry: The amine is often protected (e.g., with Boc or Cbz groups) to allow for selective modification at the ester position.[5]
-
-
C3-Position (Methyl Ester): This group is susceptible to nucleophilic attack at the carbonyl carbon. Key transformations include:
-
Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid, which is a critical handle for amide coupling.
-
Reduction: Transformation into a primary alcohol using reducing agents like lithium aluminum hydride.[4]
-
Amidation: Direct conversion to an amide by reaction with amines, often under harsh conditions or with specific catalysts.
-
The strategic manipulation of these two functional groups, often involving protection/deprotection sequences, allows for the stepwise and controlled elaboration of the pyrrolidine core into complex target molecules.
Application Highlight: Synthesis of a Key Intermediate for Kappa Opioid Receptor (KOR) Antagonists
A significant application of this compound is in the synthesis of analogues of JDTic, a highly potent and selective KOR antagonist.[4][5] The pyrrolidine core serves as a scaffold to correctly orient the pharmacophoric elements required for receptor binding and antagonism.
The following sections provide detailed protocols for a two-step sequence to synthesize a key advanced intermediate:
-
N-Alkylation: Introducing a substituted benzyl group onto the pyrrolidine nitrogen.
-
Ester Hydrolysis & Amide Coupling: Converting the methyl ester into a functionalized amide.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation of the parent pyrrolidine with a substituted benzyl bromide. The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the secondary amine's hydrochloride salt and neutralize the HBr generated in situ without competing in the SN2 reaction.[6]
Reaction Scheme: (Illustrative example using 4-methoxybenzyl bromide)
Caption: N-Alkylation of the pyrrolidine core.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound HCl | ≥97% | Commercially available |
| 4-Methoxybenzyl bromide | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab prepared |
| Brine (Saturated NaCl solution) | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq, e.g., 1.79 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Reagent Addition: To the stirred suspension, add 4-methoxybenzyl bromide (1.1 eq, 2.21 g, 11.0 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the pure N-alkylated product.
Expected Yield & Characterization:
-
Typical Yield: 85-95%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Ester Hydrolysis and Amide Coupling
This two-step protocol first converts the methyl ester of the N-alkylated intermediate to a carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]
Workflow Diagram:
Caption: Workflow for hydrolysis and amide coupling.
Part A: Ester Hydrolysis (Saponification)
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| N-Alkylated Pyrrolidine Ester (from Protocol 1) | - | Synthesized |
| Lithium Hydroxide (LiOH) monohydrate | ACS Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |
| Deionized Water | - | Lab supply |
| Hydrochloric Acid (HCl), 1M aqueous solution | - | Lab prepared |
| Dichloromethane (DCM) | ACS Grade | VWR |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-alkylated ester (1.0 eq, e.g., 2.63 g, 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add lithium hydroxide monohydrate (2.0 eq, 0.84 g, 20.0 mmol) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water.
-
Cool the solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.
Part B: Amide Coupling
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| Pyrrolidine Carboxylic Acid (from Part A) | - | Synthesized |
| Desired Amine (e.g., Benzylamine) | ≥99% | Sigma-Aldrich |
| HATU | ≥98% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve the carboxylic acid from Part A (1.0 eq, e.g., 2.49 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Reagent Addition: Add the desired amine (1.1 eq, 11.0 mmol), followed by DIPEA (3.0 eq, 5.2 mL, 30.0 mmol).
-
Add HATU (1.2 eq, 4.56 g, 12.0 mmol) in one portion to the stirred solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (3 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
Data Summary Table:
| Step | Transformation | Key Reagents | Solvent(s) | Temp. (°C) | Typical Yield |
| Protocol 1 | N-Alkylation | Alkyl Bromide, K₂CO₃ | MeCN | 60 | 85-95% |
| Protocol 2A | Ester Hydrolysis | LiOH | THF / H₂O | RT | >95% (crude) |
| Protocol 2B | Amide Coupling | Amine, HATU, DIPEA | DMF | RT | 75-90% |
Conclusion
This compound stands out as a versatile and powerful chiral building block for the stereocontrolled synthesis of complex molecular targets. The defined trans-stereochemistry of its substituents provides a conformationally constrained scaffold that is highly valuable in designing molecules with specific 3D pharmacophores. The protocols detailed herein for N-alkylation and amide coupling represent fundamental, robust transformations that unlock the synthetic potential of this intermediate, enabling access to advanced structures such as the core of KOR antagonists. By providing a reliable and reproducible synthetic framework, these methods facilitate the exploration of new chemical space and accelerate the drug discovery process.
References
-
Thomas, J. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist... Journal of Medicinal Chemistry, 51(6), 1849-1860. Available from: [Link]
-
Cueva, J. P., et al. (2009). Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of...JDTic. Journal of Medicinal Chemistry, 52(23), 7463-7472. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. Available from: [Link]
-
Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219. Available from: [Link]
-
Wada, Y., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 10(30), 5965-5971. Available from: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Available from: [Link]
-
Organic Syntheses. (n.d.). A. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Available from: [Link]
-
Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. Available from: [Link]
-
VAST Journals System. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available from: [Link]
Sources
- 1. Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl ]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) | RTI [rti.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Amide Synthesis [fishersci.dk]
Experimental protocol for reduction of the ester in methyl 4-methylpyrrolidine-3-carboxylate
Protocol for the Reduction of Methyl 4-Methylpyrrolidine-3-carboxylate to (4-Methylpyrrolidin-3-yl)methanol
For Inquiries Contact:
Abstract
This application note provides a detailed, field-proven experimental protocol for the reduction of the ester moiety in methyl 4-methylpyrrolidine-3-carboxylate to its corresponding primary alcohol, (4-methylpyrrolidin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol emphasizes the use of lithium aluminum hydride (LAH), a powerful and efficient reducing agent for this purpose.[1][2][3] Key considerations, including reaction setup, stoichiometry, work-up procedures, and safety precautions, are discussed in depth to ensure reproducible and high-yielding results for researchers in drug development and organic synthesis.
Introduction and Scientific Context
Pyrrolidine scaffolds are prevalent in a multitude of natural products and synthetic drugs, imparting unique conformational constraints and physicochemical properties. The functionalization of the pyrrolidine ring is a cornerstone of medicinal chemistry, and the conversion of an ester to a primary alcohol, as exemplified by the reduction of methyl 4-methylpyrrolidine-3-carboxylate, provides a versatile handle for further chemical elaboration. The resulting (4-methylpyrrolidin-3-yl)methanol is a key building block for the synthesis of various therapeutic agents.[4][5]
The choice of reducing agent is paramount for the successful and chemoselective reduction of an ester. While milder reagents like sodium borohydride are generally ineffective for the reduction of esters, powerful hydride donors such as lithium aluminum hydride (LAH) are well-suited for this transformation.[2][6][7][8] LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][3][9] Its high reactivity necessitates careful handling and specific reaction conditions to ensure both safety and optimal product yield. This protocol outlines a robust method for the LAH-mediated reduction of methyl 4-methylpyrrolidine-3-carboxylate, a substrate containing a secondary amine that requires consideration during the reaction and work-up.
Reagents and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| Methyl 4-methylpyrrolidine-3-carboxylate | C7H13NO2 | 143.18 | 10.0 g (69.8 mmol) | ≥95% | Commercially Available |
| Lithium Aluminum Hydride (LAH) | LiAlH4 | 37.95 | 3.97 g (104.7 mmol) | 95% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 250 mL | DriSolv® or equivalent | Commercially Available |
| Diethyl Ether (Et2O) | (C2H5)2O | 74.12 | As needed | Anhydrous | Commercially Available |
| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | As needed | Anhydrous | Commercially Available |
| Celite® | - | - | As needed | - | Commercially Available |
| 15% (w/v) Sodium Hydroxide Solution | NaOH | 40.00 | As needed | Reagent Grade | Commercially Available |
| Deionized Water | H2O | 18.02 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves
Experimental Protocol
Reaction Setup and Execution
The following diagram illustrates the experimental workflow for the reduction of methyl 4-methylpyrrolidine-3-carboxylate.
Caption: Workflow for the LAH reduction of methyl 4-methylpyrrolidine-3-carboxylate.
Step-by-Step Procedure:
-
Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (3.97 g, 104.7 mmol) to the reaction flask. Add 150 mL of anhydrous THF to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15-20 minutes to cool it to 0°C.
-
Substrate Preparation: In a separate dry flask, dissolve methyl 4-methylpyrrolidine-3-carboxylate (10.0 g, 69.8 mmol) in 100 mL of anhydrous THF.
-
Substrate Addition: Transfer the solution of the ester to an addition funnel and add it dropwise to the stirred LAH suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0°C in an ice-water bath.[10][11] Cautiously and dropwise, add the following reagents in sequence, allowing the gas evolution to subside between each addition:
-
4.0 mL of deionized water
-
4.0 mL of 15% (w/v) aqueous sodium hydroxide
-
12.0 mL of deionized water
-
-
Precipitation and Filtration: Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. A white, granular precipitate of aluminum salts should form.[1] If the salts remain gelatinous, add a small amount of anhydrous sodium sulfate and continue stirring.
-
Isolation: Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of THF or diethyl ether.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (4-methylpyrrolidin-3-yl)methanol.
Purification (Optional)
The crude product may be of sufficient purity for subsequent steps. If further purification is required, vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol/ammonium hydroxide, e.g., 90:9:1) can be employed.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | (4-Methylpyrrolidin-3-yl)methanol |
| CAS Number | 5021-33-0 (for 1-methyl derivative) |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 75-90% |
| Purity (crude) | >90% (by NMR) |
Characterization Data (Representative for N-methylated analog):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (d, J = 7.2 Hz, 2H), 3.0-2.8 (m, 1H), 2.7-2.5 (m, 2H), 2.4 (s, 3H), 2.3-2.1 (m, 2H), 1.05 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 66.5, 60.2, 55.8, 42.1, 38.7, 15.9.
-
Mass Spectrometry (ESI+): m/z 116.1 [M+H]⁺.
Safety and Handling
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[1] It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Avoid contact with skin and eyes. In case of fire, use a Class D fire extinguisher (dry powder); do not use water, carbon dioxide, or halogenated extinguishing agents.
-
Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides upon standing. Use in a well-ventilated area and away from ignition sources.
-
Quenching Procedure: The quenching of excess LAH is highly exothermic and generates hydrogen gas. The dropwise addition of water and aqueous base must be performed slowly and with efficient cooling to control the reaction rate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemically resistant gloves when performing this experiment.
Discussion and Mechanistic Insights
The reduction of an ester with LAH proceeds through a two-step mechanism.[2][12][13] First, a hydride ion from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the alkoxy group (in this case, methoxide) is eliminated, resulting in the formation of an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide.[1][8][13] The final alcohol product is obtained after protonation of the alkoxide during the aqueous work-up.
Caption: Simplified mechanism for the LAH reduction of an ester to a primary alcohol.
The use of the Fieser work-up is critical for efficiently removing the aluminum byproducts as filterable inorganic salts, which simplifies the isolation of the desired alcohol product.[10][11] The stoichiometry of the quenching reagents (1:1:3 ratio of water:15% NaOH:water relative to the mass of LAH) is designed to produce a granular, easily filterable precipitate.[14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient LAH- Inactive LAH (due to moisture exposure)- Insufficient reaction time or temperature | - Use a larger excess of LAH (1.5-2.0 eq.)- Use freshly opened or properly stored LAH- Increase reflux time and monitor by TLC/LC-MS |
| Low Yield | - Product loss during work-up- Incomplete extraction from aluminum salts | - Ensure thorough washing of the filter cake with THF or Et2O- If an emulsion forms, add more anhydrous Na2SO4 and stir vigorously |
| Difficult Filtration (Gelatinous Precipitate) | - Incorrect quenching stoichiometry- Insufficient stirring after quenching | - Adhere strictly to the Fieser work-up ratios- Stir vigorously for an extended period (1 hour or more) after quenching- Add anhydrous Na2SO4 to help break up the gel |
| Exothermic Reaction during Quenching is too Vigorous | - Quenching reagents added too quickly- Inadequate cooling | - Add quenching reagents very slowly and dropwise- Ensure the reaction flask is well-immersed in an efficient ice-water bath |
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]
-
ChemRxiv. (2022). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
-
National Institutes of Health. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. [Link]
-
Canadian Science Publishing. (2002). Sodium borohydride: A versatile reagent in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters. [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Procedure for the reduction of amino acids. [Link]
-
ScienceMadness Discussion Board. (2009). NaBH4 ester reduction to alcohol ?'s. [Link]
-
The Organic Chemistry Tutor. (n.d.). Sodium Borohydride - Common Organic Chemistry. [Link]
-
ACS Publications. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. [Link]
-
Sci-Hub. (2008). Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]
-
ACS Publications. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. [Link]
-
ACS Publications. (2022). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115 - Reagents for Reduction. [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
National Institutes of Health. (2022). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. [Link]
-
Organic Chemistry Portal. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ACS Publications. (1937). The Reactions of Hydrogen with Derivatives of Pyrrole. [Link]
-
ResearchGate. (2018). How can i selectively reduce ester to alcohol instead of amide present?. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
-
ResearchGate. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). [Link]
-
Chemguide. (n.d.). Reduction of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]
- Google Patents. (n.d.).
-
CORE. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
National Institutes of Health, PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution at the Nitrogen of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Introduction: The Strategic Importance of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development.[1] Its rigid, stereochemically defined structure serves as a valuable scaffold for the synthesis of complex bioactive molecules, including antiviral and anticancer agents.[1] The nitrogen atom of the pyrrolidine ring is a key functional handle, offering a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Due to its nucleophilicity, the pyrrolidine nitrogen is a favored position for substitutions, with a remarkable 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[2]
This guide provides a detailed exploration of nucleophilic substitution reactions at the nitrogen of this compound. We will delve into the mechanistic underpinnings of these transformations, provide field-proven protocols for common N-functionalization strategies, and discuss critical experimental parameters that ensure successful and reproducible outcomes.
Mechanistic Considerations: The Nucleophilic Nature of the Pyrrolidine Nitrogen
The nitrogen atom in this compound is a secondary amine, rendering it nucleophilic. The lone pair of electrons on the nitrogen can readily attack electrophilic centers, initiating a nucleophilic substitution reaction. The general mechanism for these reactions, particularly N-alkylation and N-acylation, typically follows an SN2 pathway.
Several factors influence the rate and efficiency of these reactions:
-
Nucleophilicity of the Amine: The secondary amine of the pyrrolidine is a potent nucleophile. However, its reactivity can be modulated by the solvent and the presence of steric hindrance around the nitrogen atom.[3]
-
Nature of the Electrophile: The reactivity of the electrophile is paramount. For N-alkylation, primary alkyl halides are more reactive than secondary or tertiary halides due to reduced steric hindrance.[4] For N-acylation, acyl chlorides and anhydrides are highly reactive electrophiles.
-
Leaving Group: A good leaving group is essential for a facile SN2 reaction. For alkyl halides, the reactivity follows the trend I > Br > Cl > F.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[3] These solvents can solvate the cation but do not strongly solvate the nucleophile, leaving it more available to react.
-
Base: In many cases, a non-nucleophilic base is required to neutralize the acidic byproduct of the reaction (e.g., H-X from an alkyl halide) and to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).
The stereochemistry at the C3 and C4 positions of the pyrrolidine ring can introduce a degree of steric hindrance that may influence the approach of the electrophile. However, in most cases, the nitrogen atom remains sufficiently accessible for reaction with a variety of electrophiles.
Experimental Protocols: N-Functionalization of this compound
The following protocols are provided as a guide for the N-alkylation and N-acylation of this compound. These are starting points and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.
Materials:
-
This compound hydrochloride (or free base)
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.5 eq) or DIPEA (2.5 eq) to the solution. If using the free base of the pyrrolidine, 1.2 equivalents of base are sufficient.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that promotes SN2 reactions.[3] |
| Base | K₂CO₃ or DIPEA | Neutralizes the HCl byproduct and deprotonates the pyrrolidine nitrogen. |
| Temperature | Room Temperature | Sufficient for most reactive alkyl halides. May require gentle heating for less reactive electrophiles. |
| Reaction Time | 12-24 hours | Typically sufficient for completion. Monitor by TLC or LC-MS. |
Protocol 2: N-Acylation with an Acyl Chloride
This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound hydrochloride (or free base)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq).
-
Add anhydrous DCM or THF to dissolve the starting material.
-
Add TEA or DIPEA (2.5 eq) to the solution. If using the free base, 1.2 equivalents of base are sufficient.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM or THF.
-
Add the acyl chloride solution dropwise to the cooled pyrrolidine solution via an addition funnel over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert solvents that are suitable for N-acylation reactions. |
| Base | TEA or DIPEA | Scavenges the HCl generated during the reaction.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction with reactive acyl chlorides. |
| Reaction Time | 2-4 hours | N-acylation is typically a rapid reaction. |
Visualization of Reaction Workflows
N-Alkylation Workflow
Caption: General workflow for N-alkylation.
N-Acylation Workflow
Caption: General workflow for N-acylation.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature, using a more reactive electrophile, or employing a stronger, non-nucleophilic base. Ensure all reagents and solvents are anhydrous, as water can react with the electrophile.
-
Side Reactions: In some cases, over-alkylation (quaternary ammonium salt formation) can occur, especially with highly reactive alkylating agents. Using a slight excess of the pyrrolidine starting material can help to minimize this.
-
Purification Challenges: The polarity of the N-functionalized products can vary significantly. A range of solvent systems for column chromatography should be screened to achieve optimal separation.
-
Stereochemical Integrity: The reaction conditions described are generally mild and are not expected to compromise the stereocenters at C3 and C4. However, it is always good practice to confirm the stereochemical purity of the final product using appropriate analytical techniques, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[1]
Conclusion
Nucleophilic substitution at the nitrogen of this compound is a robust and versatile method for the synthesis of a diverse range of functionalized pyrrolidine derivatives. By carefully selecting the electrophile, base, and solvent, researchers can efficiently introduce a wide variety of substituents, enabling the rapid exploration of chemical space in drug discovery and development programs. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these important synthetic transformations.
References
-
ResearchGate. Synthesis of library A through N‐functionalisation of the pyrrolidine... Available at: [Link]
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]
-
National Institutes of Health. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Available at: [Link]
-
Wiley Online Library. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]
-
Pakistan Science Abstracts. Stereochemistry and mechanism of pyrrolidine nucleophilic substitution at carbon-nitrogen double bond-element effect and hammett correlation studies. Available at: [Link]
-
LibreTexts. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available at: [Link]
-
National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]
-
ResearchGate. Synthesis of Functionalized Pyrrolidines by a Highly Stereoselective [3+2]Annulation Reaction of N -Tosyl-α-Amino Aldehydes and 1,3Bis(silyl)propenes. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
National Institutes of Health. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Available at: [Link]
-
Sunway Pharm Ltd. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4. Available at: [Link]
-
PubChem. Methyl 4-phenylpyrrolidine-3-carboxylate. Available at: [Link]
-
PubChem. N-Methylpyrrolidine-3-carboxamide. Available at: [Link]
-
Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at: [Link]
-
VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available at: [Link]
-
Arkivoc. N-Acylation in combinatorial chemistry. Available at: [Link]
-
Sci-Hub. Nucleophilic Aromatic Substitution of Methyl 3‐Nitropyridine‐4‐carboxylate. Available at: [Link]
-
Environmental Protection Agency (EPA). N-Methylpyrolidone (NMP) (872-50-4) Bibliography: Supplemental File for the TSCA Scope Document. Available at: [Link]
- Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine.
-
ResearchGate. (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Available at: [Link]
-
ResearchGate. Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Application Note: The Morphinan Scaffold as a Foundational Building Block for the Development of Opioid Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets in pharmacology, mediating both profound analgesia and severe adverse effects like respiratory depression and addiction.[1] Opioid receptor antagonists are indispensable pharmacological tools and life-saving therapeutics, most notably used for reversing opioid overdose and aiding in the management of substance use disorders.[2][3][4] This guide provides an in-depth exploration of the morphinan scaffold, the core chemical structure of classic antagonists like naloxone and naltrexone, as a foundational building block for novel antagonist development. We present the scientific rationale behind targeting this scaffold, detailed protocols for the synthesis and pharmacological evaluation of new derivatives, and workflows for preclinical validation.
The Central Role of the Morphinan Scaffold
The morphinan skeleton is a rigid tetracyclic structure that has proven exceptionally versatile for interrogating the opioid receptor system. Decades of structure-activity relationship (SAR) studies have elucidated key structural motifs that govern whether a morphinan-based ligand will act as an agonist or an antagonist.[5][6][7]
Key SAR Determinants for Antagonist Activity:
-
N-17 Substituent: This is arguably the most critical determinant of functional activity. While a small alkyl group like a methyl (as in morphine) confers agonist properties, replacing it with a larger group, such as an allyl (in naloxone) or a cyclopropylmethyl (in naltrexone), sterically hinders the receptor from adopting an active conformation, leading to antagonism.[7][8]
-
C-6 Carbonyl: The presence of a ketone at the C-6 position is a common feature of potent antagonists and differentiates them from many agonist counterparts like morphine.[8]
-
C-14 Hydroxyl Group: The introduction of a 14β-hydroxyl group often enhances antagonist potency.[8]
Exploiting these principles allows researchers to use the morphinan core as a reliable starting point for creating novel antagonists with tailored properties, such as increased metabolic stability, improved oral bioavailability, or extended duration of action.[9]
Opioid Receptor Signaling: The Mechanism of Antagonism
Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding an agonist, they trigger two major intracellular signaling cascades:
-
G-protein Pathway: The receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels. This pathway is primarily responsible for the desired analgesic effects.[10][11]
-
β-Arrestin Pathway: Following G-protein-coupled receptor kinase (GRK) phosphorylation of the activated receptor, β-arrestin proteins are recruited. This interaction mediates receptor desensitization and internalization and is implicated in some of the adverse effects of opioids.[11][12]
Opioid antagonists function by competitively binding to the orthosteric site on the receptor, physically blocking agonists from docking and activating either of these signaling cascades. They are "neutral" in that they do not initiate signaling themselves but effectively return the receptor to its basal, inactive state.
Sources
- 1. Video: Opioid Receptors: Overview [jove.com]
- 2. DE60119696T2 - NALOXONE AND NALTREXONE ANALOGUES IN THE TREATMENT OF DRUG ABUSE - Google Patents [patents.google.com]
- 3. Historical perspective on the chemistry and development of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research and development of naltrexone: a new narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of narcotic agonists and antagonists from quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate in Modern Medicinal Chemistry
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to increasingly favor scaffolds that offer three-dimensional (3D) complexity. Saturated heterocycles, and the pyrrolidine ring system in particular, have emerged as privileged structures.[1][2][3][4] Unlike their flat, aromatic counterparts, the non-planar, sp³-rich nature of the pyrrolidine scaffold allows for a more precise and sophisticated exploration of the pharmacophore space, enabling enhanced molecular recognition and improved physicochemical properties.[1][5]
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chiral building block that epitomizes the advantages of this structural class. Its rigid, stereochemically defined framework provides two distinct and orthogonal vectors for chemical modification—the secondary amine and the methyl ester. The specific trans-configuration of the substituents on the C3 and C4 positions locks the pyrrolidine ring into a defined conformation, minimizing conformational ambiguity and presenting appended functional groups in predictable spatial orientations. This guide provides an in-depth look at the strategic application of this valuable synthon, detailing its properties, rationale for use, and robust protocols for its chemical modification.
Physicochemical and Structural Profile
The utility of this compound as a synthetic building block is rooted in its distinct structural and chemical properties. It is typically supplied as a hydrochloride salt to improve handling and stability.
| Property | Value |
| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate |
| CAS Number | 1065331-03-4 (free base), 2101775-05-5 (HCl salt)[6][7] |
| Molecular Formula | C₇H₁₃NO₂ (free base) |
| Molecular Weight | 143.18 g/mol (free base)[6] |
| Appearance | Typically an off-white to white solid (as HCl salt) |
| Key Features | Chiral, non-planar scaffold; secondary amine; methyl ester handle |
Strategic Application in Medicinal Chemistry
The decision to incorporate this compound into a drug discovery program is driven by several key strategic advantages:
-
Stereochemical Control: The defined (3R,4R) stereochemistry is crucial for achieving selective interactions with chiral biological targets like enzymes and receptors. This fixed geometry reduces the entropic penalty upon binding, potentially leading to higher affinity.[7]
-
Vectorial Diversification: The secondary amine and the ester group represent orthogonal functional handles. The amine is a nucleophilic center ideal for amide bond formation, reductive amination, or arylation, while the ester can be hydrolyzed, reduced to an alcohol, or converted to other functional groups.[7] This allows for the systematic exploration of chemical space around the core.
-
Improved Physicochemical Properties: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and in its protonated state, a hydrogen bond donor. This feature can enhance aqueous solubility and modulate pKa, which are critical for optimizing pharmacokinetic profiles (ADME).[5]
The following diagram illustrates a general workflow for leveraging this building block to create a library of diverse chemical entities for screening.
Caption: General workflow for library synthesis from the core scaffold.
This building block has been identified as a key intermediate in the synthesis of various bioactive molecules, including potential opioid receptor antagonists.[7] The rigid scaffold helps position key pharmacophoric elements in the correct orientation to achieve high target affinity and selectivity.
Key Synthetic Protocols: Amide Bond Formation
The most fundamental and widely used transformation involving this compound is the acylation of its secondary amine. Below is a detailed, field-proven protocol for a standard amide coupling reaction using HATU, a highly efficient and widely used coupling reagent.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the pyrrolidine nitrogen.
Materials and Reagents:
-
This compound hydrochloride (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Pre-activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate. Causality Note: Pre-activation is crucial for efficient coupling, especially with less nucleophilic amines, by ensuring the activated acid species is fully formed before the amine is introduced.
-
Amine Addition: In a separate vial, dissolve this compound hydrochloride (1.0 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the HCl salt and liberate the free amine. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 times to remove DMF), water, and finally brine. Trustworthiness Note: The LiCl wash is a critical step for effectively removing the high-boiling point solvent DMF, which is essential for obtaining a clean product after solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Conclusion and Future Outlook
This compound is more than just a building block; it is a strategic tool for medicinal chemists aiming to imbue their molecules with the conformational rigidity and three-dimensional character essential for high-potency and selective biological activity. Its defined stereochemistry and orthogonal functional handles provide a reliable platform for constructing sophisticated molecular architectures. The protocols detailed herein offer a robust starting point for the reliable and efficient incorporation of this scaffold into drug discovery pipelines, paving the way for the next generation of innovative therapeutics.
References
-
Li Petri, G., Contino, A., & Pibiri, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6693. [Link]
-
Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(13), 5625-5643. [Link]
-
Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(43), 9329-9339. [Link]
-
Çalışkan, B., & Çetin-Atalay, R. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249223. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(1), 107-114. [Link]
-
Sweeney, J. B., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512683, (R)-methyl pyrrolidine-3-carboxylate. Retrieved January 14, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512686, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Enzyme Inhibition with Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Enzyme Inhibition
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides an ideal framework for designing molecules that can bind with high affinity and specificity to the active or allosteric sites of enzymes. Pyrrolidine derivatives have been successfully developed as potent inhibitors for a wide array of enzyme classes, including glycosidases, proteases, and polymerases, leading to their investigation as therapeutics for diabetes, viral infections, and cancer.[2][3][4][5]
The study of these inhibitors is crucial for understanding their therapeutic potential, mechanism of action, and for guiding structure-activity relationship (SAR) studies.[6][7] This guide provides a comprehensive, field-proven framework for researchers to reliably characterize the inhibitory properties of novel pyrrolidine derivatives. We will progress from determining initial potency (IC50) to elucidating the kinetic mechanism of action (MOA), and finally, to validating the direct physical binding interaction.
Part 1: Quantitative Assessment of Inhibitor Potency (IC50 Determination)
The first critical step in characterizing a new inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% under specific experimental conditions.[8][9][10]
Causality Behind the Protocol: Why We Measure Initial Velocity
To obtain a reliable IC50 value, it is essential to measure the initial reaction velocity (V₀). This is the rate of the reaction during the early phase when the substrate concentration is not significantly depleted and the product concentration is low enough to prevent product inhibition.[11] Operating within this linear range ensures that the measured decrease in velocity is directly attributable to the action of the inhibitor and not a consequence of substrate limitation.
Experimental Protocol: IC50 Determination via Spectrophotometric Assay
This protocol describes a general method using a 96-well microplate format, which is suitable for medium to high-throughput screening.
Materials:
-
Purified Target Enzyme
-
Enzyme-specific substrate (ideally a chromogenic or fluorogenic substrate)
-
Pyrrolidine derivative (test inhibitor) stock solution (e.g., 10 mM in 100% DMSO)
-
Known reference inhibitor (positive control)
-
Optimized Assay Buffer (constant pH and ionic strength)[12]
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the pyrrolidine inhibitor stock solution in assay buffer. A common approach is to perform an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Crucial Control: Prepare a "vehicle control" well containing assay buffer with the same final concentration of DMSO as the inhibitor wells (e.g., 1%). This accounts for any effect the solvent may have on enzyme activity.
-
Prepare the enzyme solution at a working concentration (e.g., 2X the final desired concentration) in assay buffer.
-
Prepare the substrate solution at a working concentration (e.g., 2X the final desired concentration, typically at or near its Michaelis constant, Kₘ) in assay buffer.
-
-
Assay Execution:
-
Add 50 µL of each inhibitor dilution (and vehicle control) to the appropriate wells of the 96-well plate.
-
Add 50 µL of the 2X enzyme solution to all wells. Mix gently.
-
Pre-incubation: Incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[13]
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells. Mix immediately and start the measurement.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds for 10-20 minutes) using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Initial Velocity (V₀): For each inhibitor concentration, plot the absorbance/fluorescence versus time. The slope of the initial linear portion of this curve represents the initial velocity (V₀).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle_control))
-
Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. The data should form a sigmoidal curve.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation to determine the precise IC50 value.[13]
Table 1: Representative IC50 Data for a Pyrrolidine Derivative
| Inhibitor Conc. (µM) | Log [Inhibitor] | Mean V₀ (mOD/min) | Std. Dev. | % Inhibition |
| 100 | 2.00 | 2.1 | 0.3 | 97.9% |
| 33.3 | 1.52 | 4.5 | 0.5 | 95.5% |
| 11.1 | 1.05 | 11.2 | 1.1 | 88.8% |
| 3.70 | 0.57 | 35.8 | 2.9 | 64.2% |
| 1.23 | 0.09 | 51.3 | 4.1 | 48.7% |
| 0.41 | -0.39 | 78.9 | 5.5 | 21.1% |
| 0.14 | -0.86 | 95.4 | 6.2 | 4.6% |
| 0 (Vehicle Control) | - | 100.0 | 5.8 | 0.0% |
| Calculated IC50 | ~1.2 µM |
Part 2: Elucidating the Reversible Mechanism of Inhibition (MOA)
While the IC50 value is a useful measure of potency, it is highly dependent on the assay conditions (e.g., substrate concentration) and does not reveal how the inhibitor interacts with the enzyme. Mechanism of Action (MOA) studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or a mix of these.[14]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ (Kₘ,app) but does not change the maximal velocity (Vₘₐₓ).[15][16]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event reduces the enzyme's catalytic efficiency, lowering the apparent Vₘₐₓ (Vₘₐₓ,app) without affecting the substrate's binding affinity (Kₘ).[15][17]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition lowers both the apparent Vₘₐₓ and the apparent Kₘ.[15]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.
Experimental Protocol: Kinetic Analysis for MOA Determination
The core of this protocol is to measure enzyme kinetics at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.
Methodology:
-
Inhibitor Concentrations: Choose 3-4 fixed concentrations of your pyrrolidine inhibitor based on its IC50 value (e.g., 0x, 0.5x, 1x, and 2x IC50).
-
Substrate Concentrations: For each inhibitor concentration, prepare a range of substrate concentrations, typically spanning from 0.2x to 5x the Kₘ value. At least 8-10 different substrate concentrations should be used to accurately define the kinetic curve.[11]
-
Assay Execution: Perform the enzymatic assay as described in the IC50 protocol for every combination of inhibitor and substrate concentration. Ensure you measure the initial velocity (V₀) for each condition.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine the apparent Kₘ (Kₘ,app) and apparent Vₘₐₓ (Vₘₐₓ,app).
-
For visualization , create a Lineweaver-Burk (double reciprocal) plot: 1/V₀ versus 1/[S].[18] This plot linearizes the Michaelis-Menten kinetics and provides a clear visual diagnosis of the inhibition mechanism based on how the lines intersect.[15][19]
-
Note on Accuracy: While visually instructive, Lineweaver-Burk plots can distort experimental error. The definitive determination of kinetic parameters should rely on direct non-linear fitting of the Michaelis-Menten data.[18]
-
Data Interpretation and Presentation
The pattern of changes in Kₘ,app and Vₘₐₓ,app reveals the mechanism of inhibition. The inhibition constant (Kᵢ), which represents the dissociation constant of the inhibitor, can be calculated from these data.
Table 2: Representative Kinetic Data for MOA Determination
| Inhibitor Conc. (µM) | Kₘ,app (µM) | Vₘₐₓ,app (relative) | Inhibition Type | Kᵢ (µM) |
| 0 (Control) | 10.0 | 100% | - | - |
| 1.0 (Competitive) | 15.0 | 100% | Competitive | 2.0 |
| 1.0 (Non-competitive) | 10.0 | 50% | Non-competitive | 1.0 |
| 1.0 (Uncompetitive) | 5.0 | 50% | Uncompetitive | 1.0 |
Part 3: Orthogonal Validation of Direct Binding
Enzymatic assays measure the functional consequence of an inhibitor. However, some compounds can interfere with the assay technology itself (e.g., absorbance or fluorescence) or cause protein aggregation, leading to false-positive results. Therefore, it is essential to use an orthogonal, biophysical method to confirm that the pyrrolidine derivative physically binds to the target enzyme.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that monitors molecular interactions in real-time.[20] It provides kinetic data (association rate, kₐ; dissociation rate, kₑ) and the equilibrium dissociation constant (Kₓ), which is a direct measure of binding affinity.[20][21]
Protocol Principles:
-
Immobilization: The purified target enzyme is chemically attached to the surface of a sensor chip.
-
Association: A solution containing the pyrrolidine inhibitor is flowed over the chip surface. Binding to the enzyme causes a change in the refractive index, which is measured in real-time.
-
Dissociation: Buffer is flowed over the chip, and the rate at which the inhibitor dissociates from the enzyme is measured.
-
Analysis: The resulting sensorgram (response vs. time) is analyzed to calculate kₐ, kₑ, and the Kₓ (kₑ/kₐ).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding affinity in solution. It directly measures the heat released (exothermic) or absorbed (endothermic) when an inhibitor binds to an enzyme.[22][23]
Protocol Principles:
-
Setup: The target enzyme is placed in the sample cell of the calorimeter, and the pyrrolidine inhibitor is loaded into a titration syringe.
-
Titration: The inhibitor is injected into the enzyme solution in a series of small, precise aliquots.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the enzyme becomes saturated.
-
Analysis: The data are plotted as heat change per injection versus the molar ratio of inhibitor to enzyme. This binding isotherm is analyzed to determine the binding affinity (Kₓ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[24][25]
Trustworthiness through Orthogonal Validation: Confirming that the inhibition constant from the enzymatic assay (Kᵢ) is in good agreement with the dissociation constant from a biophysical assay (Kₓ) provides strong evidence that the pyrrolidine derivative is a true, direct-acting inhibitor of the target enzyme.
References
-
Wikipedia. Lineweaver–Burk plot. [Link]
-
MedSchoolCoach. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Asati, V., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]
-
Çalışkan, B., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]
-
Biocompare. ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. [Link]
-
Gümüş, M., et al. (2023). Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega. [Link]
-
Nakagawa, S., et al. (2007). Glycosidase-Inhibiting Pyrrolidines and Pyrrolizidines with a Long Side Chain in Scilla peruviana. Journal of Natural Products. [Link]
-
Biobide. What is an Inhibition Assay? [Link]
-
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Yan, J., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. [Link]
-
JoVE. Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. [Link]
-
edX. IC50 Determination. [Link]
-
Gezici, S. & Şekeroğlu, N. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Molecules. [Link]
-
Malvern Panalytical. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. [Link]
-
MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link]
-
ResearchGate. Inhibitory Spectrum of A-Type Pyrrolidine Compounds. [Link]
-
ResearchGate. Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
-
Chaires, J.B. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Patsnap. How to Perform a Standard Enzyme Activity Assay? [Link]
-
Wikipedia. Half maximal inhibitory concentration (IC50). [Link]
-
Ichor Life Sciences. Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Akyuz, C., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. [Link]
-
Michael, J.P. (2008). Pyrrolizidine alkaloids. Natural Product Reports. [Link]
-
Gifford Bioscience. SPR (Biacore) Assay. [Link]
-
Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Asano, N. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences. [Link]
-
Charles River. Surface Plasmon Resonance (SPR) Assay. [Link]
-
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Moreira, V.M., et al. (2020). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. [Link]
-
Wayman, J., et al. (2015). Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activators. FEBS Open Bio. [Link]
-
Tip Biosystems. What Are Enzyme Kinetic Assays? [Link]
-
Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
-
Zhang, H., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Frontiers in Pharmacology. [Link]
-
Edmondson, D.E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
ResearchGate. Pyrrolizidine Alkaloids. [Link]
-
e-PG Pathshala. Enzyme Inhibition. [Link]
-
Blazing Projects. Studying the Mechanisms of Enzyme Inhibition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. medschoolcoach.com [medschoolcoach.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. criver.com [criver.com]
- 21. drughunter.com [drughunter.com]
- 22. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 23. ichorlifesciences.com [ichorlifesciences.com]
- 24. biocompare.com [biocompare.com]
- 25. youtube.com [youtube.com]
Synthesis of Novel Catalysts from Chiral Pyrrolidine Precursors: Application Notes and Protocols
Introduction: The Enduring Legacy and Bright Future of Chiral Pyrrolidine Catalysts
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries.[1] The seminal discovery that the simple amino acid (S)-proline could catalyze asymmetric aldol reactions with remarkable stereocontrol opened the floodgates for the development of a vast and diverse arsenal of pyrrolidine-based catalysts.[2] These catalysts, often metal-free and environmentally benign, operate through elegant mechanistic pathways, primarily involving the formation of nucleophilic enamine or electrophilic iminium ion intermediates.
This guide provides an in-depth exploration of the synthesis of novel catalysts derived from chiral pyrrolidine precursors. Moving beyond the foundational proline, we delve into the design, synthesis, and application of sophisticated derivatives, including prolinamides, diarylprolinol silyl ethers, and structurally complex spiro-pyrrolidines. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for accessing powerful catalytic systems. We will not only outline the "how" but also the "why," providing mechanistic insights to empower rational catalyst design and optimization.
Core Principles of Catalyst Design: Enhancing Stereocontrol through Structural Modification
The remarkable efficacy of pyrrolidine-based catalysts stems from their ability to create a highly organized and chiral transition state. The design of novel catalysts focuses on amplifying this effect through strategic structural modifications. Key areas of functionalization include:
-
The 2-Position: The substituent at the 2-position of the pyrrolidine ring plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the electrophile or nucleophile. Bulky groups, such as diarylmethyl or silyl-protected diarylmethyl groups, are commonly employed to create a well-defined chiral pocket.
-
The 4-Position: Modification at the 4-position, often with hydroxy or amino groups, can introduce additional hydrogen-bonding interactions, further organizing the transition state and enhancing stereoselectivity.
-
The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine is the catalytic center. Its nucleophilicity and steric environment are critical for the formation of the enamine or iminium ion intermediate.
-
Bifunctional Moieties: The incorporation of hydrogen-bond donors, such as thioureas, squaramides, or carboxylic acids, can lead to bifunctional catalysts that activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), resulting in enhanced reactivity and stereoselectivity.[3]
Synthesis of a Novel Bifunctional Prolinamide Catalyst
This protocol describes the synthesis of a chiral prolinamide catalyst bearing a hydrogen-bond donating moiety, designed for enhanced performance in asymmetric aldol reactions.
Experimental Workflow: Synthesis of a Prolinamide Catalyst
Caption: Synthetic workflow for a chiral prolinamide catalyst.
Protocol 1: Synthesis of (S)-N-((R)-1-phenylethyl)pyrrolidine-2-carboxamide
Materials:
-
N-Boc-(S)-proline
-
(R)-1-phenylethylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Peptide Coupling:
-
To a solution of N-Boc-(S)-proline (1.0 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add (R)-1-phenylethylamine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected prolinamide.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected prolinamide in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ at 0 °C.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final chiral prolinamide catalyst.
-
Application in Asymmetric Aldol Reaction
The synthesized chiral prolinamide catalyst is highly effective in promoting the asymmetric aldol reaction between ketones and aldehydes.
Catalytic Cycle: Prolinamide-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
Chiral prolinamide catalyst (from Protocol 1)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a vial, dissolve the chiral prolinamide catalyst (10 mol%) in a mixture of methanol and water (e.g., 4:1 v/v).[4][5]
-
Add cyclohexanone (5.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the mixture to 0 °C and add 4-nitrobenzaldehyde (1.0 eq).
-
Seal the vial and stir the reaction at room temperature for the specified time (typically 24-72 hours).[6]
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Representative Data
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 10 | MeOH/H₂O (4:1) | 48 | 95 | 95:5 | 98 |
| 2 | 5 | MeOH/H₂O (4:1) | 72 | 92 | 94:6 | 97 |
| 3 | 10 | DMSO | 48 | 88 | 90:10 | 95 |
| 4 | 10 | Toluene | 72 | 75 | 85:15 | 90 |
Synthesis of a Diarylprolinol Silyl Ether Catalyst (Jørgensen-Hayashi Type)
Diarylprolinol silyl ethers are among the most powerful and versatile organocatalysts, capable of promoting a wide range of asymmetric transformations with excellent stereocontrol.[7]
Experimental Workflow: Synthesis of a Diarylprolinol Silyl Ether
Caption: Synthetic workflow for a diarylprolinol silyl ether catalyst.
Protocol 3: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
Materials:
-
N-Boc-(S)-proline methyl ester
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Addition:
-
To a solution of N-Boc-(S)-proline methyl ester (1.0 eq) in anhydrous THF at 0 °C, add PhMgBr (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-diphenylprolinol.
-
-
Silylation:
-
Dissolve the crude N-Boc-diphenylprolinol in anhydrous DCM.
-
Add imidazole (2.5 eq) and TMSCl (1.5 eq) at 0 °C.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
-
-
Boc Deprotection:
-
Follow the procedure described in Protocol 1, Step 2, using the purified silyl ether as the starting material.
-
Application in Asymmetric Michael Addition
The diarylprolinol silyl ether catalyst is highly effective in the asymmetric Michael addition of aldehydes to nitroolefins.
Protocol 4: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (from Protocol 3)
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene, anhydrous
Procedure:
-
Reaction Setup:
-
To a solution of the diarylprolinol silyl ether catalyst (10 mol%) in anhydrous toluene, add trans-β-nitrostyrene (1.0 eq).
-
Cool the mixture to 0 °C and add propanal (3.0 eq).
-
Stir the reaction at 0 °C for the specified time (typically 12-24 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel.
-
Representative Data
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 0 | 24 | 96 | >95:5 | 99 |
| 2 | 5 | CH₂Cl₂ | 0 | 36 | 94 | 94:6 | 98 |
| 3 | 10 | THF | 0 | 48 | 85 | 90:10 | 97 |
Advanced Concepts: Immobilization and Flow Chemistry
To enhance the practicality and sustainability of organocatalysis, significant efforts have been directed towards the immobilization of chiral pyrrolidine catalysts on solid supports.[8] Polymer-supported catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for use in continuous flow systems.[7][9][10]
Continuous flow chemistry, in particular, provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivities, and process safety.[9] The combination of immobilized chiral pyrrolidine catalysts with flow technology represents a powerful approach for the scalable and efficient production of enantiomerically pure compounds.
Conclusion
The synthesis of novel catalysts from chiral pyrrolidine precursors continues to be a vibrant and impactful area of chemical research. By understanding the fundamental principles of stereocontrol and employing rational design strategies, it is possible to develop highly efficient and selective catalysts for a wide range of asymmetric transformations. The protocols and data presented in this guide serve as a starting point for researchers to explore this exciting field and contribute to the advancement of sustainable and enantioselective synthesis.
References
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 669. [Link]
-
Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. Retrieved from [Link]
-
Tian, J.-M., et al. (2015). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications. [Link]
-
Gong, L.-Z., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 132(33), 11418–11420. [Link]
-
Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]
-
Wikipedia. (2023). Proline-catalyzed aldol reactions. Retrieved from [Link]
-
Meti, G. Y., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 12, 1847-1856. [Link]
-
Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Tian, J.-M., et al. (2015). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications. [Link]
-
Wang, Y., et al. (2014). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 12(42), 8492-8497. [Link]
-
Ochiai, T., et al. (2020). Polymer-Supported Chiral Cis-Disubstituted Pyrrolidine Catalysts and Their Application to Batch and Continuous-Flow Systems. ResearchGate. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Ochiai, T., et al. (2020). Polymer-Supported Chiral Cis-Disubstituted Pyrrolidine Catalysts and Their Application to Batch and Continuous-Flow Systems. ACS Publications. [Link]
-
Altava, B., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Scientific Reports, 8(1), 15637. [Link]
-
Ochiai, T., et al. (2020). Polymer-Supported Chiral Cis-Disubstituted Pyrrolidine Catalysts and Their Application to Batch and Continuous-Flow Systems. ACS Publications Figshare. [Link]
-
Wang, C., et al. (2011). Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Semantic Scholar. [Link]
-
Anonymous. (n.d.). Asymmetric Michael addition using chiral pyrrolidine-pyrazole organocatalyst. ResearchGate. [Link]
-
Li, B., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]
-
Anonymous. (n.d.). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N -Ylide. ResearchGate. [Link]
-
Smith, M. S., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society, 144(1), 227-236. [Link]
-
Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). Polymer-immobilized chiral catalysts. RSC Advances, 5(2), 1055-1074. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Polymer-immobilized chiral catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity.
I. Synthesis Overview & Key Challenges
This compound is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of various complex organic molecules, including pharmaceuticals.[1] The synthesis of this specific stereoisomer presents several challenges, primarily centered around controlling the stereochemistry at the C3 and C4 positions of the pyrrolidine ring. Common synthetic strategies often involve asymmetric reactions such as 1,3-dipolar cycloadditions or Michael additions to establish the desired stereocenters.[2][3][4]
Key challenges that can impact the yield and purity of the final product include:
-
Low diastereoselectivity or enantioselectivity.
-
Formation of unwanted side products.
-
Difficulties in purification of the desired stereoisomer.
-
Instability of intermediates.
This guide will address these challenges in a practical question-and-answer format.
II. Troubleshooting Guide
Issue 1: Low Diastereoselectivity in 1,3-Dipolar Cycloaddition
Question: My 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring is resulting in a low diastereomeric ratio. How can I improve the selectivity for the desired (3R,4R) isomer?
Answer: Low diastereoselectivity in 1,3-dipolar cycloadditions for pyrrolidine synthesis is a common issue that can often be addressed by carefully considering the reaction components and conditions.
Causality and Solutions:
-
Chiral Auxiliary Mismatch: The choice of chiral auxiliary is critical for inducing facial selectivity.[2] If you are using a chiral auxiliary on your dipolarophile, its steric and electronic properties might not be optimal for directing the approach of the azomethine ylide to generate the desired stereochemistry.
-
Reaction Temperature: Temperature plays a significant role in the transition state energies of diastereomeric pathways. Higher temperatures can lead to lower selectivity.
-
Recommendation: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. It has been demonstrated that decreasing the temperature from room temperature to 0 °C can improve the enantiomeric ratio.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome.
-
Recommendation: Experiment with a range of solvents. A solvent system of EtOAc/THF (1:1) has been found to be effective in some cases.[2] Non-coordinating solvents may offer different selectivity profiles compared to coordinating ones.
-
-
Lewis Acid Catalysis: The presence of a Lewis acid can enhance the rate and selectivity of the cycloaddition by coordinating to the dipolarophile.
-
Recommendation: If not already in use, consider adding a Lewis acid catalyst. However, be aware that the choice of Lewis acid can sometimes lead to an opposite stereochemical outcome.[5]
-
Issue 2: Formation of Furan Byproducts
Question: I am observing the formation of a significant amount of furan byproducts in my reaction, which is lowering my overall yield. What is causing this and how can I prevent it?
Answer: Furan byproduct formation is a known side reaction in certain pyrrolidine syntheses, particularly those involving acidic conditions.
Causality and Solutions:
-
pH Control: The most critical factor is maintaining an appropriate pH. The reaction should ideally be conducted under neutral or weakly acidic conditions.[6] Strongly acidic conditions, such as a pH below 3, can favor the formation of furan byproducts.[6]
-
Recommendation: Use amine/ammonium hydrochloride salts to buffer the reaction or ensure the pH is maintained in the neutral to weakly acidic range.[6]
-
-
Acid Catalyst Selection: If an acid catalyst is necessary to promote the reaction, the choice of acid is crucial.
-
Reaction Monitoring: Early detection of byproduct formation allows for timely intervention.
-
Recommendation: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the emergence of the furan byproduct.[6]
-
Issue 3: Poor Enantiomeric Excess (ee)
Question: The enantiomeric excess of my final product is low. What strategies can I employ to improve the enantioselectivity of the synthesis?
Answer: Achieving high enantiomeric excess is paramount for the utility of chiral building blocks. Several factors can influence the enantioselectivity of your synthesis.
Causality and Solutions:
-
Sub-optimal Chiral Catalyst or Reagent: The source of chirality in your reaction (e.g., chiral catalyst, chiral auxiliary, or chiral starting material) may not be providing sufficient stereochemical control.
-
Recommendation:
-
Catalyst Screening: If using a catalytic asymmetric reaction, screen a variety of chiral ligands or catalysts. For instance, chiral phosphoric acids and chiral bicyclo[3.3.0]octadiene ligands with rhodium have been used successfully in pyrrolidine synthesis.[7]
-
Chiral Pool Starting Materials: Consider starting from a readily available chiral molecule (the "chiral pool") such as pyroglutamic acid or proline.[8][9] This approach can provide a robust and often cost-effective route to the desired enantiomer.[8]
-
-
-
Inefficient Kinetic Resolution: If you are employing a kinetic resolution step, the enzyme or resolving agent may not be selective enough.
-
Racemization: The chiral centers in your product or intermediates may be susceptible to racemization under the reaction or workup conditions.
-
Recommendation: Evaluate the stability of your chiral intermediates and final product under the reaction conditions. Avoid harsh acidic or basic conditions if your stereocenters are labile.
-
Issue 4: Difficulty in Purifying the Final Product
Question: I am struggling to separate the desired (3R,4R) stereoisomer from other diastereomers and impurities. What purification techniques are most effective?
Answer: The purification of chiral compounds, especially diastereomers, often requires specialized techniques.
Causality and Solutions:
-
Similar Physicochemical Properties of Diastereomers: Diastereomers can have very similar polarities, making them difficult to separate by standard column chromatography.
-
Recommendation:
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is a powerful technique for separating enantiomers and diastereomers.[11][12]
-
Diastereomeric Salt Crystallization: This classical resolution technique is effective for larger-scale separations.[10] It involves reacting the racemic or diastereomeric mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[10]
-
Derivatization: Convert the mixture of diastereomers into a new set of diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers may have larger differences in their physical properties, facilitating separation by standard chromatography.[10]
-
-
-
Presence of Persistent Impurities: Some impurities may co-elute with the product during chromatography.
-
Recommendation:
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing small amounts of impurities.
-
Optimize Reaction Work-up: A well-designed work-up procedure can remove many impurities before chromatography. This may include acid-base extractions to remove acidic or basic byproducts.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access the this compound core?
A1: The most prevalent strategies involve asymmetric synthesis to control the stereochemistry. These include:
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[2][4][5] The use of chiral auxiliaries or chiral catalysts is common to induce stereoselectivity.[2][5]
-
Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be used to set one of the stereocenters, followed by cyclization to form the pyrrolidine ring.[3][13] Organocatalysis is frequently employed in this approach.[3]
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like proline or pyroglutamic acid can provide a reliable route to the desired enantiomer.[8][9]
Q2: How can I confirm the absolute and relative stereochemistry of my product?
A2: Determining the stereochemistry is crucial. The following techniques are commonly used:
-
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry, provided you can obtain a suitable single crystal of your compound or a derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry of the substituents on the pyrrolidine ring.
-
Comparison to Known Compounds: If a sample of the desired stereoisomer with known stereochemistry is available, you can compare its analytical data (e.g., chiral HPLC retention time, specific rotation) with your synthesized material.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:
-
Handling of Reagents: Some reagents used in pyrrolidine synthesis, such as strong bases (e.g., n-BuLi) or reducing agents (e.g., LiAlH4), are pyrophoric or react violently with water.[14] Always handle them under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).
-
Solvent Safety: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Pressure Build-up: Some reactions may generate gas, leading to a build-up of pressure in a sealed reaction vessel. Ensure that your reaction setup is appropriately vented if necessary.
IV. Visualizing the Workflow
Troubleshooting Low Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
V. References
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2024). Vertex AI Search.
-
Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
-
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition | Organic Process Research & Development - ACS Publications. (2022). ACS Publications.
-
Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem. Benchchem.
-
Preventing side reactions in pyrrolidine synthesis - Benchchem. Benchchem.
-
A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. Benchchem.
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (2023). ACS Publications.
-
This compound | 1065331-03-4 | Benchchem. Benchchem.
-
Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Publishing. RSC Publishing.
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate.
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023). ACS Publications.
-
Chiral and Achiral Compounds Purification - Neopharm Labs. Neopharm Labs.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. NIH.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 13. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for separating diastereomers of 4-methylpyrrolidine-3-carboxylate
Answering the complex challenge of separating stereoisomers is crucial in pharmaceutical development, where the specific spatial arrangement of atoms in a molecule can dictate its efficacy and safety. The diastereomers of 4-methylpyrrolidine-3-carboxylate, key chiral building blocks, present a common yet nuanced purification challenge. Due to their different physical properties, unlike enantiomers, diastereomers can be separated by standard laboratory techniques.[1][2] However, achieving high purity and yield requires a carefully optimized approach.
This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into the most effective purification techniques. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered during experimental work.
This section addresses foundational questions regarding the separation of 4-methylpyrrolidine-3-carboxylate diastereomers.
Q1: What are the primary methods for separating the diastereomers of 4-methylpyrrolidine-3-carboxylate?
A1: The two most effective and widely used methods are chromatography and crystallization.
-
Chromatography: Techniques like Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) separate diastereomers based on their differential interactions with a stationary phase.[2][3] Because diastereomers have distinct physical properties, they can often be separated on standard achiral stationary phases (like silica or C18).[1][4]
-
Diastereomeric Recrystallization: This classical method involves the fractional crystallization of the diastereomeric mixture from a suitable solvent.[5] Since the diastereomers will have different solubilities in a given solvent system, one isomer can be selectively crystallized and isolated. This method is often preferred for larger-scale separations due to its cost-effectiveness.[2]
Q2: How do I decide between chromatography and crystallization for my separation?
A2: The choice depends on several factors: scale, required purity, available equipment, and the specific properties of your diastereomeric mixture.
| Factor | Chromatography (HPLC/Flash) | Crystallization |
| Scale | Ideal for small to medium scale (mg to grams). Large scale is possible but can be costly.[2] | Highly suitable for large-scale (grams to kilograms) separations. |
| Purity | Can achieve very high purity (>99%) with optimized methods. | Purity depends on the solubility difference; may require multiple recrystallizations. |
| Speed | Method development can be rapid, especially with modern HPLC/SFC systems.[3] | Can be time-consuming, requiring slow cooling and potentially multiple cycles.[6] |
| Cost | Higher operational cost (solvents, columns, equipment maintenance). | Lower cost, especially at scale (solvents, standard glassware). |
| Throughput | High for analytical scale; preparative scale can be a bottleneck. | Can be high for well-optimized, large-batch processes. |
A decision-making workflow can be visualized as follows:
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. santaisci.com [santaisci.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Optimizing Enantioselectivity in Chiral Pyrrolidine Synthesis
Welcome to the Technical Support Center for chiral pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for achieving high enantioselectivity. The chiral pyrrolidine scaffold is a cornerstone in pharmaceuticals, natural products, and asymmetric catalysis, making its efficient and stereocontrolled synthesis a critical endeavor.[1][2][3]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Troubleshooting Guide: Enhancing Your Enantioselectivity
This section is dedicated to resolving specific experimental issues that can lead to suboptimal enantiomeric excess (% ee).
Q1: My enantioselectivity is low or inconsistent. What are the primary factors I should investigate?
Low or inconsistent enantioselectivity is a common hurdle in asymmetric synthesis.[4] A systematic approach to troubleshooting is crucial. Here are the key parameters to examine, starting with the most likely culprits:
-
Catalyst and Ligand Integrity: The heart of your asymmetric transformation is the chiral catalyst or ligand. Its purity and structural integrity are paramount. Degradation can occur over time, especially with air- or moisture-sensitive compounds.
-
Actionable Advice: Verify the purity of your catalyst/ligand via techniques like NMR or chiral HPLC. If in doubt, use a fresh batch or consider resynthesis and careful purification.[4]
-
-
Reaction Temperature: Temperature has a profound impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Actionable Advice: In many cases, lowering the reaction temperature enhances enantioselectivity by favoring the lower-energy transition state that forms the major enantiomer.[4][5] However, this is not a universal rule; some reactions show optimal enantioselectivity at specific, non-cryogenic temperatures.[6][7] A temperature screening study is highly recommended.
-
-
Solvent Choice: The solvent can dramatically influence catalyst performance through polarity and its ability to coordinate with the catalyst or substrates.[4]
-
Actionable Advice: Conduct a solvent screen. A range of solvents with varying polarities and coordinating abilities should be tested. For instance, in some proline-catalyzed reactions, moving from a non-polar solvent like toluene to a more polar one like DMSO can significantly alter the outcome.[8]
-
-
Substrate Purity: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions.
-
Actionable Advice: Ensure your substrates are of the highest possible purity. Recrystallization or column chromatography of starting materials can often resolve issues of low enantioselectivity.
-
-
Additives: The presence of co-catalysts, acids, bases, or salts can be critical for achieving high enantioselectivity.[4]
-
Actionable Advice: Investigate the effect of additives. For example, in Michael additions of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the formation of the key enamine intermediate, leading to improved stereoselectivity.[9] In some proline-mediated α-aminations, tertiary amine additives can even reverse the enantioselectivity.[10]
-
Q2: I'm observing significant formation of side products, such as racemization or undesired diastereomers. How can I suppress these?
The formation of side products directly competes with your desired stereoselective pathway, reducing both yield and enantiopurity.
-
Racemization: If the product is susceptible to racemization under the reaction conditions, this can erode your enantiomeric excess over time.
-
Actionable Advice: Monitor the reaction progress and % ee over time. If you observe a decrease in % ee after the reaction reaches completion, it's a sign of product racemization. Consider running the reaction for a shorter duration or at a lower temperature.
-
-
Undesired Diastereomers: In reactions that form multiple stereocenters, controlling diastereoselectivity is as important as enantioselectivity.
-
Actionable Advice: The choice of catalyst and ligand is often the primary determinant of diastereoselectivity.[11][12] For instance, in [3+2] cycloaddition reactions, the ligand structure can be fine-tuned to favor a specific diastereomer.[13] Additionally, modifying the steric bulk of the substrates can influence the facial selectivity of the approach to the catalyst.
-
Q3: My reaction is very slow or fails to reach completion. What can I do to improve the reaction rate without compromising enantioselectivity?
Poor catalyst activity can be frustrating. Here are several factors to consider:
-
Catalyst Loading: Insufficient catalyst may be the simplest explanation for a sluggish reaction.
-
Actionable Advice: While higher catalyst loading can increase the reaction rate, it can sometimes have a negative impact on enantioselectivity. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) and monitor both the conversion and the % ee.
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Actionable Advice: Identify potential sources of deactivation. Is your solvent or substrate sufficiently dry and degassed? Are there functional groups on your substrate that could be reacting with the catalyst? If catalyst deactivation is suspected, a slow addition of the substrate to the reaction mixture might be beneficial.
-
-
Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst.
-
Actionable Advice: Ensure adequate agitation for heterogeneous mixtures. For homogeneous reactions, ensure all components are fully dissolved.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions related to the synthesis of chiral pyrrolidines.
Q4: What are the most common and robust methods for synthesizing chiral pyrrolidines?
Several powerful strategies have been developed for the asymmetric synthesis of pyrrolidines. The choice of method often depends on the desired substitution pattern and the available starting materials.
-
Asymmetric 1,3-Dipolar Cycloaddition: This is a highly convergent and widely used method for constructing the pyrrolidine ring.[3] It typically involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex (e.g., copper or silver).[1][3] This method allows for the creation of multiple stereocenters in a single step with high levels of control.[1]
-
Organocatalytic Asymmetric Michael Addition: Chiral pyrrolidine derivatives, such as diarylprolinol silyl ethers, are excellent organocatalysts for the conjugate addition of aldehydes or ketones to electron-deficient alkenes like nitroolefins.[3] The resulting intermediate can then undergo cyclization to form a highly substituted chiral pyrrolidine.[14]
-
Intramolecular C-H Amination: This modern approach offers a step-economical route to pyrrolidines by directly functionalizing a C-H bond.[3] Catalysts based on rhodium or copper can facilitate the cyclization of a linear precursor containing a nitrogen source.[3] A notable example is the enantioselective Hofmann-Löffler-Freytag reaction.[15]
Q5: How does the structure of the pyrrolidine-based organocatalyst influence enantioselectivity?
The structure of the catalyst is a critical factor in determining the stereochemical outcome of the reaction.[9] Even subtle modifications to the catalyst scaffold can lead to significant changes in enantioselectivity.
-
Steric Hindrance: Bulky substituents on the catalyst can create a well-defined chiral pocket that dictates the facial selectivity of the substrate's approach. For example, the diaryl groups in diarylprolinol silyl ethers play a crucial role in shielding one face of the enamine intermediate.[16][17]
-
Electronic Effects: The electronic properties of substituents on the catalyst can influence its reactivity and the stability of the transition states. Electron-withdrawing or -donating groups can fine-tune the catalyst's performance.
-
Bifunctional Catalysis: Many modern organocatalysts are bifunctional, meaning they have both a nucleophilic/basic site (the pyrrolidine nitrogen) and an acidic site (e.g., a hydrogen-bond donor). This allows them to activate both the nucleophile and the electrophile simultaneously, leading to a highly organized and stereoselective transition state.
Q6: Can computational chemistry guide the optimization of enantioselectivity?
Yes, computational methods, particularly Density Functional Theory (DFT), are increasingly used to understand the mechanisms of asymmetric reactions and to predict the stereochemical outcome. DFT studies can help to:
-
Elucidate Reaction Mechanisms: By modeling the energies of intermediates and transition states, DFT can provide insights into the operative reaction pathway.
-
Rationalize Stereoselectivity: Computational models can explain why a particular enantiomer is favored by identifying the key non-covalent interactions in the stereodetermining transition state.
-
Predict Catalyst Performance: In some cases, computational screening can be used to predict which catalyst from a library will provide the highest enantioselectivity for a given reaction, thus guiding experimental efforts.
Experimental Protocols & Data
Protocol: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general starting point for a proline-catalyzed aldol reaction. Optimization of the parameters outlined in the troubleshooting section will likely be necessary for a specific substrate combination.
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., 0 °C), add (L)-proline (0.1 mmol, 10 mol%).
-
Stir the mixture for 10-15 minutes to allow for pre-catalyst formation.
-
Add the ketone (2.0 mmol, 2.0 equivalents) dropwise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.[4]
Data Summary: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes the typical effects of key reaction parameters on the enantiomeric excess of a generic asymmetric reaction.
| Parameter | General Trend for Increasing Enantioselectivity | Rationale |
| Temperature | Decrease | Favors the lower-energy transition state leading to the major enantiomer.[4][5] |
| Catalyst Loading | Often optimized at a specific concentration | A balance between reaction rate and potential side reactions or catalyst aggregation. |
| Solvent Polarity | Varies; requires screening | Affects catalyst solubility, aggregation, and the stability of charged intermediates and transition states. |
| Substrate Concentration | Decrease (more dilute) | Can disfavor bimolecular side reactions that compete with the desired catalytic cycle.[9] |
Visualizing Key Concepts
Decision-Making Workflow for Troubleshooting Low Enantioselectivity
The following diagram illustrates a logical workflow for addressing suboptimal enantioselectivity in your experiments.
Caption: The catalytic cycle of proline in aminocatalysis.
References
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
-
Pellissier, H. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]
-
Palacios, F., de Retana, A. O., & de Marigorta, E. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Pignataro, L., & Celentano, G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
MacMillan, D. W. C., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society. [Link]
-
Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Pignataro, L., & Celentano, G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Soai, K., et al. (2017). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry. [Link]
-
Xu, J., Wei, T., & Zhang, Q. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]
-
Lowe, D. (2017). Temperature drop triggers chirality twist. Chemistry World. [Link]
-
Smith, M. D., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Pellissier, H. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]
-
Sagitullina, G., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
ResearchGate. (2025). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. [Link]
-
Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
National Institutes of Health. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]
-
ResearchGate. (n.d.). 22 questions with answers in ASYMMETRIC SYNTHESIS. [Link]
-
Ruiz, N., Reyes, E., Vicario, J. L., Badia, D., Carrillo, L., & Uria, U. (2009). ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. ChemInform. [Link]
-
MacMillan, D. W. C., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PMC. [Link]
-
RSC Publishing. (2025). Heterogeneous organocatalysis: the proline case. [Link]
-
IIT Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Chemistry Stack Exchange. (2015). Enantioselective organic reaction not working. [Link]
-
RUA Repository. (n.d.). Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Iwamura, T., & Blackmond, D. G. (2010). Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. Journal of the American Chemical Society. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Asymmetric-Synthesis. (n.d.). [Link]
-
Seebach, D., et al. (n.d.). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? - Thoughts and Experiments Pointing to an Altern. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Sci-Hub. ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. / ChemInform, 2009 [sci-hub.box]
- 15. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
How to ensure stereochemical purity of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
Technical Support Center: (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
A Guide to Achieving and Verifying Stereochemical Purity
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that the stereochemical integrity of this chiral building block is not just a matter of purity, but a critical determinant of the efficacy, safety, and success of your downstream applications, particularly in pharmaceutical development.[1][2] The precise arrangement of the methyl and carboxylate groups on the pyrrolidine ring dictates its interaction with biological targets.[1]
This guide is structured to provide proactive strategies for synthesis, robust analytical methods for verification, and practical troubleshooting advice to address challenges you may encounter in your laboratory.
Part 1: Proactive Strategies for Maximizing Stereochemical Purity
Achieving high stereochemical purity begins with a well-designed synthetic strategy. For 3,4-disubstituted pyrrolidines, the goal is to control the formation of two adjacent stereocenters. The most reliable methods leverage existing chirality or employ powerful asymmetric catalytic reactions.
Common Stereoselective Synthetic Pathways
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-proline or L-4-hydroxyproline is a common and effective strategy.[3] This approach introduces a pre-existing stereocenter that can direct the formation of subsequent stereocenters.
-
Asymmetric Hydrogenation: The reduction of a substituted pyrrole precursor using a chiral catalyst can generate multiple stereocenters with high diastereoselectivity.[4][5] The initial reduction of a substituent can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring.[4]
-
[3+2] Cycloadditions: The 1,3-dipolar cycloaddition between an azomethine ylide and an appropriately substituted alkene is a powerful method for constructing the pyrrolidine ring.[6][7] The use of chiral auxiliaries or catalysts in this reaction can afford densely substituted pyrrolidines with excellent regio- and diastereoselectivity.[6][7][8]
Below is a conceptual workflow for planning a stereoselective synthesis.
Caption: High-level decision workflow for synthetic route selection.
Part 2: Analytical Verification of Stereochemical Purity
No synthesis is perfect. Rigorous analytical validation is essential to confirm the stereochemical identity and purity of your final product. This is a two-part process: first, determining the ratio of diastereomers, and second, determining the enantiomeric excess of the desired diastereomer.
Protocol 1: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the ratio of diastereomers in your product mixture. Diastereomers are different compounds with distinct physical properties and, therefore, will have different NMR spectra.[9]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve ~10-20 mg of your purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer (400 MHz or higher is recommended for better signal dispersion). Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration, though for diastereomer ratios, this is less critical than for other quantitative NMR applications.[10]
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereocenters (e.g., at C3 and C4) are often the most diagnostic.
-
Carefully integrate a pair of non-overlapping signals—one for the desired (3R,4R) trans isomer and one for the undesired cis isomer (e.g., (3R,4S) or (3S,4R)).[11]
-
The diastereomeric ratio (d.r.) is the ratio of these integrals. For example, d.r. = Integral(trans) / Integral(cis).
-
Table 1: Hypothetical ¹H NMR Data for Distinguishing Diastereomers
| Proton | trans Isomer (3R,4R) | cis Isomer (e.g., 3R,4S) | Rationale for Difference |
| H3 (proton at C3) | Doublet of doublets, δ ~2.8 ppm | Doublet of doublets, δ ~3.1 ppm | Different magnetic environment due to the relative orientation of substituents. |
| H4 (proton at C4) | Multiplet, δ ~2.5 ppm | Multiplet, δ ~2.7 ppm | Proximity to different faces of the carboxylate group in the two isomers. |
| OCH₃ (ester) | Singlet, δ ~3.72 ppm | Singlet, δ ~3.75 ppm | Minor shifts can occur due to long-range conformational differences. |
Note: Chemical shifts (δ) are illustrative and will vary based on solvent and specific compound structure.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Once you have confirmed the diastereomeric purity, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of your target (3R,4R) diastereomer.[12][13] The CSP creates a chiral environment where the two enantiomers, (3R,4R) and (3S,4S), form transient diastereomeric complexes with different stabilities, leading to different retention times.[14]
Step-by-Step Protocol:
-
System and Column Selection:
-
Method Development:
-
Mobile Phase: Typically a normal-phase mixture of n-hexane and an alcohol modifier like isopropanol (IPA). A common starting point is 90:10 (v/v) n-Hexane:IPA.[17] A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[15][16]
-
Flow Rate: Start at 1.0 mL/min.[15]
-
Detection: Use a UV wavelength where the analyte absorbs, often around 210 nm if no strong chromophore is present.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase.
-
Crucially, prepare a solution of the racemic standard of the trans-diastereomer. This is essential to identify the retention times of both the (3R,4R) and (3S,4S) enantiomers.
-
-
Analysis and Calculation:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R) and resolution (R_s) of the two enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [17]
-
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and analysis of this compound.
Q1: My ¹H NMR spectrum is complex, showing multiple sets of peaks. How do I know if I have diastereomers or other impurities?
A: This is a common challenge. First, ensure your sample is chemically pure by checking for residual solvents or starting materials. If the sample is chemically clean, multiple sets of signals for the pyrrolidine core strongly suggest the presence of diastereomers.[11] The key is to look for pairs of signals with similar splitting patterns but different chemical shifts. For example, you might see two distinct methyl ester singlets or two sets of multiplets for the ring protons. To definitively distinguish between slowly interconverting conformers (rotamers) and true diastereomers, a 2D NMR experiment like EXSY (Exchange Spectroscopy) can be useful, though often careful analysis of the ¹H spectrum is sufficient.[9]
Q2: I've synthesized my product, but the diastereomeric ratio is poor (e.g., 1:1). What are the likely causes and how can I fix it?
A: A poor d.r. indicates a lack of facial selectivity in the key bond-forming step.
-
Causality: The transition states leading to the cis and trans products are likely very close in energy under your current reaction conditions. This can be due to insufficient steric hindrance, incorrect catalyst choice, or non-optimal temperature.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can often enhance selectivity by amplifying small energy differences between the diastereomeric transition states.
-
Change the Catalyst/Reagent: If using a catalyst, its size and electronic properties are critical. A bulkier catalyst may better differentiate the two faces of the substrate, favoring one diastereomer.[8][18]
-
Modify the Substrate: Adding a bulky protecting group (e.g., on the pyrrolidine nitrogen) can introduce the necessary steric hindrance to direct the stereochemical outcome.
-
Q3: My chiral HPLC shows two peaks. How do I confirm which peak corresponds to my desired (3R,4R) enantiomer?
A: You cannot assign absolute stereochemistry from a single chromatogram without a reference.
-
The Correct Approach: The most reliable method is to obtain a certified reference standard of the (3R,4R) enantiomer. Inject this standard under the same HPLC conditions. The peak that matches the retention time of the standard is your product.
-
Alternative (If no standard is available): If you synthesized your product from a chiral precursor with known stereochemistry (e.g., D-amino acid derivative), and the reaction mechanism is known to proceed with retention or a predictable inversion of stereochemistry, you can infer the identity of the major peak. However, this is an assumption and should be treated with caution.
Q4: Can I use chiral NMR to determine enantiomeric excess instead of HPLC?
-
Mechanism: A CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) forms transient, diastereomeric complexes with your enantiomers directly in the NMR tube. These complexes have slightly different magnetic environments, causing specific proton signals (e.g., the OCH₃ singlet) to split into two distinct signals, which can then be integrated to determine the e.e.[17]
-
Considerations: This method requires careful optimization of the analyte-to-agent ratio and may not provide the same level of accuracy or sensitivity as a well-developed chiral HPLC method.
Caption: A decision tree for troubleshooting stereochemical purity issues.
Part 4: Remediation of Stereochemically Impure Samples
If your synthesis results in a mixture of stereoisomers, purification is necessary.
-
Preparative Chiral Chromatography: This is the most direct method. The analytical chiral HPLC method can be scaled up to a larger preparative column to separate the enantiomers or diastereomers, allowing for the isolation of the pure (3R,4R) isomer.
-
Diastereomeric Salt Crystallization: This classical resolution technique can be effective for separating enantiomers.[15] It involves reacting the racemic pyrrolidine (after hydrolysis of the methyl ester) with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or tartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from solution.[15] The desired enantiomer can then be recovered by treating the isolated salt with a base.
The rigorous verification of stereochemical purity is a cornerstone of modern chemical and pharmaceutical science.[19] By combining thoughtful synthetic design with robust analytical validation, you can ensure the quality and reliability of this compound for your research and development needs.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Blanco-López, E., Foubelo, F., de Gracia Retamosa, M., & Sansano, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7594–7599. Retrieved from [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. Retrieved from [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). PubMed. Retrieved from [Link]
-
Stereoselective Path to Densely Substituted Pyrrolidines. (2023). ChemistryViews. Retrieved from [Link]
-
Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases. (1997). Semantic Scholar. Retrieved from [Link]
-
Ganton, M. D., & Kerr, M. A. (2004). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 69(24), 8554–8557. Retrieved from [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Hu, D. X., Grice, P., & Ley, S. V. (2018). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 83(12), 6676–6681. Retrieved from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. Retrieved from [Link]
-
Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI. Retrieved from [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH. Retrieved from [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Z., & Cheong, P. H.-Y. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9201–9212. Retrieved from [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). NIH. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. Retrieved from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate. Retrieved from [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
Technical Support Center: Stereoisomeric Impurities & Bioactivity Data
<
Introduction: The Critical Impact of Chirality on Bioactivity
In drug discovery and development, the three-dimensional structure of a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit dramatically different biological activities.[1][2][3] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, pharmacokinetics, and even toxicity.[4][5]
The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity.[4][6] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in pharmaceutical products.[7][8][9][10][11]
This guide is designed to help researchers troubleshoot and resolve conflicting bioactivity data that may arise from the presence of stereoisomeric impurities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers when dealing with chiral compounds.
Q1: Why am I observing significant batch-to-batch variability in my bioactivity assays for the same compound?
A1: Batch-to-batch variability is a frequent challenge, often rooted in the stereoisomeric composition of the compound. Different synthetic routes or purification methods used by suppliers can result in varying ratios of stereoisomers. Since enantiomers can have distinct biological activities, a change in their ratio will directly impact the observed potency and efficacy of your compound.[2]
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain a detailed CoA for each new batch. Scrutinize it for information on stereoisomeric purity or enantiomeric excess (ee).
-
In-house Chiral Analysis: Do not solely rely on the supplier's CoA. It is best practice to perform in-house analysis to confirm the stereoisomeric ratio. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13]
-
Test Individual Stereoisomers: If possible, procure or synthesize pure samples of the individual stereoisomers. Testing them separately will reveal their individual contributions to the overall bioactivity and help explain the variability.
Q2: My dose-response curve is biphasic or has a shallow slope. Could stereoisomers be the cause?
A2: Yes, this is a classic indicator of mixed stereoisomeric activity. A biphasic curve might suggest that you have two isomers with different potencies acting on the same target, or one isomer acting as an agonist and the other as an antagonist. A shallow slope can also indicate the presence of a less active isomer "diluting" the effect of the more potent one.
Logical Flow for Investigation:
Caption: Workflow for investigating atypical dose-response curves.
Q3: I purchased a "pure" single enantiomer, but my results are still inconsistent. What could be happening?
A3: Even when starting with a supposedly pure enantiomer, inconsistencies can arise due to racemization—the conversion of one enantiomer into its mirror image, resulting in a racemic mixture.[4] This can occur under certain experimental conditions.
Potential Causes of Racemization:
-
pH: Basic or acidic conditions can catalyze racemization, especially for compounds with a chiral center adjacent to a carbonyl group.
-
Temperature: Elevated temperatures during storage or in the assay buffer can increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the chiral center.
-
In Vivo Inversion: Some chiral drugs can undergo metabolic inversion in biological systems.[2][4]
Validation Protocol:
-
Analyze Pre- and Post-Assay Samples: Use a suitable chiral analytical method to determine the enantiomeric excess of your compound in the stock solution and in the assay medium after the experiment.
-
Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., high/low pH, high temperature) to assess its chiral stability. This will help you define appropriate handling and storage conditions.
Analytical & Preparative Techniques
Accurate characterization and separation of stereoisomers are crucial. Several techniques are available, with chiral chromatography being the most widely used.[6][14][15]
| Technique | Principle | Primary Use | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[12][13] | Analytical quantification & preparative separation. | High resolution, robust, widely applicable. | Cost of chiral columns, method development can be time-consuming.[16][17] |
| Chiral SFC | Supercritical fluid (e.g., CO2) as the mobile phase with a CSP. | Preparative separation, high-throughput screening. | Faster separations, lower solvent consumption, "greener" technique.[18][19] | Requires specialized equipment. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of volatile and semi-volatile chiral compounds. | High efficiency for suitable analytes. | Limited to thermally stable and volatile compounds.[17] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[12] | Structural elucidation, determination of absolute configuration. | Provides detailed structural information.[20] | Lower sensitivity for quantitative analysis of minor isomers. |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.[17] | Analytical separation. | High efficiency, minimal sample consumption. | Limited to charged or chargeable analytes. |
Step-by-Step Protocol: Chiral HPLC Method Development
-
Compound Information Gathering: Determine the structure, pKa, and solubility of your compound. This will guide the initial mobile and stationary phase selection.
-
Column Selection: Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are versatile and effective for a wide range of compounds.[16]
-
Mobile Phase Screening:
-
Normal Phase: Typically hexane/isopropanol or hexane/ethanol mixtures. Good for polar compounds.
-
Reversed-Phase: Acetonitrile/water or methanol/water with buffers. Suitable for non-polar to moderately polar compounds.
-
Polar Organic Mode: Using pure polar organic solvents like methanol, ethanol, or acetonitrile.[21]
-
-
Optimization:
-
Adjust the ratio of mobile phase components to optimize resolution and retention time.
-
Vary the flow rate to improve peak shape and efficiency.
-
Change the column temperature to affect selectivity.
-
-
Method Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines (e.g., ICH Q2(R1)).
Workflow for Chiral Method Development:
Caption: A three-phase approach to chiral HPLC method development.
Best Practices & Summary
To ensure the integrity of your bioactivity data, adopt the following best practices when working with chiral compounds:
-
Assume Chirality Matters: Unless proven otherwise, assume that stereoisomers will have different biological activities.[3]
-
Characterize Early and Often: Determine the stereoisomeric composition of your material at the outset of your research and re-verify with each new batch or after prolonged storage. The FDA recommends that the stereoisomeric composition of a drug should be known and characterized early in development.[7]
-
Use the Purest Material Possible: Whenever feasible, conduct bioactivity studies with single, pure stereoisomers to obtain unambiguous results.
-
Document Everything: Meticulously record the source, batch number, and stereoisomeric purity of all compounds used in your experiments.
-
Consult Regulatory Guidance: Familiarize yourself with FDA and EMA guidelines on the development of stereoisomeric drugs.[8][9]
By proactively addressing the challenges posed by stereoisomeric impurities, you can enhance the reproducibility, accuracy, and ultimate success of your research and drug development efforts.
References
-
The Dark Art of Chemistry - Chiral Chromatography - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved January 14, 2026, from [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved January 14, 2026, from [Link]
-
Kumar, S. (2024). Advances in Chiral Chromatography for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, 15, 668. Retrieved January 14, 2026, from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]
-
Development of New Stereoisomeric Drugs. (1992, May 1). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Mullard, R. U., & O'Boyle, N. M. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338-40. Retrieved January 14, 2026, from [Link]
-
The Crucial Role of Chiral Chromatography Tests in Drug Approvals. (2024, September 26). Siddhi's Substack. Retrieved January 14, 2026, from [Link]
-
7 Essential Tips for Understanding Chiral Compounds in Your Research Projects. (2025, September 23). HRD Pharm. Retrieved January 14, 2026, from [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved January 14, 2026, from [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Strong, M. (1999). FDA policy and regulation of stereoisomers: paradigm shift and the future of safer, more effective drugs. Food and Drug Law Journal, 54(3), 463-87. Retrieved January 14, 2026, from [Link]
-
Sharma, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ACS Omega. Retrieved January 14, 2026, from [Link]
-
Analytical Methods. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Melerzan, A., et al. (2024). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Journal of Cheminformatics, 16(1), 74. Retrieved January 14, 2026, from [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics. Retrieved January 14, 2026, from [Link]
-
Separation of Stereoisomers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Separation of Stereoisomers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Effects of Stereoisomers on Drug Activity. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2021). Molecules, 26(16), 4983. Retrieved January 14, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
-
Racemisation of Thalidomide Drug Involving in Stereoisomers. (n.d.). Walsh Medical Media. Retrieved January 14, 2026, from [Link]
-
The Secrets to Mastering Chiral Chromatography. (2023, May 3). Rotachrom Technologies. Retrieved January 14, 2026, from [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022, October 3). YouTube. Retrieved January 14, 2026, from [Link]
-
Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (2021). Pharmaceuticals, 14(9), 877. Retrieved January 14, 2026, from [Link]
-
Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. (2017, August 1). PLOS ONE. Retrieved January 14, 2026, from [Link]
-
Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. (2018, November 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Procyanidins: Structural Properties, Production Methods, and Modern Applications. (2026, January 13). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 11. FDA policy and regulation of stereoisomers: paradigm shift and the future of safer, more effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. omicsonline.org [omicsonline.org]
- 15. siddhithaware.substack.com [siddhithaware.substack.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 21. youtube.com [youtube.com]
Stability studies of the pyrrolidine ring under different reaction conditions
Welcome to the technical support center for navigating the complexities of the pyrrolidine ring's stability in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter this ubiquitous saturated heterocycle in their daily work. We will move beyond simple reaction schemes to explore the "why" behind the pyrrolidine ring's behavior under various conditions, enabling you to anticipate challenges, troubleshoot unexpected outcomes, and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine-containing starting material is degrading under acidic conditions. What is happening and how can I prevent it?
A1: The saturated nature of the pyrrolidine ring generally confers high stability. However, under strongly acidic conditions, particularly in the presence of a nucleophile, the ring can be susceptible to opening. The lone pair of electrons on the nitrogen atom is readily protonated, forming a pyrrolidinium ion. This positively charged species can activate adjacent C-N bonds towards nucleophilic attack, leading to ring cleavage. The specific mechanism and products will depend on the nature of the acid and any nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
pH Control: Carefully buffer your reaction to a less acidic pH if the reaction chemistry allows.
-
Protecting Groups: If the pyrrolidine nitrogen is not a key reactive site, consider installing a protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. These electron-withdrawing groups decrease the basicity of the nitrogen, making it less prone to protonation.
-
Choice of Acid: Opt for milder acids where possible. For example, using a Lewis acid instead of a strong Brønsted acid might achieve the desired transformation without promoting ring opening.
-
Temperature Management: Perform the reaction at the lowest possible temperature to minimize side reactions, including ring degradation.
Q2: I am observing unexpected byproducts in a reaction involving a pyrrolidine derivative under basic conditions. What are the likely side reactions?
A2: While generally stable to bases, pyrrolidines with specific substitution patterns can undergo base-mediated reactions.
-
Elimination Reactions: If there is a suitable leaving group on a carbon adjacent to the nitrogen, an E2 elimination can occur, leading to the formation of an enamine or a double bond exocyclic to the ring.
-
Oxidation: In the presence of an oxidant and base, the α-carbon to the nitrogen can be deprotonated and subsequently oxidized.
-
N-Alkylation/Acylation: The nitrogen atom of the pyrrolidine ring is nucleophilic and will readily react with electrophiles. Ensure your reaction conditions are free from contaminating alkylating or acylating agents.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for pyrrolidine side reactions in basic media.
Q3: My synthesis involves an oxidation step, and I'm concerned about the integrity of the pyrrolidine ring. Which oxidants are considered "safe"?
A3: The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. Strong oxidizing agents can lead to ring opening or the formation of lactams.
Table: Compatibility of Common Oxidants with the Pyrrolidine Moiety
| Oxidizing Agent | Potential Outcome on Pyrrolidine Ring | Compatibility Level |
| Permanganate (e.g., KMnO₄) | High risk of ring cleavage and over-oxidation. | Low |
| Chromium Reagents (e.g., CrO₃) | Can lead to lactam formation or ring opening. | Low to Moderate |
| Peroxides (e.g., H₂O₂, m-CPBA) | Can form N-oxides. The ring itself is generally stable. | Moderate to High |
| Swern/Moffatt Oxidation | Generally compatible; targets primary/secondary alcohols. | High |
| Dess-Martin Periodinane (DMP) | Highly selective for alcohols; low risk to the pyrrolidine ring. | High |
| Oxygen (O₂) with Catalyst | Can lead to α-functionalization or oxidative dehydrogenation. | Variable |
Recommendation: For oxidations elsewhere in the molecule, prioritize selective reagents like DMP or those used in Swern/Moffatt conditions. If the pyrrolidine nitrogen's reactivity is a concern, its conversion to an N-oxide can be a deliberate protective strategy.
Q4: I am performing a reduction and want to ensure the pyrrolidine ring remains intact. What should I be aware of?
A4: The saturated C-N and C-C bonds of the pyrrolidine ring are highly resistant to cleavage by most common reducing agents.
Experimental Protocol: Assessing Pyrrolidine Stability Under Catalytic Hydrogenation
This protocol serves as a self-validating system to confirm the stability of a pyrrolidine-containing compound under typical catalytic hydrogenation conditions.
-
Substrate Preparation: Dissolve a known quantity of the pyrrolidine-containing substrate in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure hydrogenation vessel.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., dodecane) that will not react under the hydrogenation conditions. This is crucial for accurate quantification by GC or LC-MS.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% of 10% Pd/C).
-
Reaction Setup: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction at room temperature. At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Filter the aliquot through a small plug of celite to remove the catalyst. Dilute the sample with a known volume of solvent.
-
Analysis: Analyze the samples by GC-MS or LC-MS.
-
Data Interpretation:
-
Monitor the peak area ratio of your starting material to the internal standard. A constant ratio over time indicates that the starting material is not degrading.
-
Scrutinize the chromatogram for the appearance of any new peaks that could correspond to degradation products.
-
Expected Outcome: For most simple pyrrolidines, no significant degradation should be observed. This protocol validates the ring's stability under these specific conditions.
In-Depth Mechanistic Discussion
The Role of Ring Strain and Conformation
The pyrrolidine ring is not planar and adopts an envelope or twisted conformation to minimize steric and torsional strain. This inherent stability can be compromised by the introduction of substituents that lock the ring into a less favorable conformation or introduce significant steric hindrance. When designing a synthesis, consider the potential for A¹'³ strain or other non-bonded interactions that might render the ring more susceptible to opening or rearrangement.
Catalyst Interactions: A Double-Edged Sword
Many transition metal catalysts used in cross-coupling and C-H activation can interact with the lone pair of the pyrrolidine nitrogen. While this can be harnessed for directed synthesis, it can also lead to catalyst inhibition or undesired side reactions. For instance, in a palladium-catalyzed cross-coupling reaction, the pyrrolidine nitrogen can act as a ligand, potentially altering the catalytic cycle.
Diagram: Potential Pyrrolidine-Catalyst Interaction
Caption: Pyrrolidine nitrogen can coordinate to metal centers, potentially inhibiting catalysis.
If you suspect catalyst inhibition, consider using a more electron-rich ligand that can outcompete the pyrrolidine for coordination to the metal center, or temporarily protonate the pyrrolidine nitrogen with a mild acid if the reaction conditions permit.
References
-
Oxidation of Amines: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C.; Wiley-VCH: New York, 1999; pp 841-849. (A general reference for the reactivity of amines with various oxidizing agents). URL: [Link]
-
Amine N-Oxides: Li, A.; Madduri, A. V. R.; Katsonis, N.; Feringa, B. L. Amine N-Oxides in Asymmetric Catalysis. Angew. Chem. Int. Ed.2012 , 51 (52), 12928-12930. URL: [Link]
-
Aerobic Oxidation of Amines: Parmeggiani, C.; Cardona, F. Transition metal-catalyzed aerobic oxidation of amines. Green Chem.2012 , 14, 546-564. URL: [Link]
Technical Support Center: Navigating the Scale-Up of Organocatalytic Pyrrolidine Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing the critical challenges encountered during the scale-up of organocatalytic pyrrolidine synthesis. The synthesis of chiral pyrrolidines is a cornerstone in the development of pharmaceuticals and bioactive molecules.[1][2] Asymmetric organocatalysis has emerged as an indispensable tool for constructing these complex molecular architectures in an enantioselective manner.[3][4][5]
However, transitioning a successful bench-scale reaction to a pilot or production scale is fraught with challenges that can impact yield, selectivity, and overall process viability. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and design robust, scalable processes.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, frequently encountered problems during the scale-up process. Each answer delves into the underlying scientific principles and offers actionable solutions.
Q1: My reaction yield and/or enantioselectivity has dropped significantly upon scale-up. What is happening?
This is the most common issue and rarely stems from a single cause. It's typically a interplay of physical and chemical factors that are negligible in a 100 mL flask but dominant in a 100 L reactor.
A1: Potential Causes & Solutions
-
Inefficient Heat Transfer:
-
The "Why": Chemical reactions, especially exothermic ones, generate heat. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. A large reactor cannot dissipate heat as efficiently as a small flask, leading to a rise in the internal temperature. This can accelerate side reactions, cause product or catalyst degradation, and ultimately harm both yield and enantioselectivity.[6] The optimal temperature for stereocontrol is often narrow, and even small deviations can have a large impact.
-
The Solution:
-
Use a Jacketed Reactor: Employ a reactor with a heating/cooling jacket and a circulating thermal fluid to maintain precise temperature control.[6]
-
Monitor Internal Temperature: Always measure the temperature of the reaction mixture itself, not just the jacket fluid.
-
Controlled Addition: For highly exothermic reactions, adopt a semi-batch approach where one reactant is added slowly to the other, allowing the cooling system to keep pace with heat generation.
-
-
-
Poor Mass Transfer (Mixing):
-
The "Why": Achieving a homogeneous mixture in a large volume is challenging. Inadequate mixing leads to localized "hot spots" of high reactant concentration and temperature gradients.[6] This non-uniform environment means different parts of the mixture are reacting under different conditions, leading to a complex and often undesirable product profile.
-
The Solution:
-
Reactor & Impeller Design: Ensure the reactor is equipped with an appropriate overhead stirrer and impeller (e.g., pitched-blade turbine, anchor) designed for the viscosity of your reaction medium. Baffles are often necessary in larger reactors to improve mixing.
-
Mixing Studies: If possible, perform mixing studies to ensure the time required for homogenization is significantly shorter than the reaction half-life.[6]
-
-
-
Magnified Solvent Effects:
-
The "Why": The solvent does more than just dissolve reactants; it directly influences the reaction's transition state energy through interactions like hydrogen bonding or van der Waals forces.[7][8] A solvent that works well on a small scale might be suboptimal at a larger scale due to changes in concentration or temperature, altering these subtle interactions and eroding enantioselectivity.[7]
-
The Solution:
-
Re-optimization: Briefly re-screen a few solvents at the pilot scale. A solvent that gave slightly lower enantioselectivity on the bench might offer better thermal properties or solubility for a more reliable large-scale process. For instance, switching from dichloromethane to ethanol has been shown to decrease reaction times significantly while maintaining stereoselectivity.[9]
-
-
Q2: I'm observing catalyst deactivation or am struggling with its recovery. How can I mitigate this?
Catalyst performance and cost are paramount at scale. Protecting your catalyst and efficiently recovering it is key to an economical process.
A2: Potential Causes & Solutions
-
Trace Impurities:
-
The "Why": The impact of impurities in solvents and starting materials is often magnified at a larger scale.[6] A trace amount of water or an acidic/basic impurity that was insignificant in a 1 g reaction can become a stoichiometric poison for the catalyst in a 1 kg reaction.
-
The Solution:
-
High-Purity Reagents: Use reagents and solvents of the highest possible purity. Do not assume "anhydrous" solvents from a bottle are perfectly dry after being opened.
-
Pre-treatment: Consider passing solvents through a column of activated alumina or molecular sieves immediately before use to remove trace water and other polar impurities.[6]
-
-
-
Difficult Workup & Recovery:
-
The "Why": Recovering the catalyst from a large volume of reaction mixture can be challenging. The catalyst may be partially soluble in the aqueous phase during extraction or may degrade under the workup conditions.
-
The Solution:
-
Optimize Extraction: Carefully adjust the pH and choose an appropriate solvent system during the aqueous workup to selectively extract either the catalyst or the product, leaving the other behind.[6]
-
Catalyst Design: For long-term projects, consider catalysts specifically designed for easier recovery. Some prolinamide-based catalysts, for example, can be recovered by simple acid treatment and reused for multiple cycles with minimal loss in enantioselectivity.[10]
-
-
Q3: My standard lab purification by column chromatography is not feasible. What are scalable alternatives?
Flash chromatography is a powerful tool for discovery chemistry, but it is expensive, solvent-intensive, and operationally difficult at the multi-kilogram scale.
A3: Scalable Purification Strategies
-
Crystallization: This is the gold standard for purifying solid products at scale. It is highly efficient at removing impurities and provides the product in a stable, easy-to-handle form. Develop a robust crystallization procedure by screening various solvents, anti-solvents, and temperature profiles.
-
Distillation: For liquid products that are thermally stable, distillation is an excellent and highly scalable purification method.
-
Liquid-Liquid Extraction: Do not underestimate the power of a well-designed extraction sequence. It can be used to remove the bulk of impurities before a final polishing step like crystallization.[6]
-
Continuous Flow & Inline Purification: For advanced manufacturing, continuous flow synthesis can be coupled with inline purification techniques. This represents a significant shift in methodology but can offer unparalleled efficiency and consistency.[11]
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to consider before I even start a scale-up experiment?
A: A proactive approach is essential. Before your first pilot run, you must evaluate:
-
Process Safety: Is the reaction highly exothermic? Are any reagents or intermediates unstable? A thorough safety assessment is non-negotiable.
-
Reagent & Solvent Purity: Source and test all materials to ensure they meet the required specifications.
-
Scalable Purification Strategy: Develop a viable crystallization or distillation procedure before you generate kilograms of crude product.
-
Analytical Methods: Ensure you have robust HPLC and NMR methods to accurately determine yield, purity, and enantiomeric excess.[12]
Q: How should I select a solvent for a large-scale process?
A: Your choice should be guided by more than just reaction performance. Consider the following:
| Parameter | Consideration |
| Performance | Yield, selectivity, reaction time. |
| Safety | High flash point is preferred. Avoid solvents with high toxicity or peroxide-forming tendencies. |
| Environmental | Prioritize "greener" solvents where possible to minimize environmental impact.[9] |
| Operational | A higher boiling point can be advantageous for reflux reactions but may require more energy to remove. Viscosity affects mixing efficiency. |
| Cost & Availability | The solvent must be readily available in large quantities at an acceptable cost. |
Visualized Workflows
Diagrams can clarify complex decision-making processes and workflows.
Caption: A troubleshooting flowchart for common scalability issues.
Caption: A typical workflow for scaling up a chemical reaction.
Representative Scale-Up Protocol: Organocatalytic Michael Addition
This protocol provides a general guideline for the scale-up of a representative organocatalytic reaction. Safety Note: Always perform a thorough safety assessment before conducting any reaction, especially on a larger scale.
Reaction: Asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst.
-
Reactor Setup and Inerting:
-
Assemble a 20 L jacketed glass reactor equipped with an overhead stirrer (pitched-blade impeller), a temperature probe, a nitrogen inlet, and an addition funnel.
-
Ensure the system is clean, dry, and can be held under a positive pressure of nitrogen. Purge the reactor with nitrogen for 30 minutes.
-
-
Reagent Charging:
-
Charge the reactor with the chosen solvent (e.g., Toluene, 10 L).
-
Add the pyrrolidine-based organocatalyst (e.g., 0.1 equivalents).
-
Begin stirring at a moderate speed (e.g., 150 RPM) to ensure good mixing.
-
-
Reaction Execution:
-
Cool the reactor contents to the desired temperature (e.g., 0 °C) by circulating coolant through the jacket.
-
Add the aldehyde (e.g., 1.2 equivalents) to the reactor.
-
Slowly add the nitroolefin (1.0 equivalent), dissolved in a small amount of the reaction solvent, via the addition funnel over 1-2 hours. Monitor the internal temperature closely to ensure it does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress by taking samples for HPLC analysis.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the layers to separate. Drain the aqueous layer and extract it once with the reaction solvent (e.g., Toluene).
-
Combine the organic layers, wash with brine, and then concentrate the solution under reduced pressure.
-
-
Purification:
-
The crude product may be purified by crystallization, which is more amenable to large-scale purification than chromatography.[6]
-
Dissolve the crude oil in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly to induce crystallization.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Analysis:
-
Determine the purity and structure of the product by ¹H NMR spectroscopy.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.[12]
-
References
- Technical Support Center: Scaling Up Organocatalytic Reactions. Benchchem.
- Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. Benchchem.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.
- Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. PMC - NIH.
- Inline purification in continuous flow synthesis – opportunities and challenges. BJOC.
- Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for Michael addition reactions in pyrrolidine synthesis
A Senior Application Scientist's Guide to Troubleshooting Common Experimental Challenges
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the aza-Michael addition reaction to construct the pyrrolidine scaffold—a privileged core in medicinal chemistry.[1] Here, we address common issues encountered during synthesis in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven solutions.
Section 1: Low Reaction Yield and Poor Conversion
Q1: My aza-Michael addition is sluggish or stalling, resulting in low conversion to the desired pyrrolidine precursor. What are the primary factors to investigate?
A: Low conversion in aza-Michael additions is typically traced back to one of three core areas: insufficient nucleophilicity of the amine, poor electrophilicity of the Michael acceptor, or suboptimal reaction conditions (catalyst, solvent, temperature).
Causality and Mechanistic Insight: The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (the Michael acceptor).[2][3] The reaction rate is fundamentally governed by the energy difference between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO).[3] Any factor that insufficiently bridges this gap will slow or stall the reaction.
-
Nucleophile Reactivity: The amine's nucleophilicity is critical. Aromatic amines are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring.[4] Steric hindrance around the nitrogen atom can also dramatically decrease reactivity.[5]
-
Acceptor Electrophilicity: The Michael acceptor must be sufficiently electron-poor. The strength of the electron-withdrawing group (EWG) on the alkene is paramount; reactivity generally follows the trend: nitro > ketone > ester > nitrile.[6] Substitution on the α or β carbons of the acceptor can also reduce reactivity due to steric hindrance.[5]
-
Catalysis: Many aza-Michael reactions require a catalyst to proceed efficiently. The catalyst can function as a Brønsted base (to deprotonate a pro-nucleophile), a Brønsted acid (to activate the acceptor), a Lewis acid (to activate the acceptor), or as part of a bifunctional system that does both.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Actionable Steps:
-
Enhance Nucleophilicity: If using a weakly nucleophilic amine (e.g., aniline), consider using a strong base catalyst like DBU, TMG, or a phosphazene base to generate a more potent anionic nucleophile.[9]
-
Activate the Michael Acceptor: For less reactive acceptors, the addition of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid co-catalyst (e.g., acetic acid, TFA) can increase the electrophilicity of the β-carbon.[10][11]
-
Optimize the Solvent: Solvent choice has a profound impact. Polar protic solvents like water or alcohols can promote the reaction by stabilizing charged intermediates.[4][12] In some cases, solvent-free conditions at elevated temperatures can be highly effective.[5][9]
-
Adjust Temperature: While many reactions are run at room temperature, gentle heating (e.g., 50-80 °C) can overcome the activation barrier. However, be cautious, as excessive heat can promote side reactions or the retro-Michael reaction.[5]
-
Increase Catalyst Loading: If using a catalyst, increasing the loading from a typical 10 mol% to 20 mol% may improve the rate, though this can sometimes lead to more byproducts.[7]
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Catalyst | Add a base (e.g., DBU) for weak N-nucleophiles. Add an acid (e.g., TFA) for weak Michael acceptors.[9][10] | Increases nucleophile strength or acceptor electrophilicity. |
| Solvent | Switch to a polar protic solvent (e.g., H₂O, EtOH).[12] | Stabilizes charged transition states and intermediates. |
| Temperature | Increase temperature incrementally (e.g., to 50 °C). | Provides energy to overcome the activation barrier. |
| Concentration | Increase reactant concentration. | Favors the bimolecular forward reaction. |
Section 2: Side Reactions and Impurity Formation
Q2: My reaction is producing a significant amount of a di-addition byproduct where two molecules of the Michael acceptor have added to my primary amine. How can I improve selectivity for the mono-adduct?
A: Over-alkylation, or di-addition, is a common problem when using primary amines.[13] The mono-adduct product is a secondary amine, which is often more nucleophilic and less sterically hindered than the starting primary amine, leading to a second, faster Michael addition.
Causality and Mechanistic Insight: The relative rates of the first and second additions determine selectivity. If k₂ > k₁, di-addition will be a major pathway. The secondary amine product (mono-adduct) can be a more potent nucleophile due to the electron-donating effect of the newly attached alkyl group.
Caption: Competing pathways for mono- and di-addition.
Actionable Steps:
-
Control Stoichiometry: Use a significant excess of the primary amine relative to the Michael acceptor (e.g., 3-5 equivalents of amine). This statistically favors the reaction of the acceptor with the more abundant starting amine. This may not be feasible if the amine is the more valuable reagent.[13]
-
Slow Addition of Michael Acceptor: Add the Michael acceptor to the solution of the amine slowly over several hours using a syringe pump. This maintains a low concentration of the acceptor, minimizing the chance of it reacting with the mono-adduct product as it forms.[13]
-
Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or in an ice bath) can help.[9] The activation energy for the second addition (k₂) is often lower than the first (k₁), so reducing the temperature can disproportionately slow the undesired reaction.
-
Use a Bulky Protecting Group: If possible, start with a mono-protected diamine or use an amine with a bulky substituent that can be removed later. The steric hindrance will disfavor the second addition.
Q3: My reaction is clean at first, but upon prolonged heating or during workup, I see decomposition or the reappearance of starting materials. What is happening?
A: You are likely observing the retro-aza-Michael reaction. The aza-Michael addition is, in principle, a reversible reaction. While often thermodynamically favored, the adduct can revert to the starting materials under certain conditions, particularly with prolonged heating or the use of secondary amines.[5]
Causality and Mechanistic Insight: The stability of the C-N bond formed is key. The equilibrium can be shifted back towards the starting materials if the product is not significantly more stable or if conditions provide a low-energy pathway for elimination. This is more common when the nitrogen nucleophile is a good leaving group or when the resulting Michael acceptor is highly stabilized.
Actionable Steps:
-
Avoid Excessive Heat: Use the lowest possible temperature that allows the forward reaction to proceed at a reasonable rate. Prolonged heating at high temperatures (e.g., >85 °C) is a known cause of reversibility.[5]
-
pH Control During Workup: Avoid strongly basic or acidic conditions during workup, which can catalyze the retro-Michael reaction. A neutral or mildly acidic quench (e.g., with NH₄Cl solution) is often preferable.[13]
-
Trap the Product: If the initial Michael adduct is an intermediate for a subsequent intramolecular cyclization to form the pyrrolidine, driving this second step to completion will effectively remove the adduct from the equilibrium and prevent reversal.[14] This cascade approach is a powerful strategy.[15] For example, using a primary amine with an unsaturated ester can lead to an initial aza-Michael addition, followed by an irreversible intramolecular amidation-cyclization to form a stable pyrrolidone ring.[14]
Section 3: Stereoselectivity Issues
Q4: My asymmetric Michael addition is resulting in low diastereoselectivity or enantioselectivity (ee). How can I improve the stereochemical outcome?
A: Achieving high stereoselectivity in aza-Michael additions requires precise control over the transition state geometry. This is almost always accomplished by using a chiral catalyst—typically an organocatalyst—that creates a well-defined chiral environment.[16][17] Poor results often stem from an inappropriate catalyst, suboptimal reaction conditions that erode stereocontrol, or a poor catalyst-substrate match.
Causality and Mechanistic Insight: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, often operate through a bifunctional mechanism.[7][18] For example, a pyrrolidine-thiourea catalyst can use its secondary amine to form a nucleophilic enamine with a ketone/aldehyde donor, while the thiourea moiety activates the Michael acceptor (e.g., a nitroalkene) via hydrogen bonding. This dual activation locks the reactants into a specific, low-energy transition state, dictating the facial selectivity of the attack.[7]
Caption: Mechanism of a bifunctional organocatalyst.
Actionable Steps:
-
Catalyst Screening: This is the most critical step. The structure of the catalyst must be matched to the substrates. For the addition of aldehydes to nitroolefins, diarylprolinol silyl ethers are workhorse catalysts.[17] For ketones, bifunctional catalysts like pyrrolidine-thioureas are often superior.[7] It is essential to screen a small library of catalysts if possible.
-
Solvent Optimization: Non-polar solvents often give higher enantioselectivities because they minimize competing, non-organized background reactions and strengthen the hydrogen bonding interactions within the catalyst-substrate complex.[16] Toluene, CH₂Cl₂, and methylcyclohexane are common choices.[16]
-
Lower the Temperature: Reducing the reaction temperature (e.g., to 0 °C, -20 °C, or lower) generally increases enantioselectivity. A lower temperature makes the reaction more sensitive to small differences in the activation energies between the two competing diastereomeric transition states.[16]
-
Use Additives: In some systems, the addition of a co-catalyst or additive, such as a weak acid (benzoic acid derivatives), can enhance stereoselectivity by fine-tuning the catalyst's active state or assisting in proton transfer steps.[16]
| Parameter | Recommendation for Low Stereoselectivity | Rationale |
| Catalyst | Screen different catalyst scaffolds (e.g., prolinol vs. thiourea).[7][17] | Different catalysts create distinct chiral environments. |
| Solvent | Switch from polar to non-polar (e.g., EtOH to Toluene).[16] | Enhances catalyst-substrate interactions and reduces background reactions. |
| Temperature | Decrease temperature significantly (e.g., RT to 0 °C or -20 °C).[16] | Amplifies energy differences between diastereomeric transition states. |
| Additives | Add 10 mol% of a weak acid (e.g., benzoic acid).[16] | Can modulate catalyst activity and improve turnover/selectivity. |
Section 4: Work-up and Purification Challenges
Q5: I'm having difficulty separating my pyrrolidine product from the catalyst and unreacted starting materials. What are some effective purification strategies?
A: Purification challenges often arise from the similar polarities of the product, starting materials, and catalyst. A multi-step strategy combining an extractive workup with column chromatography is usually required.
Actionable Steps:
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction appropriately. A simple aqueous wash with distilled water or a saturated solution of NH₄Cl is a good starting point.[19]
-
Extractive Workup:
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[19]
-
To remove an acidic catalyst (like a benzoic acid additive), wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution).
-
To remove a basic catalyst (like a prolinol-based organocatalyst), wash the organic layer with a mild acid (e.g., dilute HCl or citric acid solution). The catalyst will become protonated and move into the aqueous layer. Caution: Ensure your product is stable to these pH conditions.
-
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[19]
-
Flash Column Chromatography: This is the most common method for final purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient eluent system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is highly effective for separating compounds of different polarities.[19] The optimal solvent system should be determined beforehand using TLC analysis.
-
Representative Experimental Protocol
Organocatalytic Asymmetric Michael Addition of an Aldehyde to a Nitroalkene [16][19]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the trans-β-nitrostyrene (1.0 eq, 0.2 mmol) and the chiral pyrrolidine-based organocatalyst (0.1 eq, 0.02 mmol).
-
Solvent and Reagents: Add the chosen solvent (e.g., toluene, 2.0 mL) and any additives (e.g., p-methoxybenzoic acid, 0.1 eq, 0.02 mmol). Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde, 2.0 eq, 0.4 mmol) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 10-24 hours).
-
Work-up: Quench the reaction by adding distilled water (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the purified Michael adduct.
-
Characterization: Characterize the product using ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[7][19]
References
-
Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
National Institutes of Health (NIH). (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
DR-NTU, Nanyang Technological University. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using catalyst OC4. ResearchGate. [Link]
-
Sotorríos, L., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, W., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. [Link]
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
ResearchGate. (n.d.). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solvent effects on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene with catalysts 6 and 12. ResearchGate. [Link]
-
MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]
-
ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Computationally analyzed Michael addition reactions. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. organic-chemistry.org. [Link]
-
PubMed. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. PubMed. [Link]
-
ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. PMC. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
-
PubMed Central (PMC). (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 17. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for the N-Functionalization of Pyrrolidine Esters
Welcome to the technical support center for the N-functionalization of pyrrolidine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical synthetic transformations. The N-functionalized pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] Achieving efficient and selective functionalization of the pyrrolidine nitrogen is therefore of paramount importance.
This resource moves beyond simple protocols, delving into the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable advice.
Section 1: N-Alkylation
Question 1: My N-alkylation of a pyrrolidine ester with an alkyl bromide is sluggish and gives low yields, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue that can stem from several factors related to reaction conditions and reagent choice.[3][4]
-
Insufficient Basicity and Solubility: The base's strength and solubility are critical. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to deprotonate the pyrrolidine nitrogen effectively, especially if the starting material is a salt (e.g., hydrochloride).[5] Furthermore, the insolubility of inorganic bases in common organic solvents like acetone or acetonitrile can hinder the reaction.[4]
-
Troubleshooting:
-
Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the pyrrolidine, increasing its nucleophilicity.[3][5]
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which can better dissolve both the reagents and intermediates.[4][5] Be cautious with heating DMF in the presence of a strong base, as it can decompose.[4] N-methyl-2-pyrrolidone (NMP) is a viable alternative.[6]
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be highly effective in transporting the nucleophile to the organic phase.[3]
-
-
-
Leaving Group Reactivity: While alkyl bromides are generally good electrophiles, their reactivity can be insufficient for less nucleophilic pyrrolidines.
-
Troubleshooting:
-
In Situ Finkelstein Reaction: Convert the alkyl bromide to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or TBAI.[3]
-
-
-
Quaternization Side Reaction: Pyrrolidine, being a secondary amine, can undergo a second alkylation to form a quaternary ammonium salt, especially if the alkylating agent is highly reactive and used in excess.[3]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and monitor the reaction closely by TLC or LC-MS to avoid over-alkylation.
-
-
Question 2: I am observing a significant byproduct with a similar polarity to my desired N-alkylated product, making purification difficult. What could it be?
Answer:
The most common byproduct in the alkylation of pyrrolidinones (a related substrate class) is the O-alkylated isomer.[5] While less common for simple pyrrolidine esters, if your substrate contains other nucleophilic sites, such as a hydroxyl group, competitive O-alkylation can occur.
-
Identification:
-
NMR Spectroscopy: In ¹³C NMR, the carbon attached to the oxygen in an O-alkylated product will appear further downfield compared to the carbon attached to the nitrogen in the N-alkylated product.[5]
-
-
Minimization:
-
"Soft" Electrophiles: Employ "softer" alkylating agents like alkyl iodides, which tend to favor N-alkylation.[5]
-
Protecting Groups: If your pyrrolidine ester has a hydroxyl or other nucleophilic functional group, consider protecting it before the N-alkylation step.[7][8][9] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[7]
-
Section 2: N-Acylation
Question 3: My N-acylation reaction with an acyl chloride is giving a low yield, and I see multiple spots on my TLC plate. How can I optimize this?
Answer:
Low yields and multiple byproducts in N-acylation are often due to issues with the base, moisture, or the reactivity of the acylating agent.[10]
-
Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction.[10] This protonates the starting pyrrolidine, rendering it non-nucleophilic.[10]
-
Troubleshooting:
-
Use at least one equivalent, and preferably a slight excess (1.1-1.2 equivalents), of a tertiary amine base like triethylamine (TEA) or pyridine.[10]
-
-
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding carboxylic acid.[10] This not only consumes the acylating agent but the resulting carboxylic acid can complicate purification.
-
Reaction Temperature: While many acylations proceed at room temperature, some may require gentle heating.[10]
Question 4: I'm trying to acylate a pyrrolidine with a hydroxyl group and I'm getting an isomeric byproduct. What is happening?
Answer:
In substrates containing a hydroxyl group, intramolecular acyl group migration from the oxygen to the nitrogen can occur.[10] This results in an isomer of your desired N-acylated product.[10]
-
Troubleshooting:
Section 3: N-Arylation (Buchwald-Hartwig Amination)
Question 5: My Buchwald-Hartwig N-arylation is not proceeding to completion. What are the key parameters to check?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is sensitive to several factors.[11][12][13]
-
Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[14][15]
-
Base Selection: The base plays a critical role in deprotonating the pyrrolidine. Strong, non-nucleophilic bases are typically required.
-
Troubleshooting:
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[14]
-
Base-Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher temperatures.[14]
-
-
-
Solvent: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[14]
-
Troubleshooting:
-
Common solvents include toluene, dioxane, and THF.[14] Ensure they are properly dried and degassed before use.
-
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.
-
Troubleshooting:
-
For less reactive aryl chlorides, more active catalyst systems with specialized ligands may be required.[14]
-
-
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation
A representative procedure for the N-alkylation of a pyrrolidine ester.
-
To a solution of the pyrrolidine ester (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Acylation
A standard protocol for N-acylation using an acyl chloride.[10]
-
Dissolve the pyrrolidine ester (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0 °C under an inert atmosphere.[10]
-
Add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.[10]
-
Quench the reaction with water.[10]
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Summary Table: Common Conditions for N-Functionalization
| Functionalization | Reagent | Base | Solvent | Temperature | Key Considerations |
| N-Alkylation | Alkyl Halide | NaH, K₂CO₃ | DMF, ACN, THF | 0 °C to RT | Potential for over-alkylation; Finkelstein for less reactive halides.[3] |
| N-Acylation | Acyl Chloride | TEA, Pyridine | DCM, THF | 0 °C to RT | Moisture sensitive; DMAP can catalyze sluggish reactions.[10] |
| N-Arylation | Aryl Halide | NaOtBu, K₃PO₄ | Toluene, Dioxane | RT to 110 °C | Requires Pd catalyst and ligand; anhydrous/anaerobic conditions are crucial.[11][14] |
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield in N-Alkylation
This decision tree can guide your troubleshooting process when faced with low conversion in an N-alkylation reaction.
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
General Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed N-arylation of a pyrrolidine.[12][15]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
References
- Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride - Benchchem.
- Technical Support Center: N-Alkyl
- Technical Support Center: N-Aryl
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? | ResearchGate. [Link]
-
Protecting group - Wikipedia. [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. [Link]
-
Protecting groups - Organic Chemistry Portal. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]
Sources
- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist’s Guide to Confirming the Absolute Configuration of 3,4-Disubstituted Pyrrolidines
The 3,4-disubstituted pyrrolidine motif is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds, including antivirals, neurokinin antagonists, and CCR5 receptor antagonists.[1] The precise three-dimensional arrangement of substituents at the C3 and C4 positions is paramount, as different stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.[2] Consequently, the unambiguous determination of the absolute configuration is not merely an analytical task but a critical step in the drug development pipeline.
This guide provides a comparative analysis of the principal techniques used to assign the absolute configuration of 3,4-disubstituted pyrrolidines. We will move beyond simple procedural descriptions to explore the underlying causality of each method, offering field-proven insights to help researchers select the most appropriate strategy for their specific molecule and circumstances.
X-ray Crystallography: The Definitive Standard
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining molecular structure, providing a direct and unambiguous visualization of the atomic arrangement in three-dimensional space.[3][4][5]
Principle of the Method
For chiral molecules, the absolute configuration is determined by exploiting the phenomenon of anomalous dispersion (or anomalous scattering).[6] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's law, meaning that the intensities of diffraction spots from a crystal plane (hkl) and its inverse (-h-k-l) are no longer identical. By measuring these intensity differences, known as Bijvoet pairs, the absolute spatial arrangement of the atoms can be determined without reference to any other chiral substance.[6][7] The statistical reliability of this assignment is often expressed by the Flack parameter, which should refine to a value near 0 for the correct enantiomer.[8]
Experimental Workflow
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Detailed Experimental Protocol
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of sufficient quality (typically 0.1-0.3 mm in each dimension).[6] This is achieved by slowly precipitating the compound from a supersaturated solution. Techniques include slow evaporation, vapor diffusion, and solvent layering. A systematic screening of various solvents and conditions is essential.
-
Data Collection: The crystal is mounted on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Cu-Kα or Mo-Kα radiation). The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model provides the relative configuration of all stereocenters.[4]
-
Absolute Configuration Assignment: The model is refined against the diffraction data, specifically including the anomalous scattering contribution. If the data is of sufficient quality, the refinement will yield a Flack parameter close to 0 for the correct absolute configuration and close to 1 for the incorrect one, providing a statistically robust assignment.[8]
Causality and Expert Insights: The success of this method hinges entirely on the ability to grow a suitable crystal. For many drug discovery intermediates, which can be oils or amorphous solids, this is a significant bottleneck.[2] The presence of an atom heavier than oxygen (e.g., S, Cl, Br) significantly enhances the anomalous scattering effect, making the absolute configuration assignment more reliable, especially with Mo-Kα radiation.[6]
NMR Spectroscopy: Probing Configuration in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard NMR experiments reveal connectivity, specialized techniques can be used to deduce stereochemistry directly in the solution phase, which is often more biologically relevant.[9][]
A. Mosher's Ester Analysis: Derivatization for Differentiation
This empirical method is one of the most widely used NMR techniques for assigning the absolute configuration of secondary alcohols and amines—functional groups often present or easily introduced in pyrrolidine derivatives.[11]
Principle of the Method: The pyrrolidine, containing a hydroxyl or secondary amine, is derivatized with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[12][13] In the preferred conformation of these diastereomeric Mosher esters/amides, the bulky phenyl group of the MTPA reagent creates a distinct anisotropic shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester/amide linkage, the absolute configuration of the original stereocenter can be deduced.[14]
Caption: Logical workflow for determining absolute configuration using Mosher's method.
Detailed Experimental Protocol:
-
Derivatization: In two separate NMR tubes or small vials, react the enantiopure pyrrolidine (~1-5 mg) with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively.[12] A mild base like pyridine or DMAP is typically used. The reaction should be driven to completion. An in-tube derivatization method using polymer-supported reagents can simplify this process by eliminating the need for purification.[15]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in the same deuterated solvent (e.g., CDCl₃).
-
Spectral Assignment: Unambiguously assign the proton signals for the groups (L¹ and L²) on either side of the carbinol/amine center. 2D NMR experiments like COSY and HSQC are often necessary to confirm assignments.[12]
-
Calculate Δδ: For each assigned proton, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Interpretation: Tabulate the Δδ values. According to the Mosher model, protons for which Δδ is positive lie on one side of the MTPA plane, and those for which Δδ is negative lie on the other. This spatial distribution is then correlated to the absolute configuration of the original stereocenter.
B. Nuclear Overhauser Effect (NOE): Determining Relative Stereochemistry
NOE spectroscopy is the quintessential method for determining which atoms are close to each other in space, typically within 5 Å.[16][17][18] For 3,4-disubstituted pyrrolidines, it is the most direct way to establish the relative configuration (cis or trans) of the substituents.
Principle of the Method: The Nuclear Overhauser Effect is the transfer of nuclear spin polarization between spatially close nuclei via dipole-dipole relaxation.[19] In a 2D NOESY experiment, cross-peaks appear between protons that are close in space.[16][17] For a 3,4-disubstituted pyrrolidine, a strong NOE cross-peak between the proton at C3 (H3) and the proton at C4 (H4) is definitive proof of a cis relationship. The absence of this cross-peak strongly implies a trans relationship.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve the purified pyrrolidine derivative in a suitable deuterated solvent. Degassing the sample can improve data quality by removing dissolved oxygen, which is paramagnetic and can interfere with relaxation.
-
Data Acquisition: Acquire a 2D NOESY (or ROESY for intermediate-sized molecules) spectrum. A mixing time appropriate for the molecule's size must be chosen (e.g., 300-800 ms).
-
Data Processing and Interpretation: Process the 2D data and analyze the resulting spectrum. Identify the diagonal peaks for H3 and H4. Look for a cross-peak connecting these two signals. The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the internuclear distance.
Causality and Expert Insights: While NOE establishes relative stereochemistry, it does not directly provide absolute configuration. However, this information is invaluable. If the absolute configuration of one stereocenter is known (e.g., from a chiral starting material), NOE can be used to determine the absolute configuration of all other stereocenters in the molecule.
Chiroptical Methods: The Synergy of Experiment and Computation
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light.[20][21][22] Modern application of these methods relies heavily on quantum mechanical calculations to predict the spectra for a given enantiomer, providing a powerful tool for assigning absolute configuration to molecules in solution.[23][24][25]
Principle of the Method
An experimental VCD or ECD spectrum is measured for the chiral pyrrolidine. Separately, the 3D structure of one enantiomer (e.g., the 3R,4R) is modeled computationally. After a thorough conformational search to identify all low-energy structures, a Boltzmann-averaged VCD or ECD spectrum is calculated using Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT).[2][21][26] The absolute configuration of the experimental sample is assigned by matching its spectrum to the calculated one. A mirror-image spectrum implies the opposite absolute configuration.[2][20]
Caption: General workflow for VCD/ECD-based absolute configuration assignment.
Detailed Experimental Protocol
-
Experimental Measurement:
-
VCD: Dissolve the sample (typically 5-20 mg) in a suitable solvent (e.g., CDCl₃) and acquire the VCD and IR spectra in the fingerprint region (e.g., 900-1800 cm⁻¹).[2]
-
ECD: Dissolve the sample in a UV-transparent solvent. Acquire the ECD and UV-Vis spectra. This method requires the molecule to have a suitable chromophore that absorbs in the accessible UV-Vis range.[27]
-
-
Computational Modeling:
-
Conformational Search: This is the most critical step for flexible molecules like pyrrolidines. Use a molecular mechanics or semi-empirical method to explore the conformational space and identify all low-energy conformers.[26]
-
Geometry Optimization and Energy Calculation: Re-optimize the geometry and calculate the relative energies of all identified conformers using a higher level of theory (e.g., DFT with a suitable basis set). Use these energies to calculate the Boltzmann population of each conformer at the experimental temperature.
-
Spectrum Calculation: For each conformer, calculate the VCD or ECD spectrum. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra.
-
-
Comparison and Assignment: Visually and quantitatively compare the experimental spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.[2]
Causality and Expert Insights: The reliability of chiroptical methods is directly tied to the accuracy of the computational model. For conformationally flexible molecules, failing to identify the correct set of low-energy conformers is the most common source of error.[26] VCD is often more broadly applicable than ECD because all molecules have IR vibrations, whereas ECD requires a UV-Vis chromophore.[20][27]
Comparative Summary and Decision Guide
The choice of method depends on the sample's properties, available equipment, and the stage of the research project.
| Method | Sample Requirement | Principle | Advantages | Limitations |
| X-ray Crystallography | High-quality single crystal | Anomalous dispersion of X-rays | Unambiguous, "gold standard" | Crystal growth can be a major bottleneck; not suitable for non-crystalline materials.[2][12] |
| Mosher's Ester (NMR) | Soluble; requires -OH or -NH₂ | Diastereomer formation & anisotropy | Solution-phase data; well-established empirical model | Requires derivatization; spectral overlap can complicate analysis.[28] |
| NOE (NMR) | Soluble | Through-space dipolar coupling | Directly determines relative stereochemistry (cis/trans); non-destructive | Does not provide absolute configuration directly; distance-dependent (<5 Å).[17][18] |
| VCD/ECD Spectroscopy | Soluble; ~5-20 mg | Differential absorption of CPL | Solution-phase data; no derivatization needed; VCD is broadly applicable | Heavily reliant on computational accuracy; conformational flexibility is a major challenge.[26] ECD requires a chromophore.[27] |
Decision-Making Flowchart
Caption: Decision guide for selecting a method to determine stereochemistry.
References
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
-
Purechemistry. Determination of absolute configuration. Available from: [Link]
-
Wikipedia. Nuclear Overhauser effect. Available from: [Link]
-
Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link]
-
American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]
-
Semantic Scholar. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]
-
Wikipedia. Vibrational circular dichroism. Available from: [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
-
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available from: [Link]
-
PubMed. Determination of Absolute Configuration via Vibrational Circular Dichroism. Available from: [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]
-
Wiley Online Library. ECD exciton chirality method today: a modern tool for determining absolute configurations. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Available from: [Link]
-
ResearchGate. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]
-
ResearchGate. The Nuclear Overhauser Effect. Available from: [Link]
-
PubMed. Determination of absolute configuration using single crystal X-ray diffraction. Available from: [Link]
-
JoVE. Video: Nuclear Overhauser Enhancement (NOE). Available from: [Link]
-
Springer Link. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
-
MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available from: [Link]
-
Science of Synthesis. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]
-
ACS Publications. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Available from: [Link]
-
Encyclopedia.pub. Electronic Circular Dichroism. Available from: [Link]
-
Ingenta Connect. Correlation between ECD Spectra and the Absolute Configurations o... Available from: [Link]
-
ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. Available from: [Link]
-
SlideShare. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Available from: [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]
-
Chemistry Stack Exchange. How do I determine the absolute configuration experimentally? Available from: [Link]
-
PubMed. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]
-
ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. Available from: [Link]
-
RSC Publishing. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. Available from: [Link]
-
RSC Publishing. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Available from: [Link]
-
PubMed. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Available from: [Link]
-
PubMed. Absolute Configuration Assignment of 3',4'-di-O-acylkhellactones Using Vibrational Circular Dichroism Exciton Chirality. Available from: [Link]
-
ResearchGate. Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. Available from: [Link]
-
PubMed. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements. Available from: [Link]
Sources
- 1. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Configuration Assignment of 3',4'-di-O-acylkhellactones Using Vibrational Circular Dichroism Exciton Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 15. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. schrodinger.com [schrodinger.com]
- 24. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Resolving Stereochemical Ambiguities in Pyrrolidines Using 2D NMR (NOESY)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of many therapeutic agents due to its unique conformational properties and ability to engage with biological targets.[1] However, the synthesis of substituted pyrrolidines often yields a mixture of diastereomers, each potentially possessing vastly different pharmacological profiles. Distinguishing between these stereoisomers is a critical, yet often challenging, step in the drug development pipeline. This guide provides an in-depth, experience-driven comparison of using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, to unambiguously determine the relative stereochemistry of pyrrolidine-based compounds.
The Challenge of Stereochemistry in Pyrrolidine Scaffolds
The non-planar, five-membered ring of pyrrolidine can adopt various puckered conformations, leading to complex stereochemical possibilities when substituted. For drug development professionals, an incorrect stereochemical assignment can lead to wasted resources and time, pursuing a candidate with suboptimal efficacy or an undesirable side-effect profile. While techniques like X-ray crystallography provide definitive solid-state structures, obtaining suitable crystals can be a significant bottleneck.[2] Computational methods are powerful but rely on accurate modeling and can be resource-intensive. This is where solution-state NMR, particularly the NOESY experiment, offers a robust and often more accessible alternative for elucidating the three-dimensional structure of molecules in a more biologically relevant state.[2][3][4]
The Power of "Through-Space" Correlations: The NOESY Experiment
Unlike other 2D NMR techniques like COSY that reveal through-bond scalar couplings, NOESY detects through-space dipolar interactions between protons that are in close proximity, typically less than 5 Å apart.[5][6] This is based on the Nuclear Overhauser Effect (NOE), where the magnetization of one proton affects the relaxation of a nearby proton. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (1/r⁶), making it a highly sensitive tool for measuring internuclear distances.[5]
By identifying which protons are close to each other in 3D space, we can piece together the relative stereochemistry of a molecule.[3][7] For a substituted pyrrolidine, this means we can determine whether substituents are on the same side (cis) or opposite sides (trans) of the ring.
Workflow for Stereochemical Determination using NOESY
The process of using NOESY to resolve stereochemical ambiguities can be broken down into a logical workflow, from sample preparation to final structure elucidation.
Caption: A streamlined workflow for determining pyrrolidine stereochemistry using 2D NOESY.
Experimental Protocol: A Practical Guide
Here is a detailed, step-by-step methodology for acquiring and processing a 2D NOESY spectrum for a hypothetical disubstituted pyrrolidine.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified pyrrolidine derivative in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
-
Ensure the sample is free from paramagnetic impurities, such as dissolved oxygen, by degassing the sample (e.g., with a few freeze-pump-thaw cycles) as these can significantly reduce or quench the NOE effect.[5]
2. Data Acquisition (on a typical 500 MHz Spectrometer):
-
Acquire a standard 1D proton spectrum to determine the chemical shifts and spectral width.
-
Load a standard 2D NOESY pulse sequence (e.g., noesyesgpph on a Bruker instrument).
-
Key Parameter Optimization:
-
Mixing Time (d8 or mix): This is the most critical parameter. For small molecules (<1000 Da), the NOE builds up slowly. A good starting point is a mixing time of 300-500 ms.[8] It may be beneficial to run a few experiments with different mixing times (e.g., 300 ms, 500 ms, 800 ms) to find the optimal value for your specific compound.
-
Recycle Delay (d1): Set to at least 1-2 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between scans. A typical value is 1-2 seconds.
-
Number of Scans (ns): For a moderately concentrated sample, 8-16 scans per increment are usually sufficient.
-
Number of Increments (ni): 256-512 increments in the indirect dimension (t1) will generally provide adequate resolution.
-
3. Data Processing:
-
After acquisition, the raw data (Free Induction Decay or FID) needs to be processed.
-
Apply a sine-bell or squared sine-bell window function in both dimensions to improve resolution.
-
Perform a two-dimensional Fourier transform.
-
Carefully phase the spectrum. For small molecules in low viscosity solvents, the diagonal peaks and the NOE cross-peaks will have opposite signs (e.g., positive diagonal, negative cross-peaks or vice-versa depending on the phasing).[6][9]
Data Interpretation: A Case Study
Consider a hypothetical 2,5-disubstituted pyrrolidine which could exist as either a cis or trans diastereomer.
Hypothetical Chemical Structures:
-
cis-isomer: Protons H2 and H5 are on the same face of the ring.
-
trans-isomer: Protons H2 and H5 are on opposite faces of the ring.
Expected NOESY Correlations:
-
In the cis-isomer , H2 and H5 are in close spatial proximity. We would expect to see a strong NOE cross-peak between them in the NOESY spectrum.
-
In the trans-isomer , H2 and H5 are far apart. We would not expect to see a significant NOE cross-peak between them.
By analyzing the processed NOESY spectrum for the presence or absence of this key H2-H5 cross-peak, we can confidently assign the relative stereochemistry.
Comparison of Stereochemical Determination Methods
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| 2D NOESY NMR | Relative stereochemistry and conformation in solution.[2][3] | Soluble sample (typically 5-10 mg).[2] | Medium | Provides detailed structural information in a biologically relevant state; non-destructive. | Can be complex for conformationally flexible molecules; may not provide absolute configuration without derivatization.[2] |
| X-ray Crystallography | Absolute and relative stereochemistry in the solid state.[2] | Single, high-quality crystal (>0.1 mm).[2] | Low | Provides an unambiguous 3D structure.[2] | Crystal growth can be a major bottleneck; the solid-state conformation may differ from the solution-state.[2] |
| Chiral HPLC | Enantiomeric excess and separation of enantiomers.[2] | Soluble sample (µg to mg scale).[2] | High | High-throughput and excellent for quantifying enantiomeric purity. | Provides no direct structural information on its own. |
| Computational Modeling | Predicted low-energy conformations and relative stereochemistry. | None (in silico). | Medium-High | Can rationalize experimental findings and predict stable conformers. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
Conclusion: An Indispensable Tool for Drug Development
For researchers and drug development professionals working with pyrrolidine-containing molecules, 2D NOESY NMR is an indispensable tool for the unambiguous determination of relative stereochemistry.[10] It provides crucial structural information in the solution state, complementing other analytical techniques and enabling confident decision-making in the progression of drug candidates.[4] By understanding the principles behind the NOESY experiment and following a systematic workflow for data acquisition and analysis, scientists can overcome the challenges posed by stereochemical ambiguities and accelerate the development of novel therapeutics.
References
-
The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. [Link]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy). CF NMR CEITEC. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
NOESY Spectra. Chemistry LibreTexts. [Link]
-
NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. [Link]
-
2D NOESY. University of Maryland Department of Chemistry and Biochemistry. [Link]
-
2D NOESY Experiment. IMSERC. [Link]
-
Reconstruction of NOESY Maps. A Requirement for a Reliable Conformational Analysis of Biomolecules Using 2D NMR. PubMed. [Link]
-
Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]
-
How to interpret a NOESY NMR spectrum. YouTube. [Link]
-
Applications of Solution NMR in Drug Discovery. MDPI. [Link]
-
2D Gradient NOESY Experiment. [Link]
-
2D 1H-1H NOESY. UCSB Chemistry and Biochemistry NMR Facility. [Link]
-
New Applications of High-Resolution NMR in Drug Discovery and Development. Royal Society of Chemistry. [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Solution NMR in Drug Discovery | MDPI [mdpi.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (3R,4R) and (3R,4S) Isomers of Methyl 4-methylpyrrolidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the synthesis, efficacy, and safety of novel chemical entities. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its utility in creating molecules with rich three-dimensional complexity.[1] However, the subtle yet significant differences between stereoisomers of a substituted pyrrolidine can dictate the feasibility of a synthetic route and the ultimate biological activity of the target compound.
This guide provides an in-depth comparison of the chemical reactivity of the (3R,4R) and (3R,4S) diastereomers of methyl 4-methylpyrrolidine-3-carboxylate. While direct kinetic data for these specific isomers is sparse in publicly accessible literature, this comparison is built upon well-established principles of conformational analysis and steric hindrance derived from extensive studies of analogous 3,4-disubstituted pyrrolidines and proline derivatives.[1][2][3][4][5] We will explore how the cis and trans arrangement of the substituents governs the molecule's shape and, consequently, its reactivity in common synthetic transformations.
Structural and Conformational Analysis: The Root of Reactivity Differences
The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" or "twist" forms.[1][2] The substituents on the ring strongly influence the preferred conformation to minimize steric strain and optimize stereoelectronic interactions.
-
(3R,4R)-methyl 4-methylpyrrolidine-3-carboxylate (trans-isomer): In this isomer, the methyl group at C4 and the methoxycarbonyl group at C3 are on opposite faces of the pyrrolidine ring. To minimize steric hindrance, both bulky groups will preferentially occupy pseudo-equatorial positions. This leads to a more "open" and flattened conformation.
-
(3R,4S)-methyl 4-methylpyrrolidine-3-carboxylate (cis-isomer): Here, the methyl and methoxycarbonyl groups are on the same face of the ring. This arrangement forces one substituent into a pseudo-axial position to avoid a highly unfavorable eclipsing interaction. Typically, the larger methoxycarbonyl group will favor the pseudo-equatorial position, pushing the smaller methyl group into a more sterically hindered pseudo-axial orientation. This results in a more "puckered" or "V-shaped" conformation compared to the trans-isomer.
The following diagram illustrates the preferred conformations and the resulting steric environments of the two isomers.
Caption: Workflow for the competitive N-acylation experiment.
Protocol 2: Comparative Ester Hydrolysis
This protocol outlines parallel experiments to compare the rates of saponification.
Objective: To compare the rates of hydrolysis of the methyl ester group in the two isomers.
Procedure:
-
Prepare two separate reaction vessels. In each, dissolve one of the isomers (0.5 mmol) in a mixture of methanol (5 mL) and water (2.5 mL).
-
Bring both solutions to a constant temperature (e.g., 25 °C) in a water bath.
-
To each flask, simultaneously add a 1.0 M aqueous solution of sodium hydroxide (1.0 mL, 1.0 mmol).
-
Start timing immediately. At regular intervals, withdraw a small aliquot from each reaction mixture and neutralize it with a known excess of 0.1 M HCl.
-
Back-titrate the unreacted HCl with a standardized solution of 0.1 M NaOH using phenolphthalein as an indicator to determine the concentration of remaining NaOH in the reaction mixture.
-
Plot the concentration of the ester versus time for both isomers to determine the reaction rates.
Expected Outcome: The hydrolysis of the (3R,4R)-isomer is expected to proceed at a faster rate than that of the (3R,4S)-isomer.
Conclusion and Outlook
The stereochemical relationship between the substituents at the C3 and C4 positions of methyl 4-methylpyrrolidine-3-carboxylate is a critical determinant of its conformational preferences and, by extension, its chemical reactivity.
-
The (3R,4R)-trans-isomer adopts a more open and sterically accessible conformation, which is predicted to lead to higher reaction rates in transformations involving the nitrogen atom (N-acylation, N-alkylation) and the ester group (hydrolysis).
-
The (3R,4S)-cis-isomer , due to the pseudo-axial orientation of one of its substituents, is more sterically hindered. This is expected to result in slower reaction rates for the same set of transformations.
These predictions, grounded in fundamental principles of stereochemistry, provide a valuable framework for synthetic chemists and drug development professionals. When designing synthetic routes, the choice between these two isomers can have significant implications for reaction conditions, yields, and purification strategies. For instance, a kinetic resolution process could potentially be developed to separate a mixture of these diastereomers by exploiting their differential rates of N-acylation. [6][7][8]Ultimately, understanding the interplay between 3D structure and reactivity is paramount for the efficient and rational development of new pyrrolidine-based therapeutics.
References
-
Dandepally, S. R., & Williams, A. L. (2009). Chemistry of Proline-Containing Peptides. Chemical Reviews, 109(6), 2435–2485. [Link]
-
Beausoleil, E., & Lubell, W. D. (2008). Proline and pipecolic acid conformational preferences and their effects on peptide and protein structure. Biopolymers, 90(3), 365-375. [Link]
-
Pandey, S. K., & Gellman, S. H. (2020). Conformational landscape of substituted prolines. Peptide Science, 112(1), e24153. [Link]
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11049–11059. [Link]
-
Vitagliano, L., et al. (2001). The role of proline in the stabilization of the polyproline II helix. Protein Science, 10(12), 2627–2635. [Link]
-
Pozo, M., et al. (2004). Kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives by lipase-catalyzed enantiomer selective acylation. Tetrahedron: Asymmetry, 15(4), 671-679. [Link]
-
Pellissier, H. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. Chemical Reviews, 116(22), 14822-14867. [Link]
-
Forgó, P., & Kelemen, V. (2009). Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. Periodica Polytechnica Chemical Engineering, 53(1), 23-26. [Link]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Preferences of α-Substituted Proline Analogues | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactivity: Pyrrolidine vs. Piperidine Analogs in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. Among the most prevalent saturated heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings. Both are considered "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. This guide offers an in-depth, objective comparison of the bioactivity of pyrrolidine and piperidine analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions during the design and development of novel therapeutics.
The Structural Nuances: A Tale of Two Rings
The fundamental difference between pyrrolidine and piperidine lies in their ring size—a five-membered versus a six-membered saturated nitrogen heterocycle, respectively.[1] This seemingly subtle variation imparts distinct conformational and physicochemical properties that can significantly impact biological activity. Piperidine typically adopts a more rigid chair conformation, while pyrrolidine exhibits greater flexibility through envelope and twist conformations.[2] Furthermore, piperidine is slightly more lipophilic than pyrrolidine, a factor that can influence solubility, cell permeability, and pharmacokinetic profiles.[2] These intrinsic differences form the basis for the varying biological activities observed between their respective analogs.
Comparative Bioactivity Analysis
This section provides a comparative overview of the anticancer, antimicrobial, and acetylcholinesterase inhibitory activities of pyrrolidine and piperidine analogs, supported by quantitative data from published studies.
Anticancer Activity: A Competitive Landscape
Both pyrrolidine and piperidine scaffolds are integral to the development of potent anticancer agents.[3][4] Their derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][6]
A direct comparative study on substituted chalcone analogs revealed that both pyrrolidine and piperidine derivatives exhibit significant antiproliferative activity against the MCF-7 breast cancer cell line.[7] The introduction of these amine side chains to the chalcone pharmacophore was shown to enhance anticancer potential.[7]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrrolidine and Piperidine Analogs
| Compound Class | Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | Pyrrolidine-substituted chalcone | MCF-7 | Good antiproliferative activity | [7] |
| Piperidine-substituted chalcone | MCF-7 | Good antiproliferative activity | [7] | |
| Polysubstituted Pyrrolidines | Pyrrolidine 3h | HCT116 | 2.9 - 16 | [8] |
| Pyrrolidine 3k | HL60 | 2.9 - 16 | [8] | |
| Piperine Derivatives | Compound H7 | Hela | 11.86 ± 0.32 | [9] |
| Compound H7 | MDA-MB-231 | 10.50 ± 3.74 | [9] | |
| Spirooxindole Pyrrolidines | Compound 5e | A549 | 3.48 | [10] |
| Compound 5f | A549 | 1.2 | [10] |
The data suggests that the choice between a pyrrolidine and a piperidine scaffold for anticancer drug design is highly dependent on the specific molecular context and the target cancer cell line. Structure-activity relationship (SAR) studies are crucial in determining the optimal scaffold and substitution pattern for achieving desired potency and selectivity.[3][6]
Antimicrobial Activity: A Clear Distinction
In the realm of antimicrobial agents, a comparative study of piperidine and pyrrolidine substituted halogenobenzene derivatives provided insightful data. The study revealed that certain derivatives of both scaffolds inhibited the growth of various bacterial and fungal strains. However, the bioactivity of the pyrrolidine derivatives was found to be more correlated with the halogen substituents, suggesting a different mechanism of action or structure-activity relationship compared to their piperidine counterparts.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrrolidine and Piperidine Analogs
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Reference |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | 32-128 | 32-512 | >512 | >512 | 32-128 | [11] |
| 2,6-dipyrrolidino-1,4-dibromobenzene | 64 | 128 | 512 | 512 | 64 | [11] |
| 2,4,6-tripyrrolidino chlorobenzene | 32 | 64 | 256 | 256 | 32 | [11] |
The results indicate that while both scaffolds can be incorporated into antimicrobial agents, the specific substitutions and the overall molecular architecture play a pivotal role in determining the spectrum and potency of their activity.
Acetylcholinesterase Inhibition: A Race for Potency
Derivatives of both pyrrolidine and piperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[12][13] The goal is to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.
While direct comparative studies between structurally analogous pyrrolidine and piperidine AChE inhibitors are scarce, the literature provides numerous examples of potent inhibitors from both classes. For instance, certain dispiro pyrrolidine derivatives have shown potent AChE inhibition with IC50 values in the low micromolar range.[12] Similarly, a variety of piperidine derivatives, including the well-known drug Donepezil, are highly effective AChE inhibitors, with some analogs exhibiting IC50 values in the nanomolar range.[5][13]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of Pyrrolidine and Piperidine Analogs
| Compound Class | Analog | IC50 (µM) | Reference |
| Dispiro Pyrrolidine Derivatives | Compound 8h | 1.88 | [12] |
| Compound 8l | 1.37 | [12] | |
| Piperidine Derivatives | Compound 21 | 0.00056 | [5] |
| Donepezil | Potent Inhibitor | [13] |
The exceptional potency observed with some piperidine derivatives suggests that the six-membered ring might offer a more optimal scaffold for interacting with the active site of the AChE enzyme in certain structural contexts.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The bioactivity of pyrrolidine and piperidine analogs is underpinned by their interaction with specific cellular targets and modulation of signaling pathways. In cancer, for example, both types of compounds have been shown to activate apoptotic pathways, such as the caspase cascade, and to interfere with pro-survival signaling, including the PI3K/Akt pathway.[5][6]
Caption: PI3K/Akt signaling pathway often targeted by anticancer pyrrolidine and piperidine analogs.
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for key bioactivity assays cited in this guide. The rationale behind key experimental choices is provided to ensure trustworthiness and reproducibility.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical to ensure cells are in the logarithmic growth phase during the assay.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine or piperidine analogs and incubate for 24-72 hours. A concentration gradient is essential for determining the IC50 value.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The incubation time allows for sufficient formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Complete solubilization is crucial for accurate absorbance readings.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the pyrrolidine or piperidine analogs in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This establishes a concentration gradient to pinpoint the MIC.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Standardization ensures a consistent number of microorganisms in each well.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[8] The assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[8]
Detailed Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compounds (pyrrolidine or piperidine analogs) at various concentrations.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound. Add the AChE enzyme solution and incubate for a short period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color development is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of pyrrolidine and piperidine analogs reveals that both scaffolds are exceptionally valuable in drug discovery, each with its own set of advantages depending on the therapeutic target and desired pharmacological profile. While piperidine's rigidity can be beneficial for high-affinity binding in certain targets like AChE, pyrrolidine's flexibility may be advantageous for exploring a broader conformational space.
The choice between these two privileged scaffolds is not a matter of inherent superiority but rather a strategic decision based on a thorough understanding of structure-activity relationships, physicochemical properties, and the specific requirements of the biological target. Future research should focus on more direct comparative studies of structurally analogous pairs to further elucidate the subtle yet critical impact of ring size on bioactivity. Such investigations will undoubtedly continue to fuel the development of novel and more effective therapeutics based on these versatile heterocyclic scaffolds.
References
- Kia, R., et al. (2013). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4863-4867.
- Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(23), 4542-4548.
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
- Greenshields, A. L., et al. (2015). Piperine inhibits the growth and motility of triple-negative breast cancer cells. Cancer Letters, 357(1), 129-140.
- Velmathi, S., et al. (2021). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 11(52), 32964-32977.
- Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 465-469.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Li Petri, G., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(2), 1135-1177.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Bioorganic Chemistry, 128, 106093.
- Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 465-469.
- BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research. BenchChem.
- Shelke, R., et al. (2014). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. Medicinal Chemistry Research, 24(5), 2047-2058.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
The Decisive Influence of (3R,4R) Stereochemistry on Opioid Receptor Selectivity: A Comparative Guide
In the intricate world of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of a drug's efficacy, selectivity, and safety. This guide delves into the profound impact of stereochemistry on receptor binding, with a specific focus on the (3R,4R) configuration. We will explore how this precise spatial arrangement can transform a promiscuous ligand into a highly selective pharmacological tool. Through a detailed case study of a potent opioid receptor antagonist, we will dissect the principles of stereoselectivity, present comparative binding data, and provide a comprehensive protocol for assessing receptor binding affinity.
The Stereo-Specific Nature of Biological Recognition
Biological systems, particularly receptors and enzymes, are inherently chiral environments. This "handedness" at the molecular level means that they can differentiate between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements.[1][2] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of a drug can exhibit vastly different pharmacological profiles.[3] One isomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[1] Understanding and harnessing this stereoselectivity is a cornerstone of modern drug design and development.[4]
Case Study: The (3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine Scaffold and Opioid Receptor Selectivity
A compelling example of stereochemistry's decisive role is found in the derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a class of opioid receptor ligands. The parent compound with a (3R,4R) configuration is a potent, non-selective opioid receptor antagonist, meaning it blocks mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][5] However, subtle modifications to this scaffold, while retaining the crucial (3R,4R) core, can engender remarkable receptor selectivity.
The Emergence of a Highly Selective Kappa-Opioid Receptor Antagonist
Researchers synthesized a series of derivatives based on the (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold.[6] One such derivative, JDTic, emerged as a highly potent and selective antagonist for the kappa-opioid receptor (KOR).[7] This selectivity is clinically significant, as KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.[5]
The high selectivity of JDTic arises from the specific interactions between its N-substituent and the kappa-opioid receptor binding pocket, interactions that are only possible due to the precise orientation of the rest of the molecule dictated by the (3R,4R) configuration.[6]
Comparative Binding Affinity Data
The profound influence of the (3R,4R) configuration is starkly illustrated when comparing the binding affinities of different stereoisomers of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines for the three opioid receptor subtypes. The equilibrium dissociation constant (Ke), a measure of the antagonist's potency, reveals a clear preference for the (3R,4R) isomer.
| Compound/Isomer | N-Substituent | Receptor | Antagonist Potency (Ke in nM) |
| (3R,4R)-isomer | -CH2CH=CH-Ph | µ (mu) | 0.88 |
| δ (delta) | 13.4 | ||
| κ (kappa) | 4.09 | ||
| (3S,4S)-isomer | -CH2CH=CH-Ph | µ (mu) | 8.47 |
| δ (delta) | 34.3 | ||
| κ (kappa) | 36.8 | ||
| (3R,4R)-isomer | -CH3 | µ (mu) | 508 |
| δ (delta) | No antagonism | ||
| κ (kappa) | 194 |
Data compiled from Carroll et al., J. Med. Chem.[2]
As the data clearly indicates, the (3R,4R)-isomer with the N-phenylpropyl substituent is significantly more potent at all three opioid receptors compared to its (3S,4S)-enantiomer.[2] This underscores the critical importance of the (3R,4R) configuration for optimal interaction with the opioid receptor binding sites.
Experimental Protocol: Competitive Radioligand Binding Assay
To quantitatively determine the binding affinity of a compound for a specific receptor, a competitive radioligand binding assay is a robust and widely used method.[8][9] This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the receptor.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human kappa-opioid receptor).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[10]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]U69,593 for the kappa-opioid receptor). The concentration should ideally be at or below the Kd of the radioligand.[11]
-
Increasing concentrations of the unlabeled test compound (the competitor). A wide concentration range is necessary to generate a complete inhibition curve.
-
The prepared cell membranes (typically 3-20 µg of protein per well).[10]
-
-
Include control wells for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
-
Filtration:
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[12]
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[13]
-
Experimental Workflow Diagram
Caption: Gαi/o-coupled opioid receptor signaling pathway.
Conclusion
The precise three-dimensional architecture of a molecule is a paramount consideration in drug discovery and development. The case of (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives powerfully illustrates how a specific stereochemical configuration can be leveraged to achieve remarkable receptor binding selectivity. By understanding the principles of stereoisomerism and employing robust experimental techniques such as competitive radioligand binding assays, researchers can design and identify drug candidates with improved potency and refined pharmacological profiles. This knowledge is not merely academic; it is fundamental to the creation of safer and more effective medicines.
References
-
PharmGKB. (n.d.). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]
-
Thomas, J. B., Fall, M. J., Cooper, J. B., Rothman, R. B., Mascarella, S. W., Xu, H., Partilla, J. S., Dersch, C. M., McCullough, K. B., Cantrell, B. E., Zimmerman, D. M., & Carroll, F. I. (1998). Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry, 41(26), 5188–5197. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
-
Semantic Scholar. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. [Link]
-
Carroll, F. I., et al. (1995). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 38(18), 3652–3659. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Thomas, J. B., et al. (1998). Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry, 41(26), 5188-5197. [Link]
-
Thomas, J., et al. (2001). Identification of the first trans-(3R,4R)-dimethyl-4-(3- hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]
-
ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacodynamics. [Link]
-
Neuman, J. L. (2013). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Methods in molecular biology (Clifton, N.J.), 982, 63–80. [Link]
-
Rogers, G. A., et al. (1993). Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. The Journal of Neuroscience, 13(3), 1255–1262. [Link]
-
Zetterström, T. (2022). Effects of Methylphenidate on the Dopamine Transporter and Beyond. Current Topics in Behavioral Neurosciences. [Link]
-
Thanos, P. K., et al. (2016). Chronic Oral Methylphenidate Treatment Reversibly Increases Striatal Dopamine Transporter and Dopamine Type 1 Receptor Binding in Rats. Journal of child and adolescent psychopharmacology, 26(8), 708–715. [Link]
-
Sianati, S., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 21(23), 9099. [Link]
-
Cheng, J., et al. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, 2, e10. [Link]
-
Zetterström, T., et al. (2020). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. Translational Psychiatry, 10(1), 232. [Link]
-
Li, Y., et al. (2023). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Communications, 14(1), 4220. [Link]
-
Mondal, S., et al. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26236-26245. [Link]
-
Scilit. (n.d.). Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British journal of pharmacology, 161(6), 1219–1237. [Link]
-
Van Waarde, A., et al. (1998). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 344(2-3), 223–231. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(18), 3652–3659. [Link]
-
Bahr, B. A., & Parsons, S. M. (1992). A kinetic and allosteric model for the acetylcholine transporter-vesamicol receptor in synaptic vesicles. Journal of Neurochemistry, 59(5), 1905–1915. [Link]
-
The Organic Chemistry Tutor. (2019, January 23). Inhibitor Calculations [Video]. YouTube. [Link]
-
Cope, H., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS medicinal chemistry letters, 15(4), 513–519. [Link]
-
Dr. K. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. YouTube. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(4), PL69-75. [Link]
-
Psych Scene Hub. (2020, September 4). Methylphenidate – Mechanism of Action, Dosage & Side Effects. [Link]
-
ResearchGate. (2025, August 5). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. [Link]
-
Eisenthal, R., & Cornish-Bowden, A. (1974). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Biochemistry, 52(8), 660-664. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751–6752. [Link]
-
Deschamps, J. R., et al. (2002). (1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate and N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide. Acta Crystallographica Section C Crystal Structure Communications, 58(Pt 6), o362-4. [Link]
-
PubChem. (n.d.). N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride. [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]
-
PubChem. (n.d.). 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine. [Link]
Sources
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the first trans-(3R,4R)-dimethyl-4-(3- hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity | RTI [rti.org]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. youtube.com [youtube.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Synthetic Routes for Highly Enantiomerically Enriched Pyrrolidine-3-Carboxylic Acids
Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of natural products and synthetic drugs.[1] Among its derivatives, enantiomerically pure pyrrolidine-3-carboxylic acids, also known as β-prolines, have garnered significant attention from the pharmaceutical industry. These chiral building blocks are integral to the synthesis of a wide array of bioactive molecules, including potent enzyme inhibitors and receptor agonists.[1][2][3] For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid are key components in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and γ-aminobutyric acid (GABA) uptake inhibitors with potential applications in neurological disorders.[1]
The therapeutic efficacy of these molecules is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms dictates the molecule's interaction with its biological target, making the synthesis of single enantiomers a critical objective in drug development. This guide provides a comprehensive comparison of prominent synthetic strategies for accessing highly enantiomerically enriched pyrrolidine-3-carboxylic acids, offering a critical evaluation of their performance and practical applicability for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acids can be broadly categorized into two main approaches: asymmetric synthesis, where the chiral center is created during the reaction sequence, and chiral pool synthesis, which utilizes readily available enantiopure starting materials.[1] This guide will delve into specific examples of these strategies, providing a head-to-head comparison of their key performance indicators.
| Synthetic Strategy | Key Features | Overall Yield | Enantiomeric Excess (e.e.) | Diastereoselectivity | Scalability | Reagent Cost & Availability |
| Organocatalytic Asymmetric Michael Addition | Concise, atom-economical, good for 5-substituted derivatives.[2][3][4][5] | Moderate to High | Excellent (up to 97% e.e.)[2][3][4][5] | N/A (for simple cases) | Good | Catalyst may be specialized, but starting materials are generally accessible. |
| Palladium-Catalyzed Asymmetric [3+2] Cycloaddition | Versatile for constructing diverse pyrrolidine scaffolds.[6] | Good to Excellent | Excellent | High | Moderate to Good | Palladium catalysts and specialized ligands can be costly. |
| Chiral Pool Synthesis from (R)- or (S)-Pyrrolidine-3-Carboxylic Acid | Utilizes a commercially available chiral building block.[1] | High | Inherently High | High (substrate-controlled) | Excellent | Starting material is readily available. |
| Multi-component Reactions | High efficiency, builds molecular complexity in a single step.[7] | Good | High (diastereoselective) | Excellent | Moderate | Can require optimization for specific substrates. |
In-Depth Analysis of Key Synthetic Routes
Organocatalytic Asymmetric Michael Addition
A particularly efficient and atom-economical approach for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[2][3][4][5] This method has been shown to produce the desired products in high yields and with excellent enantioselectivity.[2][3][4][5]
Causality Behind Experimental Choices: The use of an organocatalyst, often a chiral amine, is crucial for inducing asymmetry in the Michael addition step. The catalyst forms a transient chiral enamine intermediate with the enoate, which then reacts with the nitroalkane from a specific face, leading to the preferential formation of one enantiomer. The subsequent reductive cyclization of the Michael adduct yields the pyrrolidine ring. This two-step sequence is highly convergent and avoids the need for protecting groups in many cases.
Experimental Workflow: Organocatalytic Michael Addition
Caption: Workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives via organocatalytic Michael addition.
Representative Experimental Protocol:
-
Step 1: Michael Addition: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol) and the chiral organocatalyst (0.04 mmol) in a suitable solvent (e.g., CH2Cl2, 0.5 mL) is added the nitroalkane (1.0 mmol) at room temperature.[2] The reaction mixture is stirred for a specified time (e.g., 48 hours) and monitored by TLC.
-
Step 2: Reductive Cyclization: The resulting Michael adduct is then subjected to reductive cyclization. For example, treatment with Palladium on carbon (Pd/C) under a hydrogen atmosphere can directly yield the desired 5-substituted pyrrolidine-3-carboxylic acid.[2]
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a powerful and versatile method for the enantioselective synthesis of pyrrolidines.[6] This approach allows for the construction of the pyrrolidine ring with high levels of regio-, diastereo-, and enantioselectivity, making it a valuable tool for accessing a wide range of structurally diverse derivatives.[6]
Causality Behind Experimental Choices: The success of this reaction hinges on the use of a chiral phosphoramidite ligand in conjunction with a palladium catalyst. This chiral ligand coordinates to the palladium center, creating a chiral environment that directs the cycloaddition of the TMM donor with the imine acceptor. The nature of the imine's protecting group (e.g., N-Boc) and the reaction conditions can be fine-tuned to optimize yield and selectivity.[6]
Synthetic Pathway: Palladium-Catalyzed [3+2] Cycloaddition
Caption: General scheme for the Pd-catalyzed asymmetric [3+2] cycloaddition to form chiral pyrrolidines.
Chiral Pool Synthesis
Chiral pool synthesis offers a straightforward and often highly efficient route to enantiomerically pure pyrrolidine-3-carboxylic acids by starting with a readily available chiral precursor, such as (R)- or (S)-pyrrolidine-3-carboxylic acid itself.[1] This strategy leverages the inherent chirality of the starting material to produce a wide range of derivatives with high stereocontrol.[1]
Causality Behind Experimental Choices: The synthetic utility of this approach lies in the orthogonal reactivity of the functional groups present in the starting material: a secondary amine and a carboxylic acid.[1] The secondary amine can be selectively protected (e.g., with a Boc group) or functionalized, while the carboxylic acid can be converted into esters, amides, or other derivatives.[1] This allows for a modular and predictable synthesis of complex target molecules.
Representative Experimental Protocol: N-Boc Protection [1]
-
A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide.
-
Di-tert-butyl dicarbonate (Boc2O) dissolved in dioxane is added at room temperature.
-
The mixture is stirred for approximately 1.5 hours.
-
Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH to remove any unreacted starting material.
Validation of Enantiomeric Purity: Analytical Methodologies
The validation of any enantioselective synthesis is critically dependent on the accurate determination of the enantiomeric excess (e.e.) of the final product. Several analytical techniques are commonly employed for this purpose.
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | High accuracy and resolution. | Can require method development for each new compound. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral column. | High sensitivity. | Requires derivatization for non-volatile compounds like carboxylic acids. |
| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes that exhibit distinct NMR signals.[8] | Rapid analysis, no derivatization required. | Can have lower accuracy than chromatographic methods, requires a suitable CSA.[8] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9][10][11] | Can be used for high-throughput screening.[9] | May require calibration curves for accurate e.e. determination.[9][10] |
Representative Experimental Protocol: NMR Analysis with a Chiral Solvating Agent [8]
-
Sample Preparation: Dissolve a known amount of the chiral carboxylic acid sample in a suitable deuterated solvent (e.g., CDCl3) in a standard NMR tube.
-
Addition of CSA: Add a specific amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Data Acquisition: Acquire a high-resolution proton NMR spectrum of the mixture.
-
Data Analysis: Integrate the distinct signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio and calculate the e.e.
Conclusion and Future Outlook
The synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids is a dynamic and evolving field of research. While chiral pool synthesis provides a reliable and scalable route for many applications, the development of novel asymmetric catalytic methods, such as organocatalysis and transition-metal catalysis, continues to offer more concise and versatile strategies for accessing a broader range of structurally diverse derivatives. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the desired substitution pattern, scalability requirements, and economic constraints. The continued development of more efficient and selective catalytic systems, coupled with advances in high-throughput analytical techniques for e.e. determination, will undoubtedly accelerate the discovery and development of new therapeutics based on the privileged pyrrolidine scaffold.
References
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.
- Royal Society of Chemistry. (2017).
- Semantic Scholar. (2017).
- National Institutes of Health. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- Royal Society of Chemistry. (2017).
- BenchChem. (2025). A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids.
- Organic Chemistry Portal. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.
- White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- BenchChem. (2025). A Comparative Guide to (R)
- Amanote Research.
- BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals.
- ResearchGate. (2017).
- National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- MDPI. (2022).
- Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- National Institutes of Health. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- ACS Publications. Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Asymmetric Pyrrolidine Synthesis: A Senior Application Scientist's Perspective
The chiral pyrrolidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in FDA-approved pharmaceuticals underscores the critical need for efficient and stereoselective synthetic methodologies.[1] This guide provides a comparative analysis of the leading catalytic systems for asymmetric pyrrolidine synthesis, offering researchers, scientists, and drug development professionals a data-driven resource for catalyst selection and experimental design. We will delve into the nuances of organocatalysis, metal-based catalysis, and biocatalysis, presenting supporting experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The Landscape of Asymmetric Pyrrolidine Synthesis
The asymmetric construction of the pyrrolidine ring has been a subject of intense research, leading to the development of a diverse array of catalytic systems. These can be broadly categorized into three main classes:
-
Organocatalysis: Utilizing small, chiral organic molecules, with proline and its derivatives being the most prominent examples.[2][3][4][5]
-
Metal-Based Catalysis: Employing transition metal complexes with chiral ligands, featuring metals such as palladium, rhodium, copper, and iridium.[1][6][7][8][9]
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes to catalyze pyrrolidine formation.[10][11][12][13][14]
The choice of catalyst is dictated by the desired substitution pattern, the nature of the starting materials, and the required level of stereocontrol. This guide will explore the strengths and limitations of each approach through a comparative lens.
Organocatalysis: The Power of Proline and Its Derivatives
The advent of modern asymmetric organocatalysis can be traced back to the seminal work on proline-catalyzed intermolecular aldol reactions.[2][3] Proline and its derivatives have since emerged as powerful catalysts for a variety of transformations that lead to chiral pyrrolidines, primarily through enamine and iminium ion intermediates.
Proline and Prolinamide Catalysts
L-proline, a naturally occurring amino acid, is a remarkably effective catalyst for asymmetric reactions.[4] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for the activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). This dual activation model is key to its success in reactions like the Mannich and aldol reactions, which can be precursors to pyrrolidine synthesis.[15][16][17]
More recently, prolinamide derivatives have been developed to fine-tune the catalytic activity and selectivity.[2] These catalysts often exhibit enhanced performance due to increased steric hindrance and the potential for additional hydrogen bonding interactions.
Comparative Performance in Asymmetric Aldol and Mannich Reactions:
| Catalyst | Reaction | Aldehyde | Ketone/Imine | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Aldol | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 | [17] |
| Boc-L-Prolinamide | Aldol | 4-Nitrobenzaldehyde | Acetone | Neat | 80 | - | 30 | [18] |
| L-Proline | Mannich | Propanal | N-PMP-protected ethyl glyoxylate | Dioxane | 95 | 95:5 | 99 | [19] |
| (R)-pyrrolidine-3-carboxylic acid | Mannich | Propanal | N-PMP-protected ethyl glyoxylate | Dioxane | 84 | 6:94 | >99 (anti) | [19] |
Causality Behind Experimental Choices: The choice between L-proline and its derivatives often hinges on the desired diastereoselectivity. For instance, in Mannich reactions, L-proline typically yields syn-diastereomers, while β-amino acids like (R)-pyrrolidine-3-carboxylic acid can provide the corresponding anti-products with high selectivity.[16][19] The solvent also plays a crucial role; polar aprotic solvents like DMSO are often used to facilitate the catalytic cycle.
Diarylprolinol Silyl Ethers: The Jørgensen-Hayashi Catalysts
A significant breakthrough in organocatalysis was the development of diarylprolinol silyl ethers by Jørgensen and Hayashi.[2][3] These catalysts have proven to be exceptionally effective for a wide range of asymmetric transformations, including the [3+2] cycloaddition of azomethine ylides, a powerful method for direct pyrrolidine synthesis.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether [20]
-
To a solution of the diarylprolinol silyl ether catalyst (0.02 mmol) in dichloromethane (1.0 mL) at room temperature, add the α,β-unsaturated aldehyde (0.2 mmol).
-
Stir the mixture for 5 minutes.
-
Add the malononitrile (0.3 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, purify the product by flash column chromatography on silica gel.
DOT Experimental Workflow
Caption: Workflow for a diarylprolinol silyl ether-catalyzed Michael addition.
Metal-Based Catalysis: Precision and Versatility
Transition metal catalysis offers a powerful and versatile platform for asymmetric pyrrolidine synthesis. The ability to tune the steric and electronic properties of chiral ligands allows for a high degree of control over the reaction's stereochemical outcome.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
Palladium catalysis has been successfully applied to the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[6][21] This methodology provides access to a wide range of substituted pyrrolidines with excellent yields and selectivities. The choice of the chiral phosphoramidite ligand is crucial for achieving high enantioselectivity.[6]
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes are among the most robust and widely used methods for synthesizing enantioenriched pyrrolidines.[8][22] This approach allows for the creation of multiple stereocenters in a single, atom-economical step.[8] The versatility of this method is highlighted by its application in the synthesis of complex molecules, including those with adjacent quaternary stereocenters.[8]
Comparative Performance of Metal Catalysts in [3+2] Cycloadditions:
| Metal/Ligand | Dipole/Dipolarophile | Solvent | Yield (%) | dr | ee (%) | Reference |
| Pd(dba)₂ / (S,S)-L12 (phosphoramidite) | TMM / N-Boc-imine | Toluene | 95 | - | 96 | [21] |
| Cu(I) / (R)-BINAP | Glycine-derived aldimine / Nitrile olefin | - | 63 | 18:1 | 95 | [23] |
| Ag₂CO₃ / Ligand A (chiral phosphine) | Imino ester / Diethyl maleate | Toluene | up to quant. | - | 87-96 | [24] |
| Rh₂(OAc)₄ / Chiral dirhodium catalyst | Diazo precursor / - | - | high | high | high | [1][9] |
| Ir / Chiral iridacycle | Carbonate / Ammonia | - | high | - | high | [1][9] |
Mechanistic Rationale: The stereochemical outcome of these reactions is determined by the coordination of the substrate to the chiral metal complex. The ligand creates a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer.
DOT Catalytic Cycle: Copper-Catalyzed 1,3-Dipolar Cycloaddition
Caption: Catalytic cycle for a Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Rhodium and Iridium Catalysis
Rhodium and iridium catalysts have also been employed in the asymmetric synthesis of pyrrolidines.[1][7][9] Rhodium catalysts are particularly effective for asymmetric arylative cyclizations and C-H insertion reactions.[1][7][9] Iridium catalysts, on the other hand, have been used for enantioselective allylic substitutions to construct chiral pyrrolidine precursors.[1][9]
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers an attractive, environmentally friendly alternative for the synthesis of chiral pyrrolidines.[10][11][12][13][14] The use of enzymes can lead to exceptional levels of stereoselectivity under mild reaction conditions.
Engineered Cytochrome P450 Enzymes
Directed evolution has been used to engineer cytochrome P450 enzymes that can catalyze the intramolecular C(sp³)-H amination of organic azides to form chiral pyrrolidines.[10][11][12][13][14] These "new-to-nature" enzymatic reactions provide a direct route to this important heterocyclic scaffold with good to excellent enantioselectivity.[10][11]
Performance of Engineered P411 Variant in Pyrrolidine Synthesis: [11][12]
| Enzyme Variant | Substrate | Yield (%) | er |
| P411-PYS-5149 | Alkyl azide | up to 74 | up to 99:1 |
Trustworthiness of Biocatalytic Protocols: The high selectivity of enzymatic reactions often simplifies purification processes, as fewer byproducts are formed. The self-validating nature of these systems stems from the inherent specificity of the enzyme's active site, which is evolved to catalyze a particular transformation with high fidelity.
Experimental Protocol: Enzymatic Intramolecular C-H Amination [10]
-
In a reaction vessel, prepare a buffer solution containing the engineered cytochrome P411 enzyme.
-
Add the organic azide substrate to the reaction mixture.
-
Initiate the reaction by adding a suitable reducing agent (e.g., sodium dithionite).
-
Incubate the reaction at a controlled temperature with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent and purify by chromatography.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for asymmetric pyrrolidine synthesis is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign.
-
Organocatalysts , particularly proline and its derivatives, offer a metal-free, operationally simple, and often cost-effective solution, making them ideal for large-scale synthesis. The predictability of their stereochemical outcomes is a significant advantage.
-
Metal-based catalysts provide unparalleled versatility and the potential for achieving extremely high levels of stereocontrol through ligand design. They are particularly well-suited for constructing complex pyrrolidine structures with multiple stereocenters.
-
Biocatalysts represent the cutting edge of green chemistry, offering exceptional selectivity under mild conditions. As enzyme engineering techniques continue to advance, biocatalysis is poised to become an increasingly important tool for the synthesis of chiral molecules.
By understanding the strengths and limitations of each catalytic system, and by leveraging the experimental data and protocols presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2011). Chemical Communications. [Link]
-
Serpier, F., Flamme, B., Brayer, J.-L., Folléas, B., & Darses, S. (2017). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Letters, 19(17), 4632–4635. [Link]
-
Aher, R. D., Kumar, B. S., & Sudalai, A. (2010). Proline-Catalyzed Sequential syn-Mannich and [4 + 1]-Annulation Cascade Reactions To Form Densely Functionalized Pyrrolidines. The Journal of Organic Chemistry, 75(8), 2639–2643. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). ACS Central Science. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. [Link]
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. CaltechAUTHORS. [Link]
-
The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. (2011). Organic Letters. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). eScholarship.org. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). PubMed Central. [Link]
-
Enantioselective [3+2] Cycloaddition Route to Pyrrolidines. (2017). Synfacts. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). ResearchGate. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2025). Universidad Autónoma de Madrid. [Link]
-
Catalytic Asymmetric 1,3-Dipolar [3 + 6] Cycloaddition of Azomethine Ylides with 2-Acyl Cycloheptatrienes: Efficient Construction of Bridged Heterocycles Bearing Piperidine Moiety. (2014). Journal of the American Chemical Society. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. PubMed Central. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2023). ResearchGate. [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). National Institutes of Health. [Link]
-
Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. (2010). Sci-Hub. [Link]
-
Asymmetric Synthesis of Polyfunctionalized Pyrrolidines and Related Alkaloids. (2005). Sci-Hub. [Link]
-
Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale. (2019). ACS Publications. [Link]
-
Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale. (2019). ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. (2006). PubMed Central. [Link]
-
Catalytic asymmetric synthesis of pyrrolidines using a diverse chiral copper catalysts derived from a single chiral source. (2022). Morressier. [Link]
-
Asymmetric hydrogenation. (2023). Wikipedia. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2002). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548–557. [Link]
-
Zlotin, S. G. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 236-261). Royal Society of Chemistry. [Link]
-
Proline-catalyzed asymmetric reactions. (2002). ElectronicsAndBooks. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (2019). ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. [Link]
-
Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (2025). ResearchGate. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2021). National Institutes of Health. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (2019). ACS Catalysis. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions / Synfacts, 2010 [sci-hub.box]
- 23. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A-Senior-Application-Scientist-s-Guide-to-Cross-Validation-of-Analytical-Methods-for-Chiral-Purity-Analysis-of-Pyrrolidine-Derivatives
Published: January 14, 2026
Introduction: The Criticality of Stereochemical Integrity in Pyrrolidine-Based Pharmaceuticals
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry of substituents on this ring is not a trivial detail; it is often the primary determinant of a drug's pharmacological activity and safety profile. One enantiomer may provide the desired therapeutic effect, while its mirror image can be inactive or, in worst-case scenarios, contribute to adverse effects.[2][3] Consequently, the rigorous analysis and control of chiral purity are non-negotiable requirements mandated by global regulatory agencies for the development, manufacturing, and quality control of these drugs.
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the primary analytical techniques used for chiral purity analysis of pyrrolidine derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Beyond a simple comparison, this document details the causality behind experimental choices and provides a robust framework for the cross-validation of these methods. Cross-validation—the process of verifying that two distinct analytical procedures provide equivalent results—is a cornerstone of a robust analytical quality system, ensuring data integrity during method transfer, modernization, or for orthogonal confirmation.[4][5]
This document is intended for researchers, analytical scientists, and drug development professionals. It offers both foundational principles and actionable, field-proven protocols to empower you to select, develop, and cross-validate analytical methods with the highest degree of scientific integrity.
Pillar 1: Comparative Analysis of Core Chiral Separation Technologies
The selection of an analytical technique for chiral purity is contingent on the physicochemical properties of the analyte, the required sensitivity, speed, and available instrumentation.[6] Here, we dissect the three most powerful and widely adopted techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard and most established technique for enantiomeric separations in the pharmaceutical industry.[1][7] Its versatility and robustness make it the primary choice for quality control labs worldwide.
Mechanism of Separation: The direct separation of enantiomers in HPLC is achieved through their differential interaction with a Chiral Stationary Phase (CSP).[2][7] For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are exceptionally effective.[1][8][9] These phases contain chiral cavities and functional groups that form transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions).[7] The difference in the stability of these complexes leads to different retention times and, thus, separation.[10]
Experimental Protocol: Chiral HPLC Method
This protocol provides a generalized starting point for the analysis of a novel pyrrolidine derivative. Optimization is essential.
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[2]
-
-
Column Selection:
-
Mobile Phase Preparation (Normal Phase):
-
Prepare an isocratic mobile phase consisting of a non-polar solvent and an alcohol modifier. A typical starting point is n-Hexane:Isopropanol (90:10, v/v).[11]
-
Scientist's Note: The alcohol modifier is crucial. It competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution. For basic pyrrolidine derivatives, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape by masking acidic silanol sites on the silica support.[9]
-
-
System Setup and Equilibration:
-
Sample Preparation:
-
Accurately prepare a racemic standard of the pyrrolidine derivative at approximately 1 mg/mL in the mobile phase.[2]
-
Prepare the test sample (e.g., the output of an asymmetric synthesis) at the same concentration.
-
Filter all samples through a 0.45 µm syringe filter before placing them in the autosampler.[11]
-
-
Analysis and Data Processing:
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[11]
-
Workflow for Chiral HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory resources, including chemical waste. This guide provides a detailed protocol for the proper disposal of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management.
Understanding the Chemical Profile: A Foundation for Safe Disposal
This compound is a pyrrolidine derivative, a class of organic compounds that often exhibit hazardous properties. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, the known hazards of similar pyrrolidine compounds include flammability, corrosivity, and toxicity.[1][2][3] Therefore, it is imperative to treat this compound as hazardous waste in the absence of explicit data to the contrary.[4][5]
Key Principles for Disposal:
-
Never dispose of this compound down the sink or in regular trash.[4][6]
-
Always handle the chemical and its waste with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Segregation is critical. Do not mix this waste with incompatible materials.[6][8]
The following table summarizes the general properties of related pyrrolidine compounds, which should be considered when handling this compound.
| Property | General Characteristics of Pyrrolidine Derivatives | Implication for Disposal |
| Physical State | Typically liquid at room temperature.[2][9] | Requires containment in a sealed, leak-proof container. |
| Flammability | Often flammable with low flash points.[3][9][10] | Store away from ignition sources and use non-sparking tools. |
| Toxicity | Can be harmful if swallowed, inhaled, or in contact with skin.[3][7] | Handle in a well-ventilated area or fume hood and wear appropriate PPE. |
| Reactivity | May react with strong oxidizing agents and acids.[2] | Segregate from incompatible waste streams. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins the moment the substance is deemed waste and concludes with its collection by a certified hazardous waste handler.
Step 1: Waste Identification and Characterization
As soon as the decision is made to discard this compound, it must be classified as hazardous waste. Given its chemical structure as a non-halogenated organic ester, it will likely fall under the category of non-halogenated organic waste.[8][11]
Step 2: Container Selection and Labeling
-
Container: Use a designated, chemically compatible, and leak-proof container. Plastic containers are often preferred for liquid organic waste.[5] Ensure the container is clean and dry before adding waste.
-
Labeling: This is a critical step mandated by regulatory bodies like the Environmental Protection Agency (EPA).[12][13] The label must include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[12][15]
-
Segregation: Store the container with other non-halogenated organic wastes, away from incompatible materials such as acids, bases, and oxidizers.[8]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[11][14] This prevents the release of vapors and reduces the risk of spills.
Step 4: Requesting Disposal
Once the container is full or has reached the institutional time limit for storage in an SAA, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.[6] Do not move the waste to another SAA.[12] The EHS department is responsible for the final disposal of the waste through a certified vendor.[5]
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[10]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[16]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Spill Response Decision Tree
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. louisville.edu [louisville.edu]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)